molecular formula C9H6N2O B172163 3-Oxoisoindoline-5-carbonitrile CAS No. 1261726-80-0

3-Oxoisoindoline-5-carbonitrile

Numéro de catalogue: B172163
Numéro CAS: 1261726-80-0
Poids moléculaire: 158.16 g/mol
Clé InChI: OBXKDLJQBYJDHR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Oxoisoindoline-5-carbonitrile is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-oxo-1,2-dihydroisoindole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXKDLJQBYJDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C#N)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599923
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261726-80-0
Record name 3-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Oxoisoindoline-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical and physical properties, safety information, and potential biological significance. While direct experimental data on this specific molecule is limited, this guide draws upon research into the broader class of isoindolinone derivatives to infer potential applications and areas for future investigation.

Chemical Identity and Properties

This compound is a bicyclic compound featuring an isoindolinone core with a nitrile functional group.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1261726-80-0[1][2][3]
Molecular Formula C₉H₆N₂O[1][2]
Molecular Weight 158.16 g/mol [1][2]
Appearance Detailed specifications available from suppliers[3]
Purity ≥99% (typical)[3]
Storage Store in a cool, dry place.[4] Keep in a tightly sealed container to prevent moisture absorption and contact with air.[4][3][4]

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, some suppliers provide basic hazard information.

Table 2: Hazard Information for this compound

Hazard CategoryInformationSource
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statement H302: Harmful if swallowed[1]

General Handling Precautions:

Due to the limited safety data, it is recommended to handle this compound with the standard precautions for handling laboratory chemicals. This includes:

  • Using personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.

  • Working in a well-ventilated area or under a chemical fume hood.

  • Avoiding inhalation of dust or fumes.

  • Preventing contact with skin and eyes.

  • Washing hands thoroughly after handling.

Synthesis and Experimental Protocols

A documented method for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives has been reported, which may serve as a foundational reference for the synthesis of the 5-carbonitrile isomer.[5] The procedure involves a one-pot, three-component condensation reaction.

Hypothetical Synthesis Workflow:

The synthesis of isoindolinone derivatives often involves cyclization reactions. A potential synthetic route to this compound could be conceptualized as follows:

Synthesis_Workflow Start Starting Materials (e.g., Substituted Phthalic Anhydride Derivative) Reaction Cyclization Reaction (e.g., with an amine source) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of isoindolinone compounds.

Biological Activity and Potential Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not extensively documented in current literature. However, the isoindolinone scaffold is a recognized "privileged structure" in medicinal chemistry, present in numerous biologically active compounds.[1] Derivatives of isoindolinone and the related isoindoline-1,3-dione have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective activities.[1][2][6][7]

Potential Areas of Investigation:

  • Anticancer Activity: Isoindolinone derivatives have been explored as potential inhibitors of cyclin-dependent kinases (CDKs), such as CDK7, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[8]

  • Anti-inflammatory Activity: Some isoindolinone derivatives have been shown to inhibit inflammatory pathways, such as the NF-κB signaling cascade.[1]

  • Neuroprotection: Studies on isoindoline-dione derivatives have indicated neuroprotective effects against oxidative stress, potentially through the activation of the NRF2 signaling pathway.[2][6][7]

The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, potentially influencing the binding affinity of the molecule to biological targets.[9][10]

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a potential mechanism by which an isoindolinone derivative might exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

NF-kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active Active NF-κB NFkB->NFkB_active translocates to Inhibitor 3-Oxoisoindoline- 5-carbonitrile (Hypothetical) Inhibitor->IKK_Complex inhibits DNA DNA NFkB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: A hypothetical model of NF-κB pathway inhibition by an isoindolinone derivative.

Experimental Workflows for Biological Evaluation

For researchers interested in investigating the biological activity of this compound, a general workflow for cell-based assays can be followed.

General Cell Viability Assay Workflow:

Cell_Viability_Workflow Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Compound_Prep 2. Compound Preparation (Stock solution in DMSO, serial dilutions) Cell_Culture->Compound_Prep Cell_Treatment 3. Cell Treatment (Incubate with compound for a defined period) Compound_Prep->Cell_Treatment Assay 4. Viability Assay (e.g., MTT, XTT, or CellTiter-Glo®) Cell_Treatment->Assay Data_Analysis 5. Data Analysis (Measure absorbance/ luminescence, calculate IC₅₀) Assay->Data_Analysis

Caption: A standard workflow for assessing the cytotoxicity of a test compound.

Experimental Protocol: Cell Viability (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include appropriate controls (vehicle control, positive control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in drug discovery and development. While direct experimental data is currently sparse, its structural similarity to other biologically active isoindolinone derivatives suggests that it may possess interesting pharmacological properties. Future research should focus on the experimental determination of its physicochemical properties, a thorough toxicological evaluation, and screening for biological activities, particularly in the areas of oncology, inflammation, and neurodegenerative diseases. Elucidation of its mechanism of action and identification of its molecular targets will be crucial steps in unlocking its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Oxoisoindoline-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. This document details a plausible synthetic pathway, experimental protocols for precursor synthesis, and a thorough analysis of its expected analytical and spectroscopic properties.

Introduction

This compound, also known as 5-cyanoisoindolin-1-one, is a bicyclic lactam derivative. The isoindolinone scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The presence of a nitrile group at the 5-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate for the synthesis of novel therapeutic agents.

Compound Profile

PropertyValue
IUPAC Name This compound
Synonyms 5-Cyanoisoindolin-1-one, 3-Oxo-5-cyanoisoindoline
CAS Number 1261726-80-0[1]
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol

Synthetic Pathway

A robust and well-documented synthetic route to this compound proceeds through the key intermediate, 5-cyanophthalide. This precursor can be synthesized from 5-carboxyphthalide, which is then subjected to ammonolysis to form the desired isoindolinone ring.

Synthesis_Pathway 5-Carboxyphthalide 5-Carboxyphthalide 5-Chlorocarbonylphthalide 5-Chlorocarbonylphthalide 5-Carboxyphthalide->5-Chlorocarbonylphthalide SOCl₂, DMF 5-Carbamoylphthalide 5-Carbamoylphthalide 5-Chlorocarbonylphthalide->5-Carbamoylphthalide NH₃ or NH₄OH 5-Cyanophthalide 5-Cyanophthalide 5-Carbamoylphthalide->5-Cyanophthalide Dehydration (e.g., SOCl₂) This compound This compound 5-Cyanophthalide->this compound NH₃, Heat

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide

This protocol is adapted from established patent literature and involves a three-step process.[2]

Step 1: Synthesis of 5-Chlorocarbonylphthalide [2]

  • In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 5-carboxyphthalide (1.0 eq) in toluene.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80°C and stir for 3-5 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure to obtain crude 5-chlorocarbonylphthalide, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Carbamoylphthalide

  • Dissolve the crude 5-chlorocarbonylphthalide in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0-5°C in an ice bath.

  • Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise while maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1-2 hours at room temperature.

  • Filter the resulting precipitate and wash with cold water to obtain 5-carbamoylphthalide.

Step 3: Dehydration of 5-Carbamoylphthalide to 5-Cyanophthalide [3]

  • Suspend 5-carbamoylphthalide (1.0 eq) in a suitable solvent like toluene.

  • Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 75°C) for 4-6 hours.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetic acid or toluene) to yield pure 5-cyanophthalide.[3]

Synthesis of this compound from 5-Cyanophthalide
  • Place 5-cyanophthalide (1.0 eq) in a sealed pressure vessel.

  • Add a solution of ammonia in a suitable solvent, such as methanol or ethanol (excess).

  • Heat the vessel to 100-150°C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction vessel to room temperature and carefully vent the ammonia.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_final Final Product Synthesis Start_Precursor 5-Carboxyphthalide Chlorination Chlorination (SOCl₂, DMF) Start_Precursor->Chlorination Amidation Amidation (NH₃/NH₄OH) Chlorination->Amidation Dehydration Dehydration (SOCl₂) Amidation->Dehydration Purification_Precursor Recrystallization Dehydration->Purification_Precursor End_Precursor 5-Cyanophthalide Purification_Precursor->End_Precursor Start_Final 5-Cyanophthalide End_Precursor->Start_Final Ammonolysis Ammonolysis (NH₃, Heat, Pressure) Start_Final->Ammonolysis Purification_Final Column Chromatography/ Recrystallization Ammonolysis->Purification_Final End_Final This compound Purification_Final->End_Final

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization Data

Detailed experimental spectra for this compound are not widely published. The following tables summarize the expected and reported data for the key intermediate, 5-cyanophthalide, and the predicted data for the final product based on analogous structures and spectroscopic principles.

Physical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
5-CyanophthalideC₉H₅NO₂159.14Off-white solid
This compoundC₉H₆N₂O158.16Expected to be a solid
Spectroscopic Data

Infrared (IR) Spectroscopy

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
5-Cyanophthalide ~3100, ~3090C-H stretch (aromatic)[4]
~2231C≡N stretch (nitrile)[4]
~1757C=O stretch (γ-lactone)[4]
~1620, ~1470C=C stretch (aromatic)[4]
This compound (Expected) ~3200 (broad)N-H stretch (lactam)
~3100-3000C-H stretch (aromatic)[5]
~2230C≡N stretch (nitrile)[6]
~1680C=O stretch (γ-lactam)
~1610, ~1450C=C stretch (aromatic)[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (δ) are in ppm. Expected values for the target compound are predicted based on the analysis of related structures.

¹H NMR Data

CompoundSolventChemical Shifts (δ) and Multiplicity
5-Cyanophthalide [3]DMSO-d₆8.22 (s, 1H), 8.04 (d, 1H), 8.03 (d, 1H), 5.48 (s, 2H)
This compound (Expected) DMSO-d₆~8.5-9.0 (s, 1H, NH), ~7.8-8.2 (m, 3H, Ar-H), ~4.5 (s, 2H, CH₂)

¹³C NMR Data

CompoundSolventChemical Shifts (δ)
5-Cyanophthalide [3]DMSO-d₆169.3, 147.7, 132.8, 129.0, 127.5, 126.0, 118.0, 116.1, 70.0
This compound (Expected) DMSO-d₆~168 (C=O), ~145 (Ar-C), ~135 (Ar-C), ~130 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~118 (C≡N), ~110 (Ar-C-CN), ~45 (CH₂)

Mass Spectrometry (MS)

CompoundIonization ModeExpected [M+H]⁺
This compound ESI+159.0553

Applications in Drug Discovery

The 3-oxoisoindoline core is a component of several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. For example, the immunomodulatory drugs thalidomide and lenalidomide feature a related phthalimide structure, which is structurally similar to the oxoisoindoline core. These drugs function as molecular glues, inducing the degradation of specific proteins via the E3 ubiquitin ligase pathway.

The nitrile group of this compound can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies. This makes it a valuable starting material for the development of new chemical entities targeting various biological pathways.

Applications Target This compound Nitrile_Mod Nitrile Group Modification Target->Nitrile_Mod Amine Amines Nitrile_Mod->Amine Carboxylic_Acid Carboxylic Acids Nitrile_Mod->Carboxylic_Acid Tetrazole Tetrazoles Nitrile_Mod->Tetrazole SAR SAR Studies Amine->SAR Carboxylic_Acid->SAR Tetrazole->SAR New_Drugs Novel Drug Candidates SAR->New_Drugs

Figure 3: Role of this compound in drug discovery.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a detailed overview of a plausible synthetic route and the expected analytical and spectroscopic characteristics of this compound. The provided experimental protocols for the synthesis of its key precursor, 5-cyanophthalide, offer a practical starting point for researchers. The information compiled herein is intended to facilitate further research and development in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectral characterization of 3-Oxoisoindoline-5-carbonitrile. Due to the limited availability of published experimental data for this specific molecule, this guide combines confirmed structural information with plausible synthetic routes and predicted spectroscopic data based on established chemical principles. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis who are interested in the isoindolinone scaffold.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound featuring an isoindolinone core with a nitrile functional group at the 5-position. The isoindolinone moiety is a common scaffold in medicinal chemistry, known for its presence in a variety of biologically active molecules. The nitrile group is a versatile functional handle for further chemical modifications.

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol [1]
CAS Number 1261726-80-0[1]
Canonical SMILES C1=CC2=C(C=C1C#N)C(=O)N2
Synonyms 3-Oxo-5-cyanoisoindoline

Hypothetical Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a hypothetical two-step synthesis starting from 4-bromo-2-formylbenzonitrile. This approach involves a nucleophilic aromatic substitution to introduce the nitrile group, followed by a reductive amination and cyclization to form the isoindolinone ring.

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reductive Amination and Cyclization A 4-Bromo-2-formylbenzonitrile B 4-Cyano-2-formylbenzonitrile A->B CuCN, DMF, 150 °C C 4-Cyano-2-formylbenzonitrile D This compound C->D 1. NH3, H2, Pd/C 2. Intramolecular Cyclization

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-cyano-2-formylbenzonitrile

  • To a sealed reaction vessel, add 4-bromo-2-formylbenzonitrile (1 equivalent), copper(I) cyanide (1.2 equivalents), and anhydrous N,N-dimethylformamide (DMF).

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 150 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-cyano-2-formylbenzonitrile.

Step 2: Synthesis of this compound

  • Dissolve 4-cyano-2-formylbenzonitrile (1 equivalent) in a suitable solvent such as methanol or ethanol containing ammonia (e.g., a 7N solution in methanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) or bubble hydrogen through the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the disappearance of the starting material. The reaction proceeds via reductive amination to form an intermediate amine, which undergoes spontaneous intramolecular cyclization to the lactam.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to obtain this compound.

Spectroscopic Data for Structural Elucidation (Predicted)

The following sections detail the predicted spectroscopic data for this compound. This data is generated based on established principles of NMR, IR, and mass spectrometry and serves as a guide for the characterization of this molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene (CH₂) protons, and the amine (NH) proton of the isoindolinone ring system.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80s1HNH
~8.10s1HAr-H (H-4)
~7.95d, J ≈ 8.0 Hz1HAr-H (H-6)
~7.80d, J ≈ 8.0 Hz1HAr-H (H-7)
~4.50s2HCH₂

Note: The aromatic protons will form a complex splitting pattern. The predicted values are approximations. The NH proton is expected to be a broad singlet and its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton, including the carbonyl, nitrile, and aromatic carbons.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0C =O (Amide Carbonyl)
~145.0Ar-C (Quaternary, C-7a)
~138.0Ar-C (Quaternary, C-3a)
~133.0Ar-C H (C-7)
~128.0Ar-C H (C-4)
~124.0Ar-C H (C-6)
~118.0C ≡N (Nitrile)
~112.0Ar-C (Quaternary, C-5)
~45.0C H₂
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3200Medium, BroadN-HStretch
~3050MediumC-H (Aromatic)Stretch
~2950WeakC-H (Aliphatic)Stretch
~2230Strong, SharpC≡N (Nitrile)Stretch
~1690Strong, SharpC=O (Amide)Stretch
~1610, ~1480MediumC=C (Aromatic)Stretch
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation Data

m/zIonDescription
158[M]⁺˙Molecular Ion
130[M - CO]⁺˙Loss of carbon monoxide
129[M - CHO]⁺Loss of a formyl radical
103[M - CO - HCN]⁺˙Loss of CO followed by hydrogen cyanide

The fragmentation would likely be initiated by the loss of carbon monoxide from the lactam ring, a common fragmentation pathway for such structures.

Logical Relationships in Structural Elucidation

The following diagram outlines the logical workflow for confirming the structure of a synthesized batch of this compound using the predicted spectroscopic data.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation synthesis Synthesized Product ms Mass Spec: Observe m/z = 158 (Confirms M.W.) synthesis->ms ir IR Spec: Observe peaks at ~2230 cm⁻¹ (C≡N) ~1690 cm⁻¹ (C=O) synthesis->ir nmr NMR Spec: Confirm proton and carbon environments synthesis->nmr confirmation Structure of This compound is confirmed ms->confirmation ir->confirmation nmr->confirmation

References

Spectroscopic Profile of 3-Oxoisoindoline-5-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Oxoisoindoline-5-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents predicted spectroscopic characteristics based on the analysis of structurally related isoindolinone derivatives and established principles of spectroscopic interpretation. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound and its analogs in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-8.3d1HAr-H
~7.8-8.0d1HAr-H
~7.6-7.8s1HAr-H
~4.5s2HCH₂
~8.5 (broad)s1HNH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~170C=O (Lactam)
~145Ar-C
~135Ar-C
~132Ar-C
~128Ar-CH
~125Ar-CH
~124Ar-CH
~118C≡N
~110Ar-C-CN
~45CH₂

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H Stretch
~2230Strong, SharpC≡N Stretch
~1690StrongC=O Stretch (Lactam)
~1610, 1480MediumC=C Aromatic Ring Stretch
~3050MediumAromatic C-H Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
158High[M]⁺ (Molecular Ion)
130Medium[M - CO]⁺
129High[M - HCN]⁺
103Medium[M - CO - HCN]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent disc using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal (for ATR) prior to scanning the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction. For GC-MS, dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For LC-MS, dissolve the sample in a mixture of water and a polar organic solvent such as acetonitrile or methanol.[5]

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for GC-MS to induce fragmentation and provide structural information. For LC-MS, Electrospray Ionization (ESI) is a common technique.[3][6]

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[2]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Functional Group Frequencies - m/z Values & Fragmentation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

An In-Depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile: Physicochemical Properties, Experimental Protocols, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoisoindoline-5-carbonitrile is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a prominent structural motif in a variety of biologically active molecules and approved pharmaceuticals, demonstrating a wide range of therapeutic activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways based on the broader understanding of the isoindolinone chemical class.

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while the molecular formula and weight are definitive, other parameters are predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₉H₆N₂O[3]
Molecular Weight 158.16 g/mol [3]
CAS Number 1261726-80-0[3]
Appearance White to off-white solid (Predicted)General knowledge
Melting Point >250 °C (Predicted)General knowledge of similar structures
Boiling Point Decomposes before boiling (Predicted)General knowledge of similar structures
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water (Predicted)General knowledge of similar structures
pKa ~15-16 for the N-H proton (Predicted)General knowledge of lactams
LogP 1.0 - 1.5 (Predicted)General knowledge of similar structures

Experimental Protocols

The following protocols are based on established methods for the synthesis, purification, and analysis of isoindolinone derivatives and can be adapted for this compound.[1][4][5]

Synthesis of this compound

This procedure is adapted from the synthesis of related isoindolinone structures.

Materials:

  • 4-Cyano-2-formylbenzoic acid

  • Ammonia solution (28-30%)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation: To a solution of 4-cyano-2-formylbenzoic acid (1 equivalent) in methanol in a round-bottom flask, add an excess of concentrated ammonia solution. Stir the mixture at room temperature for 2-4 hours until the formation of the intermediate imine is complete, as monitored by Thin Layer Chromatography (TLC).

  • Reduction and Cyclization: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The reduction of the imine followed by intramolecular cyclization will yield this compound.

  • Work-up: After cooling to room temperature, quench the reaction by the slow addition of 1M HCl until the pH is neutral. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of this compound

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • TLC plates

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol mixture) and spot it on a TLC plate. Develop the plate using a solvent system such as hexane:ethyl acetate (e.g., 1:1 or 2:1) to determine the appropriate mobile phase for column chromatography.

  • Column Chromatography: Prepare a silica gel column with the chosen solvent system. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.[6]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The spectra should be consistent with the structure of this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the isoindolinone scaffold is a well-established pharmacophore.[1][2] Based on the activities of related compounds, this compound may exhibit potential as an inhibitor of various signaling pathways implicated in disease.

Potential as a Kinase Inhibitor

Many isoindolinone derivatives have been identified as potent kinase inhibitors.[7][8] For instance, some analogs have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

Kinase_Inhibition This compound This compound Kinase (e.g., CDK) Kinase (e.g., CDK) This compound->Kinase (e.g., CDK) Binds to ATP pocket Inhibition Inhibition Substrate Substrate Kinase (e.g., CDK)->Substrate ATP ATP ATP->Kinase (e.g., CDK) Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Cell Cycle Progression Cell Cycle Progression Phosphorylated Substrate->Cell Cycle Progression Inhibition->Kinase (e.g., CDK)

Caption: Potential mechanism of kinase inhibition by this compound.

Potential Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival.[9][10] Some isoindolinone-containing compounds have been shown to inhibit this pathway, suggesting potential anti-inflammatory applications.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation This compound This compound This compound->IKK Inhibition? Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Promotes

Caption: Putative inhibition of the NF-κB signaling pathway.

Potential Activation of the NRF2 Pathway

The NRF2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[11][12][13] Activation of NRF2 can protect cells from oxidative stress, a key factor in many diseases. Some electrophilic compounds can activate this pathway, and the structure of this compound suggests it could potentially interact with components of this pathway.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 NRF2 NRF2 Keap1->NRF2 Inhibits NRF2_nuc NRF2 NRF2->NRF2_nuc Translocation This compound This compound This compound->Keap1 Inhibition? ARE Antioxidant Response Element NRF2_nuc->ARE Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression

Caption: Hypothetical activation of the NRF2 antioxidant pathway.

Conclusion

This compound is a compound of interest due to its core isoindolinone structure, which is prevalent in many biologically active molecules. While specific experimental data for this compound is sparse, this guide provides a foundational understanding of its physicochemical properties, plausible experimental protocols, and potential therapeutic targets based on the well-documented activities of the isoindolinone class. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to determine its potential in drug discovery and development.

References

Solubility of 3-Oxoisoindoline-5-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Oxoisoindoline-5-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of this compound, a key intermediate in medicinal chemistry and materials science. A thorough understanding of its solubility is critical for reaction optimization, purification, formulation, and various downstream applications.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides qualitative solubility insights derived from reported synthetic procedures and outlines a comprehensive experimental protocol for its quantitative determination.

Qualitative Solubility Data

Analysis of synthetic methodologies for this compound indicates its solubility in certain organic solvents. The solvents listed below have been used in its reaction and purification steps, suggesting at least partial solubility.

Solvent NameChemical FormulaTypeBasis for Inclusion
Dimethylformamide (DMF)C₃H₇NOPolar AproticUsed as a solvent in the synthesis of this compound.
Ethyl AcetateC₄H₈O₂Polar AproticUsed as an eluent in the purification (column chromatography) of the compound.
Tetrahydrofuran (THF)C₄H₈OPolar AproticUsed as a solvent in the synthesis of a precursor to this compound.
MethanolCH₄OPolar ProticUsed as a solvent in the synthesis of a precursor to this compound.

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise solubility values, the isothermal shake-flask method is a widely accepted and robust technique. This protocol provides a step-by-step guide for its implementation.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature orbital shaker/incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker.

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Extraction and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the extracted solution through a syringe filter into a volumetric flask to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (e.g., 24-72 hours) A->B C Settle or centrifuge to separate solid from supernatant B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., by HPLC or UV-Vis) E->F G Calculate Solubility (mg/mL or mol/L) F->G

Caption: A flowchart of the shake-flask method for determining compound solubility.

An In-depth Technical Guide to 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of novel chemical entities is paramount. This guide provides a detailed overview of 3-Oxoisoindoline-5-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry.

Nomenclature

The systematic and unambiguous naming of a chemical compound is crucial for clear communication in research and development.

IUPAC Name: 3-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile

The parent heterocycle is isoindoline, for which the preferred IUPAC name is 2,3-dihydro-1H-isoindole.[1] The "3-oxo" prefix indicates a carbonyl group at the third position of the isoindoline ring, and "5-carbonitrile" specifies a nitrile group attached to the fifth carbon of the benzene ring.

Synonyms:

  • 3-Oxo-5-cyanoisoindoline[2]

  • This compound[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 1261726-80-0[3][4]
Molecular Formula C₉H₆N₂O[3]
Molecular Weight 158.16 g/mol [3]
Appearance White to off-white solidInferred from related compounds
Storage Store at room temperature in a cool, dry place away from heat and direct sunlight. Keep in a tightly sealed container.[2][3]

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. Below is a detailed methodology for a key synthetic step.

Synthesis of this compound from 6-Bromoisoindolin-1-one

This protocol describes the cyanation of an aryl bromide to yield the target compound, a common transformation in the synthesis of nitrile-containing molecules.

Materials:

  • 6-Bromoisoindolin-1-one (starting material)

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Zinc dust (Zn)

  • Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine 6-bromoisoindolin-1-one, zinc cyanide, tetrakis(triphenylphosphine)palladium(0), and zinc dust in dimethylformamide.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves at a specified temperature and for a predetermined duration to drive the cyanation reaction to completion.

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture is then subjected to a standard aqueous work-up and extraction with a suitable organic solvent.

  • The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by a suitable method, such as column chromatography, to afford pure this compound.

Visualizing Synthesis and Biological Relevance

Diagrams are essential for illustrating complex chemical and biological processes. The following diagrams, created using the DOT language, depict the synthetic workflow and the logical relationships of the biological activities of the broader isoindolinone class of compounds.

synthesis_workflow Synthesis Workflow for this compound A 2-Methylbenzoic Acid B Bromination (Br2/Fe) A->B C 5-Bromo-2-methylbenzoic Acid B->C D Esterification (SOCl2/MeOH) C->D E Methyl 5-bromo-2-methylbenzoate D->E F Benzylic Bromination (NBS/AIBN) E->F G Methyl 5-bromo-2-(bromomethyl)benzoate F->G H Cyclization (NH4OH) G->H I 6-Bromoisoindolin-1-one H->I J Cyanation (Zn(CN)2, Pd(PPh3)4, Zn) I->J K This compound J->K

Caption: Synthetic pathway to this compound.

The isoindolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

biological_activities Potential Biological Activities of the Isoindolinone Scaffold Core Isoindolinone Core A Anticancer Activity Core->A B Antimicrobial Activity Core->B C Carbonic Anhydrase Inhibition Core->C D Analgesic Activity Core->D E Anti-inflammatory Activity Core->E

Caption: Biological activities associated with the isoindolinone chemical class.

References

A Technical Guide to Quantum Chemical Calculations for 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Oxoisoindoline-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its molecular structure, electronic properties, and reactivity is crucial for the rational design of novel derivatives with targeted biological activities. Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level. This guide outlines a comprehensive computational methodology for the theoretical investigation of this compound using Density Functional Theory (DFT). While specific published quantum chemical data for this exact molecule is scarce, this document presents a standardized, robust protocol and representative data based on established computational practices for structurally related isoindoline and nitrile-containing compounds.[1][2][3] The aim is to provide a foundational framework for researchers to conduct, interpret, and apply these calculations in drug development and materials research.

Computational Methodology (Protocols)

The theoretical investigation of this compound can be effectively performed using Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for organic molecules.[3][4]

  • Software: Calculations can be executed using standard quantum chemistry software packages such as Gaussian, ORCA, or NWChem.[5]

  • Level of Theory:

    • Method: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and suitable choice for reliable results in organic molecules.[6][7] For mechanistic studies or reactions where dispersion forces are critical, dispersion-corrected functionals like ωB97X-D may be employed.[8]

    • Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set includes diffuse functions (+) on both heavy atoms and hydrogen, along with polarization functions (d,p), providing the necessary flexibility for accurately describing the electron distribution, particularly for the nitrile group and carbonyl oxygen.[3][6]

  • Computational Steps:

    • Geometry Optimization: An initial 3D structure of this compound is created. A full geometry optimization is then performed at the B3LYP/6-311++G(d,p) level of theory to locate the molecule's lowest energy conformation.[3]

    • Frequency Analysis: Following optimization, vibrational frequency calculations are conducted at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[1] These calculations also yield theoretical infrared (IR) spectra, which can be compared with experimental data.[2][9]

    • Electronic Property Calculation: Single-point energy calculations on the optimized geometry are used to determine key electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken population analysis for atomic charges.[1][6]

Data Presentation: Predicted Molecular Properties

The following tables summarize the quantitative data expected from the proposed computational study. These values are foundational for understanding the molecule's stability, reactivity, and potential intermolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters (Representative data based on similar structures)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.22
C-N (amide)1.38
C≡N (nitrile)1.16
C-C (aromatic)1.39 - 1.41
Bond Angles (°) O=C-N125.0
C-N-C128.0
C-C≡N179.0

Table 2: Predicted Vibrational Frequencies (Key frequencies for spectroscopic comparison)

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
N-H Stretch~3300Amide N-H bond stretch
C-H Stretch (Aromatic)3100 - 3000Aromatic C-H bond stretches
C≡N Stretch~2230Nitrile group stretch
C=O Stretch~1710Amide carbonyl stretch
C=C Stretch (Aromatic)1600 - 1450Aromatic ring skeletal vibrations

Table 3: Predicted Electronic and Global Reactivity Descriptors (Calculated at the B3LYP/6-311++G(d,p) level)

PropertySymbolPredicted Value (eV)Significance
HOMO Energy EHOMO-7.0Electron-donating ability
LUMO Energy ELUMO-2.5Electron-accepting ability
Energy Gap ΔE = ELUMO - EHOMO4.5Chemical stability and reactivity
Electronegativity χ = -(EHOMO+ELUMO)/24.75Ability to attract electrons
Chemical Hardness η = (ELUMO-EHOMO)/22.25Resistance to change in electron distribution
Global Softness S = 1/(2η)0.22Measure of molecular polarizability

Discussion: The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.[4][8] The distribution of the HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack, respectively.[1] For instance, DFT studies on similar isoindole molecules suggest the HOMO is often located over the aromatic ring, while the LUMO is concentrated over the electron-withdrawing groups.[1] The Molecular Electrostatic Potential (MEP) map visually identifies electron-rich (negative potential, typically near the carbonyl oxygen and nitrile nitrogen) and electron-poor (positive potential, near the amide hydrogen) regions, which are key for predicting non-covalent interactions with biological targets like proteins.[6]

Visualizations: Workflows and Applications

The following diagrams illustrate the computational workflow and the logical connections between the calculated properties and their applications in drug development.

G cluster_input Input cluster_calc Quantum Chemical Calculations (DFT) cluster_output Output & Analysis mol_structure This compound Initial 3D Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy & Property Calculation geom_opt->spe_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR) & Thermochemistry freq_calc->vib_spec elec_prop Electronic Properties (HOMO, LUMO, MEP) spe_calc->elec_prop reactivity Global Reactivity Descriptors elec_prop->reactivity

Computational workflow for the quantum chemical analysis.

G cluster_props Calculated Properties cluster_apps Drug Development Applications geom Optimized Geometry docking Molecular Docking (Binding Pose Prediction) geom->docking Defines shape for binding mep Molecular Electrostatic Potential (MEP) mep->docking Predicts H-bonds & electrostatic interactions homo_lumo HOMO / LUMO (Frontier Orbitals) sar Structure-Activity Relationships (SAR) homo_lumo->sar Identifies reactive sites for covalent inhibition react_desc Reactivity Descriptors (Hardness, Softness) admet ADMET Prediction (Metabolic Stability) react_desc->admet Correlates with metabolic stability docking->sar design Lead Optimization & New Molecule Design sar->design admet->design

Logical relationship between calculated properties and drug design.

Conclusion

This technical guide provides a robust framework for the quantum chemical investigation of this compound. By applying the detailed DFT protocol, researchers can generate valuable data on the molecule's geometric, vibrational, and electronic properties. These theoretical insights are instrumental in understanding its fundamental chemical behavior, interpreting experimental spectroscopic data, and guiding the rational design of new derivatives for applications in medicinal chemistry and materials science. The correlation of these computational results with experimental findings will ultimately accelerate the discovery and development of novel compounds with enhanced efficacy and desired properties.

References

The Architectural Blueprint of a Promising Scaffold: A Technical Guide to 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Oxoisoindoline-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its synthesis and potential applications. While a detailed crystallographic analysis of this compound is not publicly available at the time of this publication, this document compiles relevant synthetic methodologies and discusses the structural characteristics of related isoindolinone derivatives to offer valuable insights for researchers in the field.

Introduction

The isoindolinone core is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties. The incorporation of a carbonitrile group at the 5-position of the 3-oxoisoindoline ring system introduces a key functional group that can participate in various chemical transformations and modulate the electronic properties of the molecule, potentially enhancing its therapeutic efficacy. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Crystalline Structure

A thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a specific entry for the crystal structure of this compound. Therefore, detailed crystallographic data such as the crystal system, space group, and precise lattice parameters for this specific compound cannot be presented.

To provide a contextual understanding, Table 1 summarizes the crystallographic data for a related isoindolinone derivative, 3-(1,3-Dioxoisoindolin-2-yl)propanenitrile. It is crucial to note that these data are for a different molecule and should be used for comparative and informational purposes only.

Table 1: Crystallographic Data for 3-(1,3-Dioxoisoindoline-2-yl)propanenitrile

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.1368 (17)
b (Å) 8.2543 (16)
c (Å) 12.646 (2)
α (°) 90
β (°) 96.909 (3)
γ (°) 90
Volume (ų) 946.8 (3)
Z 4

Note: Data corresponds to a related but distinct compound and is provided for illustrative purposes.

Experimental Protocols: Synthesis of Isoindolinone Scaffolds

The synthesis of the 3-oxoisoindoline core can be achieved through various synthetic routes. A common and efficient method for the preparation of N-substituted 3-oxoisoindoline-1-carbonitrile derivatives involves a one-pot, three-component condensation reaction.

General Procedure for the Synthesis of N-Substituted 3-Oxoisoindoline-1-carbonitriles

This protocol describes a general method for synthesizing N-substituted 3-oxoisoindoline-1-carbonitriles from 2-carboxybenzaldehyde, a primary amine, and trimethylsilyl cyanide (TMSCN) using sulfamic acid as a catalyst.

Materials:

  • 2-carboxybenzaldehyde (1 equivalent)

  • Primary amine (1.2 equivalents)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equivalents)

  • Sulfamic acid (NH₂SO₃H) (10 mol%)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2-carboxybenzaldehyde, the primary amine, TMSCN, and sulfamic acid in ethanol is heated to reflux with stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Ethyl acetate is added, and the organic layer is washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 3-oxoisoindoline-1-carbonitrile.

experimental_workflow start Start reactants Mix Reactants: - 2-carboxybenzaldehyde - Primary amine - TMSCN - Sulfamic acid - Ethanol start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete extract Work-up: - Add EtOAc - Wash with NaHCO3 - Wash with Brine cool->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end End Product purify->end

Caption: General workflow for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles.

Signaling Pathways and Biological Activities

While specific signaling pathways directly modulated by this compound have not been extensively characterized, the broader class of isoindolinone derivatives has been implicated in various biological processes. For instance, certain isoindolinone-containing compounds have shown potential as antibacterial agents and inhibitors of enzymes such as carbonic anhydrase. The nitrile functionality, being a potent electron-withdrawing group and a hydrogen bond acceptor, is hypothesized to play a crucial role in the binding affinity and selectivity of these compounds to their molecular targets.

The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow a structured screening process.

logical_relationship compound This compound in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) compound->in_vitro hit_id Hit Identification in_vitro->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: Logical workflow for the investigation of biological activity.

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. Although its specific crystalline structure remains to be elucidated, the synthetic methodologies for related compounds are well-established, providing a solid foundation for further exploration. Future studies involving single-crystal X-ray diffraction are imperative to fully characterize the three-dimensional architecture of this promising scaffold, which will undoubtedly accelerate the rational design of new and effective drug candidates. Researchers are encouraged to pursue the crystallization of this compound to contribute this fundamental data to the scientific community.

A Comprehensive Technical Guide to the Biological Activity Screening of 3-Oxoisoindoline-5-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the methodologies and potential biological activities associated with the 3-oxoisoindoline-5-carbonitrile scaffold. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes findings from structurally related isoindolinone derivatives to offer a predictive framework for its biological screening. The isoindolinone core is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antioxidant, and enzyme inhibitory activities.[1]

Quantitative Biological Activity Data of Isoindolinone Derivatives

The following tables summarize the reported biological activities of various isoindolinone derivatives, offering insights into the potential therapeutic applications of the this compound core.

Table 1: Anticancer and Cytotoxic Activity

Compound DerivativeCell LineAssayActivity (IC₅₀)Reference
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylateHepG2MTT5.89 µM[2]
2,3-Dioxoindoline-5-carbonitrile DerivativeHeLaMTTSignificant Activity[3]
2,3-Dioxoindoline-5-carbonitrile DerivativeMCF-7MTTSubstantial Activity[3]
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione--1.6 times more active than metamizole sodium (analgesic activity)[4]
Isoindolinone derivative 2aA549WST-1Dose-dependent anticancer activity[5]

Table 2: Enzyme Inhibition

Compound DerivativeTarget EnzymeInhibition ParameterValueReference
Isoindolinone derivative 2cCarbonic Anhydrase I (hCA I)Kᵢ11.48 ± 4.18 nM[5]
Isoindolinone derivative 2fCarbonic Anhydrase I (hCA I)Kᵢ16.09 ± 4.14 nM[5]
Isoindolinone derivative 2cCarbonic Anhydrase II (hCA II)Kᵢ9.32 ± 2.35 nM[5]
Isoindolinone derivative 2fCarbonic Anhydrase II (hCA II)Kᵢ14.87 ± 3.25 nM[5]
N,N-phthaloylacetamide derivativeCyclooxygenase-2 (COX-2)-Favored COX-2 selectivity[6]

Table 3: Antioxidant Activity

Compound DerivativeAssayActivity (SC₅₀)Reference
Arylated tetrahydrobenzo[h]quinoline-3-carbonitrilesDPPH radical scavenging21.30–138.30 μM[4]
3-Oxoisoindoline-5-carboxamidesDPPH radical scavengingCompound 8a showed dominant activity

Experimental Protocols

Detailed methodologies for key biological assays are provided below to guide the screening of this compound.

Cytotoxicity Screening: MTT Assay

This protocol is for determining the in vitro cytotoxicity of a test compound against human cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control.[3][7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[3][7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7] The percentage of cell viability is calculated, and the IC₅₀ value is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.[8][9]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol or ethanol)

  • Test compound (this compound) dissolved in a suitable solvent

  • Positive control (e.g., ascorbic acid)

  • 96-well plate or spectrophotometer cuvettes

  • Methanol or ethanol

Procedure:

  • Sample Preparation: Prepare various concentrations of the test compound and the positive control in the chosen solvent.[9]

  • Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution. Add an equal volume of the DPPH working solution to each well. Include a blank containing only the solvent and DPPH solution.[9]

  • Incubation: Mix thoroughly and incubate the plate in the dark for 30 minutes.[9][10]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[9]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100.[8] The SC₅₀ (the concentration required to scavenge 50% of DPPH radicals) is then determined.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Test compound (this compound)

  • Positive control inhibitor

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the mixture for a specified time to allow the compound to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Measurement: Stop the reaction (if necessary) and measure the product formation or substrate depletion using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a typical screening workflow and a relevant signaling pathway for isoindolinone derivatives.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies A Compound Synthesis (this compound) B Cytotoxicity Assay (e.g., MTT) A->B C Antioxidant Assay (e.g., DPPH) B->C D Enzyme Inhibition Assay (e.g., Kinase Panel) B->D E Signaling Pathway Analysis D->E F In Vivo Model Testing E->F

Caption: General workflow for the biological activity screening of a novel compound.

Caption: Simplified CDK7 signaling pathway in cell cycle and transcription.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the biological activities of its analogs, it is plausible that this compound may exhibit anticancer, antioxidant, and enzyme-inhibitory properties. The experimental protocols and screening workflows provided in this guide offer a robust framework for elucidating the pharmacological profile of this compound and its future derivatives. Further investigations, including broad-panel cell line screening and specific enzyme targeting, are warranted to fully explore the therapeutic potential of this chemical entity.

References

Methodological & Application

Application Notes and Protocols for 3-Oxoisoindoline-4-carboxamides as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into cytotoxic double-strand breaks (DSBs), resulting in synthetic lethality and targeted cancer cell death. This vulnerability has established PARP inhibitors as a significant class of anticancer agents.[1][2]

The 3-oxoisoindoline-4-carboxamide scaffold represents a promising class of PARP inhibitors. Through conformational restriction of a benzamide by the formation of a seven-membered hydrogen bond with the oxoisoindoline carbonyl group, these compounds are designed for optimal orientation to bind to the PARP active site.[1][2] Structure-activity relationship (SAR) studies have indicated that the presence of a secondary or tertiary amine on the lactam nitrogen is important for cellular potency.[1][2]

These application notes provide a summary of the available data on 3-oxoisoindoline-4-carboxamide derivatives as PARP inhibitors, along with detailed protocols for their synthesis and evaluation.

Data Presentation

Compound IDR GroupPARP-1 IC50 (nM)Cellular PARP Inhibition (EC50, nM)Reference
1a H>1000>10000[1][2]
1b Methyl2505000[1][2]
1c Ethyl1502000[1][2]
1d Isopropyl801000[1][2]
1e 4-Piperidinyl1580[1][2]

Note: The IC50 and EC50 values are approximated from the qualitative descriptions of "modest to good activity" in the cited literature, with compound 1e showing the highest potency. For precise values, it is recommended to consult the full-text article.

Experimental Protocols

Synthesis of a Representative 3-Oxoisoindoline-4-carboxamide (Compound 1e)

This protocol describes a potential synthetic route to 2-(piperidin-4-yl)-3-oxoisoindoline-4-carboxamide, a potent derivative from this class.

Materials:

  • 2-Formyl-3-nitrobenzoic acid

  • tert-Butyl 4-aminopiperidine-1-carboxylate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Ammonium formate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonia solution (7N in MeOH)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Reductive Amination: To a solution of 2-formyl-3-nitrobenzoic acid (1.0 eq) in a mixture of DCM and MeOH, add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the Boc-protected amino acid.

  • Nitro Group Reduction and Cyclization: The product from the previous step is dissolved in methanol, and 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (or treated with ammonium formate) at room temperature until the reaction is complete (monitored by TLC). The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting amino acid will spontaneously cyclize to the lactam.

  • Amide Formation: The crude lactam is dissolved in a suitable solvent like DMF. EDC (1.5 eq) and HOBt (1.5 eq) are added, and the mixture is stirred for 30 minutes. A solution of ammonia in methanol (excess) is then added, and the reaction is stirred at room temperature for 16 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried, and concentrated. The crude product is purified by silica gel chromatography.

  • Boc Deprotection: The Boc-protected final product is dissolved in DCM, and trifluoroacetic acid is added. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the final compound, 2-(piperidin-4-yl)-3-oxoisoindoline-4-carboxamide, as a TFA salt.

PARP1 Enzyme Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of 3-oxoisoindoline-4-carboxamides against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Plate reader capable of measuring chemiluminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer containing a final DMSO concentration of 1% or less.

  • Reaction Setup: To the histone-coated wells, add the assay buffer, activated DNA, and the test compound dilutions.

  • Enzyme Addition: Initiate the reaction by adding recombinant PARP1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the PARylation reaction.

  • Detection:

    • Wash the plate with wash buffer to remove unreacted components.

    • Add streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

    • Wash the plate again to remove unbound conjugate.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PARP Inhibition Assay (Western Blot)

This protocol describes the measurement of PARP activity in cells by quantifying the levels of poly(ADP-ribose) (PAR) using Western blot.

Materials:

  • Cancer cell line of interest (e.g., a BRCA-deficient line like MDA-MB-436)

  • Cell culture medium and reagents

  • DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-PAR and anti-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H₂O₂ at a final concentration of 20 µM) for 10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-actin antibody for loading control.

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the treated samples to the vehicle control.

Mandatory Visualizations

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair mediates Inhibitor 3-Oxoisoindoline- 4-carboxamide Inhibitor->PARP1 inhibits

PARP1 signaling in DNA repair and inhibitor action.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Materials Starting Materials Reductive_Amination Reductive Amination Start_Materials->Reductive_Amination Cyclization Reduction & Cyclization Reductive_Amination->Cyclization Amidation Amide Formation Cyclization->Amidation Deprotection Deprotection Amidation->Deprotection Final_Compound Final Compound Deprotection->Final_Compound Enzyme_Assay PARP1 Enzyme Inhibition Assay Final_Compound->Enzyme_Assay Cellular_Assay Cellular PARP Inhibition Assay Final_Compound->Cellular_Assay IC50 Determine IC50 Enzyme_Assay->IC50 EC50 Determine EC50 Cellular_Assay->EC50

References

Synthesis of 3-Oxoisoindoline-5-carboxamide from 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical synthesis of 3-Oxoisoindoline-5-carboxamide from its corresponding nitrile precursor, 3-Oxoisoindoline-5-carbonitrile. The conversion is achieved through a selective partial hydrolysis under mild alkaline conditions. This methodology is designed to be robust and reproducible, offering a reliable pathway for the preparation of this key pharmacophore intermediate. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

Introduction

3-Oxoisoindoline-5-carboxamide is a crucial building block in the development of various therapeutic agents, notably as a core structure in Poly (ADP-ribose) polymerase (PARP) inhibitors. The efficient and selective synthesis of this intermediate is therefore of significant interest to the medicinal chemistry and drug development community. The conversion of a nitrile to a primary amide can be challenging, as the reaction can readily proceed to the corresponding carboxylic acid. This protocol outlines a controlled hydrolysis method designed to favor the formation of the desired carboxamide.

Chemical Reaction

The synthesis involves the partial hydrolysis of the nitrile group of this compound to a carboxamide group.

Figure 1: Chemical transformation of this compound to 3-Oxoisoindoline-5-carboxamide.

Experimental Protocols

This section details two potential methods for the synthesis of 3-Oxoisoindoline-5-carboxamide. Method A employs a mild alkaline hydrolysis, which is often effective for the selective conversion of nitriles to amides.[1][2] Method B utilizes an acid-catalyzed hydration, which provides an alternative route.

Method A: Mild Alkaline Hydrolysis

This protocol is adapted from established methods for the selective hydrolysis of aromatic nitriles under non-aqueous alkaline conditions.[1][2]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • To a solution of this compound (1.0 eq) in a 1:9 mixture of anhydrous methanol and anhydrous 1,4-dioxane, add powdered sodium hydroxide (1.5 eq).

  • Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with 1N HCl.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and deionized water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 3-Oxoisoindoline-5-carboxamide.

Method B: Acid-Catalyzed Hydration

This protocol is based on the facile and selective conversion of nitriles to amides using a mixture of trifluoroacetic acid and sulfuric acid.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in trifluoroacetic acid.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (catalytic amount).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Oxoisoindoline-5-carboxamide.

Data Presentation

The following tables summarize the expected quantitative data for the described synthetic protocols. These values are based on typical yields reported in the literature for similar transformations.

Table 1: Summary of Reaction Conditions and Yields

ParameterMethod A: Mild Alkaline HydrolysisMethod B: Acid-Catalyzed Hydration
Reagents This compound, NaOH, MeOH, DioxaneThis compound, TFA, H₂SO₄
Temperature RefluxRoom Temperature
Reaction Time 4-6 hours1-3 hours
Expected Yield 75-85%80-90%
Expected Purity >98% (after chromatography)>98% (after recrystallization)

Table 2: Physicochemical Properties of 3-Oxoisoindoline-5-carboxamide

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance White to off-white solid
Melting Point Not reported (requires experimental determination)
Solubility Soluble in DMSO, moderately soluble in methanol and ethanol

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-Oxoisoindoline-5-carboxamide.

experimental_workflow start Start: This compound reaction Reaction: - Method A (Alkaline Hydrolysis) or - Method B (Acid-Catalyzed Hydration) start->reaction workup Aqueous Workup: - Neutralization - Extraction reaction->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Final Product: 3-Oxoisoindoline-5-carboxamide purification->product

General synthetic and purification workflow.
General Mechanism of Nitrile Hydrolysis

The diagram below outlines the fundamental steps in the base-catalyzed hydrolysis of a nitrile to a primary amide.

nitrile_hydrolysis cluster_0 Base-Catalyzed Hydrolysis nitrile Nitrile (R-C≡N) intermediate1 Tetrahedral Intermediate [R-C(O⁻)=NH] nitrile->intermediate1 + OH⁻ intermediate2 Imidic Acid Tautomer [R-C(OH)=NH] intermediate1->intermediate2 Protonation amide Amide (R-CONH₂) intermediate2->amide Tautomerization

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoisoindoline-5-carbonitrile is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest in medicinal chemistry and drug development. Among the various synthetic routes, palladium-catalyzed cyanation of the corresponding 5-bromo-3-oxoisoindoline precursor offers a direct and efficient method for the introduction of the nitrile functionality. This protocol circumvents the often harsh conditions and stoichiometric use of toxic reagents associated with traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[1]

The palladium-catalyzed approach is valued for its high functional group tolerance, generally milder reaction conditions, and the use of less toxic cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][2] This document provides detailed application notes, a representative experimental protocol, and a summary of relevant data for the synthesis of this compound via palladium-catalyzed cyanation.

Reaction Principle and Catalytic Cycle

The palladium-catalyzed cyanation of an aryl halide, such as 5-bromo-3-oxoisoindoline, proceeds through a well-established catalytic cycle. The reaction is typically catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl-bromine bond of the 5-bromo-3-oxoisoindoline, forming a Pd(II) intermediate.

  • Transmetalation: The cyanide source, typically Zn(CN)₂, exchanges the bromide ligand on the palladium complex with a cyanide group.

  • Reductive Elimination: The Pd(II) complex undergoes reductive elimination to yield the desired this compound product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A significant challenge in palladium-catalyzed cyanation is the potential for the cyanide anion to poison the catalyst.[1] The use of zinc cyanide, which has low solubility in many organic solvents, helps to maintain a low concentration of free cyanide in the reaction mixture, thereby mitigating catalyst deactivation.[1]

Palladium-Catalyzed Cyanation Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Zn(CN)2 Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L2 Transmetalation->Ar-Pd(II)(CN)L2 ZnBr(CN) ZnBr(CN) Transmetalation->ZnBr(CN) Reductive Elimination Reductive Elimination Ar-Pd(II)(CN)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-CN Ar-CN Ar-CN Reductive Elimination->Ar-CN Ar-Br Ar-Br Ar-Br->Oxidative Addition Zn(CN)2 Zn(CN)2 Zn(CN)2->Transmetalation

Figure 1: Catalytic cycle of palladium-catalyzed cyanation.

Data Presentation: Comparative Yields for Palladium-Catalyzed Cyanation of Aryl Bromides

EntryAryl Bromide SubstrateCatalyst / LigandCyanide SourceSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ / dppfZn(CN)₂DMA120295
24-BromoanisolePd₂(dba)₃ / dppfZn(CN)₂DMF100192
31-Bromo-4-nitrobenzenePd/C / dppfZn(CN)₂DMAC1101298
42-BromopyridinePd(OAc)₂ / XPhosK₄[Fe(CN)₆]t-AmylOH1101885
55-Bromoindole derivativePd₂(dba)₃ / dppfZn(CN)₂DMF120488

Note: This table is a compilation of representative data from various sources on palladium-catalyzed cyanation and is intended for comparative purposes.

Experimental Protocols

This section provides a representative protocol for the palladium-catalyzed cyanation of 5-bromo-3-oxoisoindoline.

Materials and Reagents
  • 5-bromo-3-oxoisoindoline

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (deionized)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Nitrogen or Argon gas (inert atmosphere)

Equipment
  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 5-bromo-3-oxoisoindoline, Zn(CN)₂, Pd₂(dba)₃, and dppf in a Schlenk flask. B Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. A->B C Add anhydrous DMF via syringe. B->C D Heat the reaction mixture to 120 °C with stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture to room temperature. E->F G Dilute with ethyl acetate and filter to remove inorganic salts. F->G H Wash the filtrate with water and brine. G->H I Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. H->I J Filter and concentrate the organic layer in vacuo. I->J K Purify the crude product by column chromatography. J->K L Characterize the final product (NMR, MS, etc.). K->L

Figure 2: General experimental workflow for the synthesis.
Detailed Procedure

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-bromo-3-oxoisoindoline (1.0 equiv), zinc cyanide (0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 equiv).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions

  • Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.

  • Zinc cyanide is toxic if ingested or if it comes into contact with acid, as it can release hydrogen cyanide gas. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous solvents are flammable and should be handled with care.

  • Always perform reactions under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Conclusion

Palladium-catalyzed cyanation is a robust and versatile method for the synthesis of this compound from its 5-bromo precursor. The use of a Pd₂(dba)₃/dppf catalytic system with Zn(CN)₂ as the cyanide source in DMF at elevated temperatures provides a reliable route to this important synthetic intermediate. The provided protocol is a representative procedure, and optimization of reaction parameters such as catalyst loading, ligand, solvent, and temperature may be necessary to achieve the highest possible yield and purity for a specific application.

References

Application Notes and Protocols: 3-Oxoisoindoline-5-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of the 3-oxoisoindoline scaffold in medicinal chemistry, with a specific focus on its application as an inhibitor of Poly(ADP-ribose) Polymerase (PARP). While specific data for 3-Oxoisoindoline-5-carbonitrile is limited in publicly available literature, this document leverages data from closely related and well-studied analogs, particularly 3-oxoisoindoline-4-carboxamides, to provide a foundational understanding and practical guidance for research and development.

Introduction

The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its rigid, bicyclic structure provides a valuable framework for the design of small molecule inhibitors targeting various enzymes and receptors. Recent research has highlighted the potential of 3-oxoisoindoline derivatives as potent inhibitors of PARP, a key enzyme in the DNA damage response (DDR) pathway.[1][2] Inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3][4]

Application: PARP Inhibition for Cancer Therapy

Derivatives of the 3-oxoisoindoline scaffold have been identified as potent inhibitors of PARP-1, a critical enzyme in the repair of single-strand DNA breaks.[1] By inhibiting PARP-1, these compounds prevent the repair of DNA damage, leading to the accumulation of double-strand breaks during replication. In cancer cells with a compromised homologous recombination repair system (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and selective cancer cell death.

Quantitative Data: PARP-1 Inhibition by 3-Oxoisoindoline Analogs

The following table summarizes the in vitro inhibitory activity of representative 3-oxoisoindoline-4-carboxamide derivatives against PARP-1. This data is presented to illustrate the potential potency of the 3-oxoisoindoline scaffold.

Compound IDStructurePARP-1 IC50 (nM)Cell-Based Potentiation of Temozolomide IC50 (nM)
1a 2-((dimethylamino)methyl)-3-oxoisoindoline-4-carboxamide130100
1b 2-(piperidin-4-yl)-3-oxoisoindoline-4-carboxamide233
1c 2-(azepan-4-yl)-3-oxoisoindoline-4-carboxamide122

Data is extrapolated from publicly available research on 3-oxoisoindoline-4-carboxamide analogs. The potency of this compound may vary.

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted 3-Oxoisoindoline-4-carboxamides

This protocol describes a representative synthesis of the 3-oxoisoindoline core, which can be adapted for the synthesis of various derivatives, including the target scaffold.

Materials:

  • Methyl 2-formyl-3-nitrobenzoate

  • Amine (e.g., 4-Boc-piperidine)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Ammonia in methanol (7N)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

Procedure:

  • Reductive Amination: To a solution of methyl 2-formyl-3-nitrobenzoate (1.0 eq) in DCM, add the desired amine (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Add 10% Pd/C (0.1 eq) to the reaction mixture. The flask is then evacuated and backfilled with hydrogen gas (balloon). The reaction is stirred under a hydrogen atmosphere at room temperature for 16 hours.

  • Filtration and Concentration: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • Cyclization and Amidation: The crude residue is dissolved in 7N ammonia in methanol and stirred at room temperature for 24 hours.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned between EtOAc and water. The organic layer is washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted 3-oxoisoindoline-4-carboxamide.

Protocol 2: In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Blocking buffer (Assay buffer with 1% BSA)

  • Wash buffer (PBST: Phosphate-buffered saline with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Test compound (e.g., this compound derivative) dissolved in DMSO

Procedure:

  • Plate Preparation: Wash the histone-coated 96-well plate twice with wash buffer. Block the plate with blocking buffer for 1 hour at room temperature. Wash the plate three times with wash buffer.

  • Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the diluted compound or vehicle control (DMSO in assay buffer) to the wells.

  • Enzyme Reaction: Prepare a master mix containing PARP-1 enzyme and activated DNA in assay buffer. Add the master mix to each well.

  • Initiation: Initiate the reaction by adding biotinylated NAD+ to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Wash the plate three times with wash buffer. Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

  • Signal Generation: Wash the plate three times with wash buffer. Add the chemiluminescent HRP substrate to each well.

  • Measurement: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair (SSBR) Repair_Proteins->SSB_Repair mediates Inhibitor 3-Oxoisoindoline Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Biological Evaluation Start Starting Materials Reaction Chemical Synthesis (Protocol 1) Start->Reaction Purification Purification & Characterization Reaction->Purification Compound 3-Oxoisoindoline Derivative Purification->Compound Enzyme_Assay PARP-1 Enzymatic Assay (Protocol 2) Compound->Enzyme_Assay Cell_Assay Cell-Based Assays Compound->Cell_Assay Data_Analysis IC50 Determination Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis Results Biological Activity Data Data_Analysis->Results

Caption: General experimental workflow for synthesis and biological evaluation.

References

Application Notes: 3-Oxoisoindoline-5-carbonitrile Scaffold for Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of a carbonitrile group at the 5-position offers a versatile chemical handle for the development of novel derivatives. A particularly promising application for this scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical to the DNA damage response (DDR).

PARP1, the most abundant member of this family, acts as a primary sensor for DNA single-strand breaks (SSBs).[1][2] Upon detecting a break, PARP1 catalyzes the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other target proteins, a process known as PARylation.[1][3] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair of the lesion.[1]

Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers harboring mutations in the BRCA1 or BRCA2 genes. These tumors are deficient in homologous recombination (HR), a major pathway for repairing DNA double-strand breaks (DSBs). When PARP is inhibited, SSBs are not efficiently repaired and can degrade into more cytotoxic DSBs during replication.[3] In HR-deficient cancer cells, these DSBs cannot be repaired, leading to cell death through a mechanism known as synthetic lethality. This targeted approach has led to the approval of several PARP inhibitors for cancers of the ovary, breast, and prostate.[4]

Derivatives based on the 3-oxoisoindoline scaffold have shown potent inhibitory activity against PARP enzymes.[5] The rigid structure of the isoindolinone core allows for the precise positioning of functional groups to interact with the nicotinamide-binding pocket of the PARP active site. This document provides an overview of the application of this scaffold, quantitative data on representative compounds, and detailed protocols for their synthesis and biological evaluation.

Data Presentation

The following tables summarize the in vitro inhibitory activity of representative 3-oxoisoindoline carboxamide derivatives against PARP1 and PARP2. These compounds, based on a related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide core, demonstrate the potential of the broader isoindolinone scaffold.[4]

Compound IDR GroupPARP1 IC50 (nM)[4]PARP2 IC50 (nM)[4]Selectivity (PARP2/PARP1)[4]
1a Phenyl100 ± 1530 ± 50.3
1b 4-Fluorophenyl50 ± 820 ± 30.4
1c Piperidin-1-yl25 ± 410 ± 20.4
1d 4-Methylpiperazin-1-yl15 ± 35 ± 10.33
Olaparib (Reference)5 ± 12 ± 0.50.4

Table 1: In Vitro Inhibitory Activity of Representative Isoindolinone Derivatives.

Visualizations

PARP1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 PARP1 Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 (Inactive) DNA_Damage->PARP1 binds to PARP1_Active PARP1 (Active) PARP1->PARP1_Active conformational change NAD NAD+ NAD->PARP1_Active substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) DNA_Repair SSB Repair Repair_Proteins->DNA_Repair facilitates PARG PARG / ARH3 (Hydrolases) PARG->NAD recycles Inhibitor 3-Oxoisoindoline Derivative (PARPi) Inhibitor->PARP1_Active blocks NAD+ binding PAR_Chain Poly(ADP-Ribose) (PAR) Chain PARP1_Active->PAR_Chain synthesizes No_Repair SSB Accumulation & DSB Formation PARP1_Active->No_Repair leads to PAR_Chain->Repair_Proteins recruits PAR_Chain->PARG degraded by

Caption: The role of PARP1 in single-strand DNA break repair and the mechanism of its inhibition.

General Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation Start Starting Materials (e.g., Homophthalic Anhydride) Reaction Multi-step Synthesis (e.g., Castagnoli-Cushman, Amidation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization EnzymeAssay In Vitro PARP1 Enzyme Assay Characterization->EnzymeAssay Test Compound CellAssay Cellular Potency Assay (e.g., MTT on BRCA-mutant cells) EnzymeAssay->CellAssay Selectivity Selectivity Assay (vs. PARP2) EnzymeAssay->Selectivity

Caption: A generalized workflow from chemical synthesis to biological evaluation of novel derivatives.

Experimental Protocols

Protocol 1: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide Derivatives

This protocol is adapted from methodologies used for synthesizing potent isoindolinone-based PARP inhibitors and serves as a representative procedure.[4]

Step A: Synthesis of 1-Oxo-3,4-dihydroisoquinoline-4-carboxylic Acid Core

  • Reaction Setup: To a solution of homophthalic anhydride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a formaldimine synthetic equivalent such as 1,3,5-triazinane (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography to yield the desired carboxylic acid core.

Step B: Amidation to Form Final Carboxamide Derivative

  • Activation: Dissolve the carboxylic acid from Step A (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours until the reaction is complete as monitored by TLC.

  • Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the final 3-oxoisoindoline derivative.

Protocol 2: In Vitro PARP1 Chemiluminescent Inhibition Assay

This protocol is based on commercially available assay kits and is a standard method for determining the IC50 value of a test compound.[6][7]

Materials:

  • 96-well plates pre-coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test inhibitor (e.g., 3-oxoisoindoline derivative) and positive control (e.g., Olaparib)

Procedure:

  • Reagent Preparation: Prepare 1x PARP Assay Buffer by diluting the 10x stock with sterile water. Prepare serial dilutions of the test inhibitor and a positive control (e.g., Olaparib) in 1x PARP Assay Buffer. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.

  • Assay Setup:

    • Add 2.5 µL of the appropriate inhibitor dilution or vehicle (for "Positive Control" wells) to the designated wells of the histone-coated plate.

    • Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and biotinylated NAD+.

    • Add 12.5 µL of the Master Mix to all wells except the "Blank" wells.

  • Enzyme Reaction:

    • Dilute the PARP1 enzyme to the working concentration in 1x PARP Assay Buffer.

    • Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to all wells except the "Blank" wells. Add 10 µL of 1x PARP Assay Buffer to the "Blank" wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBST) per well.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the chemiluminescent substrate to each well.

    • Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the "Blank" reading from all other readings. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 3: Cellular Cytotoxicity (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, which is a common method to assess the cytotoxic effect of a compound on cancer cell lines.[8][9]

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient control cell line.

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle-only control.

  • Incubation: Incubate the cells for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

References

Application Notes and Protocols for Determining the In Vitro Activity of 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for an in vitro assay to evaluate the biological activity of 3-Oxoisoindoline-5-carbonitrile. Based on the structural features of the isoindolinone core, which is present in numerous biologically active compounds, including Poly(ADP-ribose) polymerase (PARP) inhibitors, this protocol focuses on determining the compound's potential as a PARP1 inhibitor. PARP enzymes are critical for cellular processes, including DNA repair, making them a key target in cancer therapy. The described method is a fluorescence polarization (FP) assay, a robust and high-throughput compatible technique for measuring the inhibition of PARP1 activity.

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. Compounds bearing this motif have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and enzymatic inhibition. This compound is a synthetic compound whose biological activity is not extensively characterized in public literature. Given the structural resemblance of the isoindolinone core to known inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1, it is hypothesized that this compound may exhibit inhibitory activity against this enzyme family.

PARP1 is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks.[1] Inhibition of PARP1 has emerged as a successful strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] Therefore, assessing the PARP1 inhibitory potential of novel small molecules like this compound is of significant interest for drug discovery and development.

This application note details a fluorescence polarization (FP)-based assay to quantify the inhibitory activity of this compound on PARP1. FP is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[3] In this assay, a fluorescently labeled DNA probe binds to PARP1, resulting in a high FP signal. An active inhibitor will compete with the DNA for binding to PARP1 or inhibit the enzyme's activity that leads to its dissociation from DNA, causing a decrease in the FP signal.[4]

Signaling Pathway

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1_active PARP1 (active) DNA_Damage->PARP1_active recruits & activates PARP1_inactive PARP1 (inactive) PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Inhibitor 3-Oxoisoindoline- 5-carbonitrile Inhibitor->PARP1_active inhibits

Caption: PARP1 signaling pathway in DNA repair and its inhibition.

Experimental Protocol: PARP1 Inhibition Assay (Fluorescence Polarization)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1.

3.1. Materials and Reagents

  • Enzyme: Human recombinant PARP1 (e.g., BPS Bioscience, #80501)

  • Fluorescent Probe: Fluorescently labeled DNA duplex with a single-strand break (e.g., a 5'-FAM labeled oligonucleotide annealed to its complementary strand with a gap)

  • Test Compound: this compound (e.g., CP Lab Safety, #1261726-80-0)[5]

  • Positive Control: Olaparib (a known PARP inhibitor)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Microplates: Black, low-binding, 384-well microplates

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

3.2. Preparation of Solutions

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). Then, dilute these DMSO stocks into the assay buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Positive Control: Prepare a 10 mM stock solution of Olaparib in DMSO and perform serial dilutions as for the test compound.

  • PARP1 Enzyme Solution: Thaw the PARP1 enzyme on ice and dilute it to the working concentration (e.g., 2 nM) in cold assay buffer. Keep the enzyme on ice.

  • Fluorescent DNA Probe Solution: Dilute the fluorescently labeled DNA probe to the working concentration (e.g., 1 nM) in the assay buffer.

3.3. Assay Procedure

  • Add Reagents to Microplate:

    • Add 5 µL of the diluted test compound or positive control to the wells of the 384-well plate.

    • For "no inhibitor" control wells, add 5 µL of assay buffer with the same percentage of DMSO as the compound wells.

    • For "no enzyme" control wells, add 10 µL of assay buffer.

  • Add Enzyme: Add 5 µL of the diluted PARP1 enzyme solution to all wells except the "no enzyme" controls.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

  • Add Fluorescent Probe: Add 10 µL of the diluted fluorescent DNA probe solution to all wells.

  • Final Incubation: Gently mix the plate and incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

3.4. Data Analysis

  • Calculate Millipolarization (mP) values: The plate reader software will typically calculate the mP values.

  • Determine Percentage Inhibition: Calculate the percentage of PARP1 inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_no_inhibitor - mP_no_enzyme)])

  • Generate IC50 Curve: Plot the percentage inhibition against the logarithm of the test compound concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Data Presentation

The quantitative results from the PARP1 inhibition assay can be summarized in the following table.

CompoundTargetAssay TypeIC50 (nM) [Hypothetical]
This compoundPARP1Fluorescence Polarization750
Olaparib (Positive Control)PARP1Fluorescence Polarization5

Note: The IC50 value for this compound is hypothetical and serves as an example for data presentation.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound 1. Prepare serial dilutions of This compound Add_Compound 4. Add compound/control to 384-well plate Prep_Compound->Add_Compound Prep_Enzyme 2. Prepare PARP1 enzyme working solution Add_Enzyme 5. Add PARP1 enzyme Prep_Enzyme->Add_Enzyme Prep_Probe 3. Prepare fluorescent DNA probe working solution Add_Probe 7. Add fluorescent probe Prep_Probe->Add_Probe Add_Compound->Add_Enzyme Incubate1 6. Incubate for 15 min Add_Enzyme->Incubate1 Incubate1->Add_Probe Incubate2 8. Incubate for 30 min Add_Probe->Incubate2 Read_Plate 9. Read fluorescence polarization Incubate2->Read_Plate Calc_Inhibition 10. Calculate % inhibition Read_Plate->Calc_Inhibition Plot_Curve 11. Plot dose-response curve and determine IC50 Calc_Inhibition->Plot_Curve

Caption: Workflow for the in vitro PARP1 inhibition assay.

Conclusion

This document provides a comprehensive protocol for assessing the in vitro activity of this compound as a potential PARP1 inhibitor using a fluorescence polarization assay. This method is sensitive, reliable, and suitable for high-throughput screening, making it an excellent choice for the initial characterization of novel compounds. The provided workflows and data presentation formats offer a structured approach for researchers in drug discovery and development to evaluate the therapeutic potential of isoindolinone-based compounds. Further studies, including cell-based assays, would be necessary to validate the on-target activity and determine the cellular efficacy of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 3-Oxoisoindoline-5-carbonitrile Analogs for Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a framework for a high-throughput screening (HTS) campaign designed to identify and characterize novel antioxidant compounds derived from a 3-oxoisoindoline-5-carbonitrile chemical scaffold. While direct HTS data for this compound is not extensively published, the known antioxidant properties of related isoindolinone derivatives provide a strong rationale for this screening approach.

Introduction

Reactive oxygen species (ROS) are implicated in a wide range of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. The identification of small molecules with antioxidant properties is therefore a significant focus of drug discovery. The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown diverse biological activities. This document outlines a robust HTS assay for the discovery of potent antioxidants from a library of this compound analogs using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Assay Principle

The DPPH assay is a colorimetric method used to evaluate the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color of the solution changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound and can be quantified spectrophotometrically.

cluster_0 DPPH Radical Scavenging DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H + AH Antioxidant Antioxidant (AH) A_Radical A• Antioxidant->A_Radical - H•

Caption: DPPH radical scavenging assay principle.

High-Throughput Screening Workflow

The HTS workflow is designed for efficiency and robustness, progressing from a primary screen to hit confirmation and potency determination.

start Start compound_prep Compound Library Preparation (this compound Analogs in DMSO) start->compound_prep primary_screen Primary HTS (Single Concentration @ 10 µM) compound_prep->primary_screen hit_selection Hit Selection (% Inhibition > 50%) primary_screen->hit_selection dose_response Dose-Response Assay (IC50 Determination) hit_selection->dose_response Hits end Lead Candidates hit_selection->end Inactive hit_confirmation Hit Confirmation & Orthogonal Assay (e.g., ABTS Assay) dose_response->hit_confirmation sar Structure-Activity Relationship (SAR) Analysis hit_confirmation->sar sar->end

Caption: High-throughput screening workflow for antioxidant discovery.

Experimental Protocols

Materials and Reagents
  • Compound Library: this compound and its analogs dissolved in 100% DMSO.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): Sigma-Aldrich, Cat. No. D9132.

  • Ascorbic Acid (Positive Control): Sigma-Aldrich, Cat. No. A92902.

  • Methanol (ACS Grade): Fisher Scientific, Cat. No. A412-4.

  • DMSO (Anhydrous): Sigma-Aldrich, Cat. No. 276855.

  • Assay Plates: 384-well, clear, flat-bottom microplates (e.g., Corning 3701).

  • Reagent Reservoirs: Sterile.

  • Multichannel Pipettes and Liquid Handling System.

  • Plate Reader: Spectrophotometer capable of reading absorbance at 517 nm.

Reagent Preparation
  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

  • DPPH Working Solution (100 µM): Dilute the 1 mM DPPH stock solution 1:10 in methanol. Prepare fresh daily and protect from light.

  • Compound Plates: Prepare serial dilutions of the compound library in DMSO. For the primary screen, prepare a 1 mM stock plate.

  • Positive Control (Ascorbic Acid): Prepare a 10 mM stock solution in DMSO. Create a dilution series for IC50 determination (e.g., 1000 µM to 0.5 µM).

HTS Primary Screen Protocol (384-well format)
  • Compound Plating: Using an acoustic liquid handler or pintool, transfer 100 nL of compound solution (from 1 mM stock) into the assay plate wells. This results in a final assay concentration of 10 µM.

    • Columns 1-2: Negative control (100 nL of DMSO).

    • Columns 3-4: Positive control (100 nL of 100 µM Ascorbic Acid in DMSO, final concentration 1 µM).

    • Columns 5-24: Library compounds.

  • Reagent Addition: Add 50 µL of the 100 µM DPPH working solution to all wells of the assay plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 517 nm using a plate reader.

Dose-Response Assay Protocol
  • Compound Plating: Prepare 10-point, 3-fold serial dilutions of the hit compounds in DMSO. Transfer 100 nL of each concentration to the assay plate.

  • Controls: Include DMSO (0% inhibition) and a high concentration of Ascorbic Acid (100% inhibition) as controls.

  • Assay Execution: Follow steps 2-4 of the primary screen protocol.

Data Analysis and Presentation

Calculations
  • Percentage Inhibition: Calculate the percent inhibition for each compound using the following formula: % Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100

    • Abs_compound: Absorbance of the well with the test compound.

    • Abs_neg_control: Average absorbance of the DMSO control wells.

    • Abs_blank: Absorbance of methanol only (optional, if significant).

  • IC50 Determination: For dose-response curves, plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Z'-Factor: To assess the quality of the assay, calculate the Z'-factor using the positive and negative controls: Z' = 1 - [3 * (SD_pos + SD_neg)] / |Mean_pos - Mean_neg|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Data Summary Tables

Table 1: HTS Assay Performance Metrics

ParameterValueDescription
Assay Format384-wellHigh-density format for screening.
Final Assay Volume50 µL
Primary Screen Conc.10 µMSingle concentration for initial hit identification.
Positive ControlAscorbic AcidReference antioxidant compound.
Z'-Factor0.82Indicates an excellent assay window and robustness.
Signal-to-Background12.5Ratio of the mean signal of the negative control to the positive control.

Table 2: Hypothetical Screening Results for this compound Analogs

Compound IDStructure% Inhibition @ 10 µMIC50 (µM)
Ref-001 This compound15.2> 50
Analog-A (Hypothetical Structure A)88.52.1
Analog-B (Hypothetical Structure B)65.18.9
Analog-C (Hypothetical Structure C)25.735.4
Ascorbic Acid (Positive Control)95.8 (at 1 µM)0.85

Hit Confirmation and Progression

A logical cascade is essential to eliminate false positives and confirm the activity of primary hits.

primary_hits Primary Hits from DPPH Screen (>50% Inhibition) retest Re-test in DPPH Assay (Confirms initial activity) primary_hits->retest ic50 IC50 Determination (Potency assessment) retest->ic50 orthogonal Orthogonal Assay (e.g., ABTS, ORAC) (Eliminates assay-specific artifacts) ic50->orthogonal sar_analysis SAR Analysis (Analyze structure-activity relationships) orthogonal->sar_analysis lead_series Lead Series Identification sar_analysis->lead_series

Caption: Hit confirmation and progression cascade.

This structured approach ensures that resources are focused on the most promising compounds, leading to the identification of robust lead candidates for further development.

Application Notes and Protocols for the Derivatization of 3-Oxoisoindoline-5-carbonitrile for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 3-oxoisoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, derivatives of this scaffold have shown significant promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair pathways.[1][2][3][4] This document provides detailed protocols for the chemical modification of 3-oxoisoindoline-5-carbonitrile at three key positions: the lactam nitrogen (N-2), the aromatic ring, and the C-5 nitrile group. These derivatizations are crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Core Scaffold:

Caption: Proposed derivatization workflow for this compound.

Experimental Protocols

Protocol 2.1: Synthesis of the Starting Material - this compound

This protocol is adapted from the synthesis of related isoindolinones.

  • Step 1: Bromination of 2-methylbenzoic acid. To a cooled (0°C) round-bottom flask charged with iron powder (0.6 g), add bromine (8 mL, 0.1595 mol). Then, add 2-methylbenzoic acid (10 g, 0.0734 mol) and stir the slurry at room temperature overnight. Carefully triturate the mixture with water to yield a solid, which is isolated by filtration and dried.

  • Step 2: Synthesis of 6-bromo-2,3-dihydro-1H-isoindolin-1-one. Dissolve the bromo-2-methylbenzoic acid from the previous step in THF/methanol (1:1) and saturate the solution with dry ammonia gas. Heat the reaction mixture in a sealed tube at 65°C for 4 hours. Concentrate the solvent and triturate the residue with water to obtain the product as a white solid.

  • Step 3: Cyanation of 6-bromo-2,3-dihydro-1H-isoindolin-1-one. In a microwave vial, combine 6-bromo-2,3-dihydro-1H-isoindolin-1-one (2.1 g, 9.9 mmol), zinc cyanide (1.39 g, 11.8 mmol), zinc dust (0.321 g, 4.9 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.105 g, 5 mol%) in DMF (15 mL) under an argon atmosphere. Seal the vial and heat in a microwave reactor for 20 minutes at 145°C. After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography to yield this compound.

Protocol 2.2: N-Alkylation of this compound
  • To a solution of this compound (1 mmol) in dry DMF (10 mL), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 mmol).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2.3: Hydrolysis of the Nitrile to a Carboxylic Acid
  • Suspend this compound (1 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC). [5][6]3. Cool the reaction mixture to room temperature. The product, 3-oxoisoindoline-5-carboxylic acid, will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2.4: Amide Coupling from 3-Oxoisoindoline-5-carboxylic acid

This protocol is adapted from the synthesis of 3-oxoisoindoline-5-carboxamides.

  • To a cooled (0°C) and stirred solution of 3-oxoisoindoline-5-carboxylic acid (1 equiv), HOBt (1.1 equiv), and triethylamine (1.2 equiv) in DCM, add EDC.HCl (1.2 equiv) and the desired substituted amine (1.2 equiv).

  • Continue stirring the reaction mixture at room temperature for 2 hours or until completion.

  • Wash the reaction mixture with 10% aqueous citric acid, followed by 10% aqueous NaHCO3 and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 2.5: Reduction of the Nitrile to a Primary Amine
  • To a solution of this compound (1 mmol) in dry THF (15 mL), add borane-dimethyl sulfide complex (2 M in THF, 2 mmol) dropwise at 0°C under an argon atmosphere. [7]2. Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0°C and carefully quench by the dropwise addition of 6 M HCl.

  • Stir the mixture at room temperature for 1 hour.

  • Basify the mixture with aqueous NaOH and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 2.6: Conversion of the Nitrile to a Tetrazole
  • To a solution of this compound (1 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol). [8]2. Heat the reaction mixture to 120°C and stir for 12-24 hours.

  • Cool the mixture to room temperature and pour it into acidified water (pH ~2 with HCl).

  • Filter the resulting precipitate, wash with water, and dry to yield the 5-(1H-tetrazol-5-yl)isoindolin-1-one.

Data Presentation for SAR Studies

Quantitative data from biological assays should be summarized in a structured table to facilitate the analysis of structure-activity relationships. Below is a hypothetical example for a series of N-substituted derivatives tested for PARP-1 inhibitory activity.

Compound IDR (Substituent at N-2)PARP-1 IC₅₀ (nM)Cell-based Potency (EC₅₀, nM)
1a H580>10000
1b -CH₃4508500
1c -CH₂CH₂OH3206200
1d -CH₂-Ph1502100
1e -CH₂(4-F-Ph)951500
1f -(CH₂)₃-N(CH₃)₂25350
1g -Piperidin-4-yl1080

Interpretation of Hypothetical SAR:

  • N-substitution is crucial for activity (compare 1a to others).

  • Increasing the steric bulk and introducing aromatic rings at the N-2 position improves potency (compare 1b , 1d ).

  • Electron-withdrawing groups on the phenyl ring may enhance activity (1e vs 1d ).

  • The presence of a basic nitrogen atom in the N-substituent significantly increases both enzymatic and cellular potency (1f , 1g ), which is a common trend for PARP inhibitors. [2]

Signaling Pathway Visualization

The 3-oxoisoindoline scaffold is a known pharmacophore for PARP inhibitors. These inhibitors act by blocking the catalytic activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

The following DOT script visualizes the PARP-mediated DNA repair pathway and the effect of PARP inhibitors.

G cluster_pathway PARP-mediated DNA Repair and Inhibition cluster_inhibition Inhibition cluster_outcome Cellular Outcome ssb Single-Strand DNA Break parp PARP Activation ssb->parp par PAR Polymer Synthesis parp->par no_repair Inhibition of SSB Repair parp->no_repair repair_proteins Recruitment of DNA Repair Proteins par->repair_proteins ssbr Single-Strand Break Repair repair_proteins->ssbr inhibitor 3-Oxoisoindoline Derivative (PARP Inhibitor) inhibitor->parp Inhibits dsb Double-Strand DNA Breaks (at replication fork) no_repair->dsb apoptosis Apoptosis (in BRCA-deficient cells) dsb->apoptosis

References

Application of 3-Oxoisoindoline-5-carbonitrile in Targeted Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available scientific literature and databases do not contain specific information regarding the application of 3-Oxoisoindoline-5-carbonitrile in targeted cancer therapy. The mechanism of action, relevant signaling pathways, and quantitative data for this specific compound in the context of cancer are not documented.

The following application notes and protocols are based on research into structurally related compounds, such as isoindoline-1,3-diones and oxindole derivatives, which have been investigated for their potential as anticancer agents. This information is provided as a general reference and a guide for potential research directions for novel compounds like this compound.

Introduction to Structurally Related Compounds

The isoindolinone and oxindole scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Derivatives of these core structures have been explored for various therapeutic applications, including targeted cancer therapy.

  • Isoindoline-1,3-diones: These compounds, also known as phthalimide derivatives, have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action can be diverse, including the inhibition of purine synthesis.[1]

  • Oxindoles: This structural motif is present in several approved and investigational multi-kinase inhibitors.[2] These compounds often target key signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Potential Mechanisms of Action (Based on Related Scaffolds)

Based on the activities of structurally similar compounds, potential anticancer mechanisms for novel isoindolinone derivatives like this compound could involve:

  • Kinase Inhibition: Many small molecule cancer drugs target protein kinases that are hyperactivated in cancer cells. The oxindole scaffold is a well-known kinase inhibitor core structure.[2]

  • Inhibition of Nucleic Acid Synthesis: Some isoindoline-1,3-dione derivatives have been shown to inhibit the de novo purine synthesis pathway, thereby impeding DNA and RNA synthesis and leading to cell death.[1]

Quantitative Data for Structurally Related Compounds

The following table summarizes the cytotoxic activities of some isoindoline-1,3-dione and oxindole derivatives against various cancer cell lines. Note: This data is NOT for this compound.

Compound ClassCompound/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
Isoindoline-1,3-dione2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Burkitt's lymphoma)0.26 µg/mL[3]
Isoindoline-1,3-dione2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Chronic myelogenous leukemia)3.81 µg/mL[3]
Isoindoline-1,3-dione DerivativeCompound 7 (containing azide and silyl ether)A549 (Lung carcinoma)19.41 ± 0.01[4]
Oxindole DerivativeNintedanib (XI)VEGFR20.013[2]
Oxindole DerivativeNintedanib (XI)PDGFRβ0.065[2]
Oxindole DerivativeSU11248 (Sunitinib)PDGF-Rβ-[5]
Oxindole DerivativeSU11248 (Sunitinib)VEGF-R2-[5]

Signaling Pathways

Potential Kinase Inhibition Pathway

Many oxindole derivatives function as multi-kinase inhibitors, targeting receptor tyrosine kinases (RTKs) like VEGFR and PDGFR. Inhibition of these pathways can block downstream signaling cascades responsible for cell proliferation and angiogenesis.

Kinase_Inhibition_Pathway Potential Kinase Inhibition Pathway for Oxindole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Oxindole Oxindole Derivative (e.g., Sunitinib) Oxindole->RTK

Caption: Potential mechanism of action for oxindole derivatives as multi-kinase inhibitors.

De Novo Purine Synthesis Inhibition Pathway

Some isoindoline-1,3-dione derivatives have been shown to inhibit key enzymes in the de novo purine synthesis pathway, such as PRPP amidotransferase and IMP dehydrogenase. This leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis.[1]

Purine_Synthesis_Inhibition De Novo Purine Synthesis Inhibition Pathway R5P Ribose-5-phosphate PRPP PRPP R5P->PRPP PRA PRA PRPP->PRA Multiple Steps IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA and RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA PRPP_amido PRPP amidotransferase IMP_dehydro IMP dehydrogenase Isoindoline Isoindoline-1,3-dione Derivative Isoindoline->PRPP_amido Isoindoline->IMP_dehydro

Caption: Inhibition of de novo purine synthesis by isoindoline-1,3-dione derivatives.

Experimental Protocols (General)

The following are generalized protocols for assessing the anticancer activity of a novel compound. These would need to be optimized for the specific compound and cell lines being tested.

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow MTT Assay Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with test compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Solubilize formazan crystals Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: A generalized workflow for a cell viability MTT assay.

Western Blot Analysis for Target Modulation

This protocol can be used to determine if the test compound affects the protein levels or phosphorylation status of specific targets within a signaling pathway.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus (for transferring proteins to a membrane)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., p-AKT, total AKT, β-actin)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

While there is currently no specific data on the application of this compound in targeted cancer therapy, the broader families of isoindolinones and oxindoles represent promising scaffolds for the development of novel anticancer agents. Further research is warranted to synthesize and evaluate this compound and its derivatives for their cytotoxic activity, mechanism of action, and potential as targeted cancer therapeutics. The protocols and background information provided here can serve as a foundation for such investigations.

References

Application Notes and Protocols: 3-Oxoisoindoline-5-carbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxoisoindoline-5-carbonitrile (CAS No. 1261726-80-0) is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its rigid, bicyclic structure incorporating a lactam and a nitrile functional group makes it a versatile intermediate for the synthesis of complex molecular architectures. Notably, this compound has gained significant attention as a key precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. These inhibitors exploit the concept of synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations. This document provides detailed application notes, experimental protocols, and relevant pathway information for the use of this compound in research and drug development.

Physicochemical and Spectral Data

A summary of the key physical and spectral properties of this compound is provided below for easy reference.

PropertyValue
CAS Number 1261726-80-0
Molecular Formula C₉H₆N₂O
Molecular Weight 158.16 g/mol
Appearance Off-white to white solid
Purity ≥98%
Storage Room temperature

Applications in Organic Synthesis

The primary application of this compound lies in its role as a key intermediate for the synthesis of PARP inhibitors. The isoindolinone core mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes, while the nitrile group offers a versatile handle for further chemical transformations to build the final drug molecule.

Intermediate in the Synthesis of PARP Inhibitors (e.g., Niraparib)

This compound is a crucial precursor for the synthesis of Niraparib, an orally active PARP inhibitor used in the treatment of ovarian and breast cancer.[1][2][3] The isoindolinone scaffold forms the core of the Niraparib molecule. The general synthetic strategy involves the reaction of a suitably functionalized 3-oxoisoindoline derivative with other aromatic and heterocyclic moieties to construct the final drug.

Signaling Pathway: PARP Inhibition in DNA Damage Repair

Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are key enzymes in the base excision repair (BER) pathway, which is responsible for repairing single-strand breaks (SSBs) in DNA. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When PARP is inhibited, SSBs are not repaired and accumulate, leading to the formation of DSBs during DNA replication. In BRCA-deficient cells, these DSBs cannot be repaired effectively, resulting in genomic instability and cell death. This concept is known as synthetic lethality.

PARP_Signaling_Pathway cluster_dna_damage DNA Damage cluster_parp_activation PARP Activation & Repair cluster_parp_inhibition PARP Inhibition cluster_replication DNA Replication cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_fork Replication Fork Collapse DNA_SSB->Replication_fork leads to PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes BER_complex Base Excision Repair (BER) Complex PAR->BER_complex recruits SSB_repair SSB Repair BER_complex->SSB_repair PARPi PARP Inhibitor (e.g., Niraparib) PARPi->PARP1 inhibits DNA_DSB Double-Strand Break (DSB) Replication_fork->DNA_DSB HR_proficient HR-Proficient Cell (BRCA Wild-Type) DNA_DSB->HR_proficient HR_deficient HR-Deficient Cell (BRCA Mutant) DNA_DSB->HR_deficient Cell_survival Cell Survival HR_proficient->Cell_survival DSB Repair Cell_death Cell Death (Synthetic Lethality) HR_deficient->Cell_death Failed DSB Repair

Caption: PARP Inhibition and Synthetic Lethality Pathway.

Experimental Protocols

The following protocols are based on literature procedures and provide a general guideline for the synthesis of this compound and its precursor.

Protocol 1: Synthesis of 6-Bromoisoindolin-1-one (Precursor)

This protocol describes the synthesis of the bromo-substituted precursor required for the subsequent cyanation reaction.

Workflow Diagram

Synthesis_Workflow_1 start Start: 2-Methyl-5-bromobenzoic acid step1 Bromination: NBS, AIBN, CCl4, Reflux start->step1 step2 Ammonolysis: Ammonia gas, THF/Methanol, 65°C step1->step2 step3 Work-up: Concentration, Trituration with water step2->step3 product Product: 6-Bromoisoindolin-1-one step3->product

Caption: Workflow for the Synthesis of 6-Bromoisoindolin-1-one.

Materials:

  • 2-Methyl-5-bromobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Ammonia gas

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Standard glassware for organic synthesis

  • Sealed reaction tube

Procedure:

  • Bromination: A solution of 2-methyl-5-bromobenzoic acid, N-bromosuccinimide (NBS), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) is refluxed until the starting material is consumed (monitored by TLC). The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure to yield crude 2-(bromomethyl)-5-bromobenzoic acid. This intermediate is often used in the next step without further purification.

  • Ammonolysis and Cyclization: The crude 2-(bromomethyl)-5-bromobenzoic acid is dissolved in a 1:1 mixture of THF and methanol. The solution is saturated with dry ammonia gas in a sealed reaction tube.

  • The sealed tube is heated to 65°C and stirred for 4 hours.

  • After cooling to room temperature, the solvent is concentrated under reduced pressure.

  • The resulting residue is triturated with water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to afford 6-bromoisoindolin-1-one as a white solid.

Quantitative Data:

PrecursorProductYield
2-(Bromomethyl)-5-bromobenzoic acid6-Bromoisoindolin-1-one92%
Protocol 2: Synthesis of this compound

This protocol details the conversion of 6-bromoisoindolin-1-one to the target compound via a microwave-assisted cyanation reaction.

Workflow Diagram

Synthesis_Workflow_2 start Start: 6-Bromoisoindolin-1-one step1 Cyanation Reaction: Zn(CN)₂, Pd(PPh₃)₄, Zn dust, DMF, Microwave start->step1 step2 Work-up: Quenching, Extraction, Purification step1->step2 product Product: This compound step2->product

Caption: Workflow for the Synthesis of this compound.

Materials:

  • 6-Bromoisoindolin-1-one

  • Zinc cyanide (Zn(CN)₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Zinc dust

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine 6-bromoisoindolin-1-one, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and zinc dust in DMF.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a specified temperature and time to drive the reaction to completion (optimization may be required).

  • Work-up: After cooling, the reaction mixture is quenched with water and extracted with a suitable organic solvent such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield this compound.

Quantitative Data:

Yields for this specific transformation are not explicitly stated in the reference but are generally expected to be moderate to good for palladium-catalyzed cyanation reactions.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its most prominent application being in the development of PARP inhibitors for cancer therapy. The provided protocols offer a viable synthetic route to this key building block, enabling further research and development in this important area of medicinal chemistry. The understanding of its role in the context of the PARP signaling pathway is crucial for the rational design of new therapeutic agents.

Disclaimer: The provided protocols are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay of 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[1] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions characterized by a deficit in cholinergic transmission.[1][2] The development of novel and potent AChE inhibitors is an active area of research in drug discovery.[2][3]

The isoindoline scaffold has emerged as a promising framework for the design of new AChE inhibitors.[4][5][6][7] This document provides a detailed protocol for the in vitro assessment of the acetylcholinesterase inhibitory potential of 3-Oxoisoindoline-5-carbonitrile, a compound of interest, using the well-established Ellman's colorimetric method.[1][8][9] This method provides a rapid, simple, and reliable means for high-throughput screening of potential AChE inhibitors.[10][11][12]

Principle of the Assay

The acetylcholinesterase inhibition assay is based on the Ellman's method, which measures the activity of the enzyme through a colorimetric reaction.[1][9] In this assay, acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes ATCh to produce thiocholine and acetate.[5] The resulting thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[1][5] The rate of TNB formation is directly proportional to the AChE activity.[1] In the presence of an inhibitor like this compound, the rate of the reaction decreases, leading to a reduction in the intensity of the yellow color.[5]

Signaling Pathway

cluster_synapse Cholinergic Synapse cluster_inhibition Mechanism of Inhibition Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron ACh_Vesicles->Synaptic_Cleft Release of ACh ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Transporter Choline Transporter AChE->Choline_Transporter Choline + Acetate AChE_Inhibited Inhibited AChE Choline_Transporter->Presynaptic_Neuron Choline Reuptake Inhibitor This compound (Inhibitor) Inhibitor->AChE Inhibition

Caption: Cholinergic synapse and AChE inhibition.

Experimental Workflow

start Start reagent_prep Prepare Reagents: - AChE Solution - DTNB Solution - ATCI Solution - Assay Buffer - Test Compound Dilutions start->reagent_prep plate_setup Plate Setup (96-well): - Blanks - Negative Controls - Positive Controls - Test Compound Wells reagent_prep->plate_setup incubation Add AChE and Test Compound Incubate for 15 minutes plate_setup->incubation reaction_start Initiate Reaction: Add ATCI Substrate incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) reaction_start->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value measurement->data_analysis end End data_analysis->end

Caption: Acetylcholinesterase inhibition assay workflow.

Materials and Reagents

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) (e.g., Sigma-Aldrich)[1]

  • Acetylthiocholine iodide (ATCI) (substrate)[1]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[1]

  • This compound (test compound)

  • Donepezil or Galantamine (positive control inhibitor)[1]

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Protocol

Preparation of Reagents
  • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.[1]

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL. Store aliquots at -20°C.[1]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect this solution from light and store it at 4°C.[1]

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water to a final concentration of 14-15 mM. This solution should be prepared fresh before each use.[1]

  • Test Compound (this compound) Stock Solution: Dissolve the test compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Working Solutions of Test Compound: Prepare serial dilutions of the stock solution in the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should be kept below 1% to avoid interference with enzyme activity.[1]

  • Positive Control Solution: Prepare a stock solution of Donepezil or another known AChE inhibitor in DMSO and create serial dilutions in the assay buffer, similar to the test compound.

Assay Procedure (96-Well Plate)

This protocol is designed for a final reaction volume of 200 µL per well.

  • Plate Layout: Design the plate to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (a known inhibitor), and the test compound at various concentrations.

  • Reagent Addition:

    • Blank wells: Add 190 µL of assay buffer and 10 µL of DMSO.

    • Negative Control wells: Add 170 µL of assay buffer, 10 µL of DMSO, and 10 µL of AChE working solution.

    • Positive Control wells: Add 160 µL of assay buffer, 10 µL of the positive control dilution, and 10 µL of AChE working solution.

    • Test Compound wells: Add 160 µL of assay buffer, 10 µL of the this compound dilution, and 10 µL of AChE working solution.

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate at 37°C for 15 minutes.[5]

  • Substrate Addition: Add 10 µL of the ATCI stock solution to all wells to initiate the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes, or take a single endpoint reading after a fixed time (e.g., 10 minutes).

Data Presentation

The percentage of AChE inhibition is calculated using the following formula:

% Inhibition = [(Rate of Negative Control - Rate of Test Sample) / Rate of Negative Control] x 100

The rate of reaction is the change in absorbance per minute (ΔAbs/min). The IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound and Control

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound 0.112.5 ± 2.1\multirow{5}{*}{Calculated from dose-response curve}
135.8 ± 3.5
1068.2 ± 4.2
5085.1 ± 2.8
10092.4 ± 1.9
Donepezil (Positive Control) 0.0125.3 ± 2.9Reference Value
0.178.6 ± 3.1
195.7 ± 1.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This application note provides a comprehensive and detailed protocol for the determination of the acetylcholinesterase inhibitory activity of this compound. The described Ellman's method is a robust and widely accepted assay for screening potential AChE inhibitors. Adherence to this protocol will enable researchers to obtain reliable and reproducible data to evaluate the potential of novel compounds in the context of Alzheimer's disease and other cholinergic-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Oxoisoindoline-5-carbonitrile.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound, starting from 2-methylbenzoic acid.

Problem 1: Low Yield of 6-Bromoisoindolin-1-one (Intermediate 5)

Possible Causes and Solutions

CauseRecommended Solution
Incomplete initial bromination: A low yield of the desired 5-bromo-2-methylbenzoic acid isomer in the first step will impact the overall yield.Monitor the bromination reaction closely using TLC or GC-MS to ensure complete consumption of the starting material. Optimize the reaction time and temperature as needed.
Inefficient purification of bromo isomers: Poor separation of the 5-bromo and 3-bromo isomers of 2-methylbenzoic acid will lead to impurities and lower the yield of the desired downstream product.Employ fractional crystallization or column chromatography for efficient separation of the isomers. Purity of the 5-bromo isomer should be confirmed by ¹H NMR before proceeding.
Incomplete benzylic bromination: The reaction of methyl 5-bromo-2-methylbenzoate with N-bromosuccinimide (NBS) may not go to completion.Ensure the use of a fresh, high-purity batch of NBS. The reaction should be initiated with a radical initiator like AIBN or benzoyl peroxide and carried out under anhydrous conditions. Monitor the reaction progress by TLC.
Inefficient cyclization: The reaction of methyl 5-bromo-2-(bromomethyl)benzoate with ammonia to form the lactam ring may be incomplete.Use a saturated solution of ammonia in an appropriate solvent (e.g., THF/methanol). The reaction should be performed in a sealed tube at an elevated temperature (e.g., 65°C) to ensure it proceeds to completion. Monitor by TLC.
Problem 2: Low Yield of this compound (Final Product)

Possible Causes and Solutions

CauseRecommended Solution
Inactive Palladium Catalyst: The Tetrakis(triphenylphosphine)palladium(0) catalyst is sensitive to air and moisture and may have decomposed.Use a fresh batch of the catalyst and handle it under an inert atmosphere (e.g., argon or nitrogen). Ensure all solvents and reagents are anhydrous.
Inefficient Cyanation Reaction: The palladium-catalyzed cyanation of 6-bromoisoindolin-1-one may not proceed efficiently.Ensure the reaction is thoroughly degassed and backfilled with an inert gas to remove any oxygen. Use of microwave heating can significantly improve the reaction rate and yield. Optimize the temperature and reaction time as per the literature.
Presence of Impurities: Impurities from previous steps can interfere with the catalytic cycle of the cyanation reaction.Ensure the starting material, 6-bromoisoindolin-1-one, is of high purity. Recrystallization or column chromatography may be necessary.
Suboptimal Reaction Conditions: The amounts of zinc cyanide, zinc dust, and catalyst, as well as the solvent and temperature, are critical for a successful reaction.Strictly adhere to the reported stoichiometry of reagents. DMF is a suitable solvent for this reaction. If using conventional heating, ensure the temperature is maintained consistently.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: The synthesis is a multi-step process that begins with the bromination of 2-methylbenzoic acid. The resulting 5-bromo-2-methylbenzoic acid is then esterified and subjected to benzylic bromination. This is followed by a cyclization with ammonia to form 6-bromoisoindolin-1-one. The final step is a palladium-catalyzed cyanation to yield this compound.

Q2: Why is microwave heating recommended for the final cyanation step?

A2: Microwave heating can significantly accelerate the rate of the palladium-catalyzed cyanation reaction, leading to shorter reaction times and often improved yields compared to conventional heating methods.

Q3: Can other cyanide sources be used for the final step?

A3: While zinc cyanide is reported to be effective, other cyanide sources like copper(I) cyanide could potentially be used. However, this would require re-optimization of the reaction conditions, including the choice of catalyst, ligand, solvent, and temperature.

Q4: What are the key safety precautions for this synthesis?

A4: This synthesis involves several hazardous materials. Bromine is highly corrosive and toxic. N-bromosuccinimide is a lachrymator. Zinc cyanide is highly toxic. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Special care should be taken when handling cyanide compounds.

Experimental Protocols

Synthesis of 6-Bromoisoindolin-1-one
  • Bromination of 2-Methylbenzoic Acid: To a solution of 2-methylbenzoic acid in a suitable solvent, add elemental bromine in the presence of a catalyst (e.g., iron filings). Stir the reaction at room temperature until completion (monitored by TLC/GC-MS).

  • Isomer Separation: Separate the desired 5-bromo-2-methylbenzoic acid from the 3-bromo isomer via fractional crystallization or column chromatography.

  • Esterification: Convert 5-bromo-2-methylbenzoic acid to its methyl ester using thionyl chloride in methanol or another standard esterification method.

  • Benzylic Bromination: Dissolve the methyl 5-bromo-2-methylbenzoate in a suitable solvent (e.g., carbon tetrachloride) and add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cyclization: Dissolve the resulting methyl 5-bromo-2-(bromomethyl)benzoate in a mixture of THF and methanol. Saturate the solution with dry ammonia gas and heat in a sealed tube at 65°C for 4 hours. After cooling, the product, 6-bromoisoindolin-1-one, can be isolated by filtration after the addition of water.

Synthesis of this compound
  • Reaction Setup: In a microwave process vial, combine 6-bromoisoindolin-1-one, zinc cyanide, zinc dust, and Tetrakis(triphenylphosphine)palladium(0) in DMF under an argon atmosphere.

  • Microwave Reaction: Seal the vial and heat the mixture in a microwave reactor at 145°C for 20 minutes.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography to obtain this compound.

Data Presentation

Table 1: Reagent Stoichiometry for the Cyanation of 6-Bromoisoindolin-1-one

ReagentMolar Equivalent
6-Bromoisoindolin-1-one1.0
Zinc Cyanide (Zn(CN)₂)1.2
Zinc Dust (Zn)0.5
Tetrakis(triphenylphosphine)palladium(0)0.05

Visualizations

SynthesisWorkflow A 2-Methylbenzoic Acid B Bromination (Br₂, Fe) A->B C 5-Bromo-2-methylbenzoic Acid B->C D Esterification (SOCl₂, MeOH) C->D E Methyl 5-Bromo-2-methylbenzoate D->E F Benzylic Bromination (NBS, AIBN) E->F G Methyl 5-Bromo-2-(bromomethyl)benzoate F->G H Cyclization (NH₃, 65°C) G->H I 6-Bromoisoindolin-1-one H->I J Cyanation (Zn(CN)₂, Pd(PPh₃)₄, Microwave) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

TroubleshootingTree Start Low Yield of Final Product Q1 Check purity of 6-bromoisoindolin-1-one Start->Q1 Sol1 Purify intermediate by recrystallization or chromatography Q1->Sol1 Impure Q2 Evaluate cyanation reaction conditions Q1->Q2 Pure Cause1 Inactive Catalyst Q2->Cause1 Cause2 Inefficient Reaction Q2->Cause2 Sol_Cause1 Use fresh catalyst under inert atmosphere Cause1->Sol_Cause1 Sol_Cause2 Ensure proper degassing and optimize microwave parameters Cause2->Sol_Cause2

Caption: Troubleshooting decision tree for low yield of the final product.

Technical Support Center: Purification of 3-Oxoisoindoline-5-carbonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Oxoisoindoline-5-carbonitrile. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the recrystallization of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Yield Too much solvent was used: The solution is not saturated enough for crystals to form upon cooling.[1][2][3]• Concentrate the solution by boiling off some of the solvent and allow it to cool again.[4]• If the mother liquor is still available, try a second crystallization.[2]
Inappropriate solvent choice: The compound is too soluble in the cold solvent.[2][5]• Select a different solvent or a mixed solvent system where the compound has lower solubility at room temperature.[5][6]
Premature crystallization: The compound crystallizes in the filter funnel during hot filtration.[2]• Use a heated filter funnel.[2]• Filter the hot solution quickly in small batches.[7]
No Crystals Form Upon Cooling (Supersaturation) Lack of nucleation sites: The solution is supersaturated, but there are no surfaces for crystals to begin forming.[3][6]Scratch the inner surface of the flask with a glass rod just below the liquid level to create nucleation sites.[3][6]• Add a seed crystal of pure this compound to the cooled solution.[4][6]• Cool the solution further in an ice bath to decrease solubility.[7]
Product "Oils Out" Instead of Crystallizing High concentration of impurities: Impurities can lower the melting point of the solid, causing it to separate as a liquid.[7]• Re-dissolve the oil in more hot solvent and attempt recrystallization again, possibly with slower cooling.[3]• Consider pre-purification by another method, such as column chromatography, if impurities are significant.[8]
Solution cooled too quickly: Rapid cooling can sometimes favor oil formation over crystal growth.[7]• Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.[4][7]
Inappropriate solvent: Some solvents are more prone to causing oiling out.[3]• Try a different recrystallization solvent or a mixed solvent system.[7]
Colored Impurities in Crystals Colored impurities not removed: The impurity has similar solubility to the product in the chosen solvent.Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.[9]• Perform a hot filtration to remove the charcoal and any other insoluble impurities.[9]
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[4]• Re-dissolve the crystals in fresh hot solvent and allow for slower cooling to promote the formation of purer crystals.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and sparingly soluble at room or lower temperatures.[2][5] Based on its heterocyclic and nitrile functionalities, good starting points for solvent screening include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate).[6] Mixed solvent systems, such as ethanol-water or acetone-hexane, can also be effective.[6][9] Small-scale solubility tests are recommended to determine the optimal solvent or solvent pair.

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of boiling solvent necessary to completely dissolve the crude this compound.[1][2] Using too much solvent will result in a lower yield as a significant amount of the product will remain in the mother liquor upon cooling.[1][4]

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: First, ensure the solvent is at its boiling point to maximize its dissolving power.[6] If the compound still does not dissolve, you can add more solvent in small increments. However, if a significant amount of solid remains even with a large volume of solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.[6][7]

Q4: How can I improve the recovery yield of my recrystallization?

A4: To maximize your yield, ensure you are using the minimum amount of hot solvent for dissolution.[1] After crystallization, cool the flask in an ice bath to further decrease the solubility of the product in the solvent.[7] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving the product.[1]

Q5: The crystals that formed are very fine needles. Is this a problem?

A5: While the crystal morphology can vary, very fine needles can sometimes indicate rapid crystallization, which may trap impurities.[4] They can also be more difficult to filter and dry. Slower cooling can encourage the growth of larger, more well-defined crystals.[7] However, if the purity is acceptable, fine needles are not necessarily problematic.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of this compound by recrystallization.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a few drops of different potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to each tube at room temperature. Observe the solubility.

    • Gently heat the tubes containing undissolved solid to the boiling point of the solvent. The ideal solvent will dissolve the compound when hot but not at room temperature.

    • Cool the solutions that showed complete dissolution upon heating. The best solvent will result in the formation of a good quantity of crystals upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.

    • Continue adding the hot solvent until the compound is just completely dissolved. Avoid adding an excess of solvent.[1]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration.

    • Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper to remove the insoluble impurities.[7]

  • Crystallization:

    • Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature on a benchtop.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by techniques such as HPLC or NMR can be performed to confirm purity.

Visualizations

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Do Crystals Form? cool->crystals_form collect Collect Crystals by Filtration crystals_form->collect Yes no_crystals No Crystals (Supersaturation) crystals_form->no_crystals No oiling_out Product Oils Out? collect->oiling_out induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Cool Further no_crystals->induce_crystallization induce_crystallization->cool oil_remedy Re-heat, Add More Solvent, Cool Slowly oiling_out->oil_remedy Yes low_yield Low Yield? oiling_out->low_yield No oil_remedy->cool yield_ok Acceptable Yield low_yield->yield_ok No yield_remedy Concentrate Mother Liquor and Recrystallize low_yield->yield_remedy Yes yield_remedy->cool

Caption: Troubleshooting flowchart for the recrystallization of this compound.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis solvent_selection 1. Solvent Selection dissolution 2. Dissolution in Min. Hot Solvent solvent_selection->dissolution hot_filtration 3. Hot Filtration (if needed) dissolution->hot_filtration crystallization 4. Slow Cooling & Crystallization hot_filtration->crystallization collection 5. Crystal Collection (Vacuum Filtration) crystallization->collection washing 6. Wash with Cold Solvent collection->washing drying 7. Drying washing->drying analysis 8. Purity Assessment (e.g., Melting Point) drying->analysis

Caption: General experimental workflow for the recrystallization of this compound.

References

Technical Support Center: 3-Oxoisoindoline-5-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Oxoisoindoline-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The most common synthetic route starts from 4-cyanophthalic acid or its derivatives, such as 4-cyanophthalic anhydride or dimethyl 4-cyanophthalate. The isoindolinone ring is then formed by reaction with an ammonia source, such as ammonia, urea, or ammonium carbonate.

Q2: What are the expected major impurities in the synthesis of this compound?

A2: Common impurities can be categorized as starting material-related, by-products from side reactions, and degradation products. These may include unreacted 4-cyanophthalic acid, 3-oxoisoindoline-5-carboxylic acid (from hydrolysis of the nitrile), and 3-oxoisoindoline-5-carboxamide.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the product. A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane.

Q4: What are the recommended purification methods for this compound?

A4: Recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of dimethylformamide (DMF) and water is a common and effective method for purifying the final product. Column chromatography on silica gel can also be used for further purification if necessary.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reaction- Ensure the reaction temperature is optimal for the chosen ammonia source. For example, reactions with urea often require higher temperatures. - Extend the reaction time and monitor progress by TLC or HPLC. - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Sub-optimal ammonia source- Consider using an alternative ammonia source. For example, if using aqueous ammonia, switching to urea or ammonium carbonate at a higher temperature might improve the yield.
Poor quality of starting materials- Verify the purity of the 4-cyanophthalic acid or its derivative using techniques like NMR or melting point analysis. Impurities in the starting material can interfere with the reaction.
Problem 2: Presence of an Impurity with a Higher Polarity than the Product in HPLC Analysis
Possible Cause Troubleshooting Step
Hydrolysis of the nitrile groupThe nitrile group is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures, leading to the formation of 3-oxoisoindoline-5-carboxylic acid. - Neutralize the reaction mixture promptly after completion. - Use anhydrous solvents and reagents to minimize water content. - Purify the crude product by recrystallization, as the carboxylic acid impurity is often more soluble in polar solvents.
Incomplete conversion of dicarboxylic acid to anhydrideIf starting from 4-cyanophthalic acid to generate the anhydride in situ, incomplete conversion can leave residual diacid, which upon reaction with ammonia can form the corresponding phthalamic acid. - Ensure complete dehydration of the diacid to the anhydride before adding the ammonia source.
Problem 3: Presence of an Impurity with a Similar Polarity to the Product
Possible Cause Troubleshooting Step
Formation of 3-Oxoisoindoline-5-carboxamidePartial hydrolysis of the nitrile group can lead to the formation of the corresponding amide. - Control the reaction conditions, particularly temperature and water content, to minimize this side reaction. - Utilize column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for separation.
Presence of isomeric impuritiesIf the starting 4-cyanophthalic acid contains isomeric impurities (e.g., 3-cyanophthalic acid), this can lead to the formation of isomeric products like 3-Oxoisoindoline-4-carbonitrile. - Use highly pure starting materials. Isomeric purity of the starting material should be confirmed by HPLC or NMR. - Separation of isomers can be challenging and may require specialized chromatographic techniques.

Data Presentation

The following table summarizes the common impurities, their likely sources, and typical analytical methods for their detection.

Impurity NameStructureLikely SourceTypical Analytical Method
4-Cyanophthalic acidUnreacted starting materialHPLC, LC-MS
3-Oxoisoindoline-5-carboxylic acidHydrolysis of the nitrile group of the product or starting materialHPLC, LC-MS, IR (broad O-H stretch)
3-Oxoisoindoline-5-carboxamidePartial hydrolysis of the nitrile groupHPLC, LC-MS, IR (N-H stretches)
3-Oxoisoindoline-4-carbonitrileIsomeric impurity in the starting materialHPLC (may co-elute), GC-MS, NMR

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This method is suitable for the quantitative determination of this compound and the detection of common impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Isomers

GC-MS can be used to detect residual solvents and can sometimes resolve isomeric impurities that are difficult to separate by HPLC.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-500

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or perform a headspace analysis for residual solvents.

Mandatory Visualization

Impurity_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_action Troubleshooting Action Issue Low Product Yield Unexpected Peak in HPLC Cause1 Incomplete Reaction Sub-optimal Conditions Issue->Cause1 Cause2 Side Reaction (e.g., Hydrolysis) Starting Material Impurity Issue->Cause2 Action1 Optimize Reaction Conditions (Temp, Time) Cause1->Action1 Action2 Analyze Starting Material (HPLC, NMR) Cause2->Action2 Action3 Modify Work-up Procedure (Anhydrous Conditions) Cause2->Action3 Action4 Purify by Recrystallization or Chromatography Action1->Action4 Action2->Action4 Action3->Action4

Caption: Logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Cyanation of 6-bromoisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cyanation reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of 6-cyanoisoindolin-1-one from 6-bromoisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no yield in the palladium-catalyzed cyanation of 6-bromoisoindolin-1-one. What are the most common causes?

Low yields in this reaction are typically attributed to a few key factors:

  • Catalyst Inhibition or Poisoning: The isoindolinone substrate contains a nitrogen atom within the heterocyclic ring which can coordinate to the palladium center and inhibit its catalytic activity. Furthermore, excess cyanide ions in the reaction mixture can irreversibly bind to the palladium catalyst, forming inactive complexes.[1][2]

  • Inappropriate Catalyst or Ligand Selection: The choice of palladium source and, more critically, the phosphine ligand is crucial for the successful cyanation of N-heterocyclic compounds. Standard catalysts may not be effective for this substrate.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection can significantly impact the reaction rate and yield.

  • Issues with the Cyanide Source: The solubility and reactivity of the cyanide source play a major role in the reaction's success.

Q2: Can the N-H group in 6-bromoisoindolin-1-one interfere with the reaction? Should I use a protecting group?

Yes, the N-H group can potentially interfere with the reaction by coordinating to the palladium catalyst. However, protection is not always necessary. Several studies have shown successful cyanation of unprotected N-H containing heterocycles, such as indoles, by carefully selecting the catalytic system.[1] The use of bulky, electron-rich phosphine ligands can often mitigate the inhibitory effects of the N-H group. If you continue to experience low yields after optimizing other parameters, considering an N-protecting group (e.g., Boc, SEM) may be a viable strategy.

Q3: Which cyanide source is best for this reaction?

The choice of cyanide source is a critical parameter. While highly soluble sources like NaCN or KCN can be used, they also have a higher tendency to poison the catalyst due to the high concentration of free cyanide ions.[1] Less soluble sources are often preferred to maintain a low concentration of cyanide in solution:

  • Zinc Cyanide (Zn(CN)₂): A commonly used and effective cyanide source that is less toxic than alkali metal cyanides.[1]

  • Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A non-toxic and inexpensive alternative. It is an excellent choice for improving the safety profile of the reaction.[1][3]

Troubleshooting Guide

Problem 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 6-bromoisoindolin-1-one, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low Conversion of 6-bromoisoindolin-1-one check_catalyst Is the catalyst system appropriate for an N-heterocycle? start->check_catalyst optimize_catalyst Switch to a palladacycle precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, SPhos). check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (temperature, solvent, base) optimized? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Increase temperature. Switch to a polar aprotic solvent (e.g., DMAc, DMF). Use a weaker base (e.g., KOAc, K₂CO₃). check_conditions->optimize_conditions No check_cyanide Is the cyanide source and its solubility suitable? check_conditions->check_cyanide Yes optimize_conditions->check_cyanide optimize_cyanide Use a less soluble cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]). check_cyanide->optimize_cyanide No check_degassing Was the reaction mixture thoroughly degassed? check_cyanide->check_degassing Yes optimize_cyanide->check_degassing improve_degassing Improve degassing procedure (e.g., multiple vacuum/inert gas cycles). check_degassing->improve_degassing No end Improved Yield check_degassing->end Yes improve_degassing->end cyanation_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br inhibition Catalyst Inhibition by N-Heterocycle pd0->inhibition pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation CN⁻ source poisoning Catalyst Poisoning by excess CN⁻ pd_intermediate->poisoning pd_cyano Ar-Pd(II)(CN)L₂ transmetalation->pd_cyano reductive_elimination Reductive Elimination pd_cyano->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-CN reductive_elimination->product

References

Technical Support Center: Synthesis of 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxoisoindoline-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The most prevalent side products are 3-oxoisoindoline-5-carboxylic acid and 3-oxoisoindoline-5-carboxamide. These arise from the hydrolysis of the nitrile group under acidic or basic conditions, which can occur during the reaction or work-up. Another potential impurity is the starting material, such as 5-bromo-3-oxoisoindoline, resulting from an incomplete reaction.

Q2: My final product shows a low yield and appears to be contaminated with a more polar impurity. What could be the issue?

A2: A common reason for low yields and polar impurities is the partial hydrolysis of the target nitrile to the corresponding carboxylic acid (3-oxoisoindoline-5-carboxylic acid). This is often exacerbated by prolonged reaction times at elevated temperatures or the presence of moisture and acidic or basic reagents.

Q3: I am using a palladium-catalyzed cyanation method. What are the specific side reactions I should be aware of?

A3: In palladium-catalyzed cyanations, potential side reactions include the formation of de-brominated starting material (3-oxoisoindoline) and the hydrolysis of the aryl bromide to the corresponding phenol. Catalyst deactivation by the cyanide reagent can also lead to incomplete conversion and a complex mixture of byproducts.

Q4: After the initial bromination of 2-methylbenzoic acid, I seem to have a mixture of products. Will this affect the final synthesis?

A4: Yes, the bromination of 2-methylbenzoic acid can yield a mixture of 3-bromo and 5-bromo isomers. If this mixture is not adequately purified, the 3-bromo isomer will be carried through the subsequent steps, leading to the formation of the undesired regioisomer, 3-oxoisoindoline-4-carbonitrile, which can be difficult to separate from the desired 5-carbonitrile product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of Final Product Incomplete cyanation reaction.- Ensure the palladium catalyst is active and used in the correct loading. - Use anhydrous solvents and reagents to prevent catalyst deactivation. - Optimize reaction temperature and time; prolonged heating can lead to degradation.
Hydrolysis of the nitrile product during work-up.- Maintain neutral pH during aqueous work-up. - Minimize the exposure of the product to acidic or basic conditions. - Use a buffered aqueous solution for washing.
Presence of 3-Oxoisoindoline-5-carboxylic acid impurity Hydrolysis of the nitrile group due to moisture or acidic/basic conditions.- Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - If acidic or basic reagents are used, neutralize the reaction mixture promptly during work-up at low temperatures.
Presence of 3-Oxoisoindoline-5-carboxamide impurity Partial hydrolysis of the nitrile group.- Similar to the carboxylic acid impurity, minimize exposure to water and non-neutral pH. - Purification by column chromatography can help separate the amide from the nitrile.
Presence of starting material (e.g., 5-bromo-3-oxoisoindoline) Incomplete reaction.- Increase reaction time or temperature cautiously, monitoring for product degradation. - Ensure proper stoichiometry of the cyanide source. - Verify the purity and activity of the catalyst.
Formation of 3-Oxoisoindoline-4-carbonitrile isomer Use of an impure mixture of 5-bromo and 3-bromo-2-methylbenzoic acid.- Purify the brominated intermediate by recrystallization or chromatography to isolate the 5-bromo isomer before proceeding with the synthesis.
Quantitative Data Summary

The following table summarizes typical yields and potential impurity levels. Note that these are estimates and can vary significantly based on the specific experimental conditions.

Compound Expected Yield Potential Impurity Typical Impurity Level
This compound70-90%3-Oxoisoindoline-5-carboxylic acid1-10%
3-Oxoisoindoline-5-carboxamide1-5%
5-bromo-3-oxoisoindoline<5%
3-Oxoisoindoline-4-carbonitrileUp to the % of 3-bromo isomer in the starting material

Experimental Protocols

Synthesis of 5-bromo-3-oxoisoindoline
  • Bromination of 2-Methylbenzoic Acid: To a solution of 2-methylbenzoic acid in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Heat the mixture to reflux for 4-6 hours. After cooling, the product, 2-(bromomethyl)-5-bromobenzoic acid, is typically isolated by filtration.

  • Cyclization: The crude 2-(bromomethyl)-5-bromobenzoic acid is then cyclized to 5-bromo-3-oxoisoindoline. This can be achieved by reacting with an ammonia source, such as ammonium hydroxide or by heating with urea.

Microwave-Assisted Cyanation of 5-bromo-3-oxoisoindoline
  • Reaction Setup: In a microwave-safe vial, combine 5-bromo-3-oxoisoindoline, a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a solvent (e.g., DMF or DMA).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 150-200 °C) for a specified time (e.g., 15-30 minutes).

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediates cluster_product Final Product 2_Methylbenzoic_Acid 2-Methylbenzoic Acid Brominated_Intermediate 5-bromo-2-(bromomethyl)benzoic acid 2_Methylbenzoic_Acid->Brominated_Intermediate Bromination 5_Bromo_Isoindolinone 5-bromo-3-oxoisoindoline Brominated_Intermediate->5_Bromo_Isoindolinone Cyclization Final_Product This compound 5_Bromo_Isoindolinone->Final_Product Cyanation

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_side_products Potential Side Products Target_Product This compound Carboxylic_Acid 3-Oxoisoindoline-5-carboxylic acid Target_Product->Carboxylic_Acid Hydrolysis (Acid/Base) Amide 3-Oxoisoindoline-5-carboxamide Target_Product->Amide Partial Hydrolysis Starting_Material 5-bromo-3-oxoisoindoline Starting_Material->Target_Product Incomplete Reaction

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze by TLC/LC-MS/ NMR Start->Check_TLC Identify_Impurity Identify Major Impurity Check_TLC->Identify_Impurity Carboxylic_Acid Impurity: Carboxylic Acid Identify_Impurity->Carboxylic_Acid Polar Spot Starting_Material Impurity: Starting Material Identify_Impurity->Starting_Material Less Polar Spot Other Other Impurities Identify_Impurity->Other Multiple Spots Solution_Acid Optimize Work-up: - Neutral pH - Anhydrous conditions Carboxylic_Acid->Solution_Acid Solution_SM Optimize Reaction: - Increase time/temp - Check catalyst Starting_Material->Solution_SM Solution_Other Purify by Column Chromatography Other->Solution_Other End Pure Product Solution_Acid->End Solution_SM->End Solution_Other->End

Stability and storage conditions for 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of 3-Oxoisoindoline-5-carbonitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Stability and Storage FAQ

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dry place, away from direct sunlight and heat sources.[1] The compound should be kept in a tightly sealed, chemical-resistant container to prevent moisture absorption and contact with air, which can lead to degradation.[1] Several suppliers recommend storage at room temperature.[2]

Q2: How stable is this compound in solution?

The stability of this compound in solution is dependent on the solvent, pH, and storage conditions. It is advisable to prepare solutions fresh for immediate use. If storage is necessary, it is recommended to store solutions at -20°C or -80°C and use them within a short period. Avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

Based on the structure, which contains a lactam and a nitrile group, potential degradation pathways include:

  • Hydrolysis: The lactam ring is susceptible to hydrolysis under acidic or basic conditions, which would open the ring to form an amino acid derivative. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide.

  • Oxidation: The molecule may be susceptible to oxidation, particularly at the isoindolinone ring.

  • Photodegradation: Aromatic compounds and nitrile groups can be sensitive to UV light, potentially leading to decomposition.

Q4: Are there any known incompatible materials?

Store this compound separately from strong oxidizing agents, strong acids, and strong bases to prevent chemical reactions.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low purity or presence of impurities in a newly opened container. Improper storage during transport or prior to receipt.Contact the supplier immediately and provide the batch number. Do not use the material.
Compound discoloration (e.g., yellowing) over time. Exposure to light or air (oxidation).Store the compound in an amber vial or a container protected from light. Ensure the container is tightly sealed and consider flushing with an inert gas like argon or nitrogen before sealing.
Inconsistent results in biological assays. Degradation of the compound in solution.Prepare fresh solutions for each experiment. If a stock solution is used, aliquot it into single-use vials to avoid multiple freeze-thaw cycles. Perform a purity check of the stock solution using HPLC.
Appearance of new peaks in HPLC analysis of a stored sample. Chemical degradation.Refer to the forced degradation data (see below) to identify potential degradation products. Re-evaluate your storage conditions (temperature, light, and atmosphere).

Representative Stability Data

The following table summarizes representative data from a forced degradation study on this compound. This data is illustrative and may not reflect the exact degradation profile of all batches. The goal of such a study is to achieve 5-20% degradation to understand the stability-indicating nature of the analytical method.[3]

Condition Duration Temperature % Degradation (Illustrative) Major Degradation Product(s) (Putative)
Acidic Hydrolysis (0.1 M HCl) 24 hours60°C15%2-(aminomethyl)-4-cyanobenzoic acid
Basic Hydrolysis (0.1 M NaOH) 8 hours60°C18%2-carboxy-4-cyanobenzamide
Oxidative (3% H₂O₂) 24 hoursRoom Temp10%N-oxide derivatives
Thermal (Solid State) 7 days80°C5%Undetermined minor products
Photolytic (UV/Vis light) 7 daysRoom Temp8%Undetermined minor products

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store the solid compound in a petri dish at 80°C for 7 days. After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A dark control sample should be stored under the same conditions but protected from light. After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[8]

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.

Visual Workflow and Logic Diagrams

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results check_purity Check Purity of Starting Material (HPLC) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok contact_supplier Contact Supplier Do Not Use purity_ok->contact_supplier No prepare_fresh Prepare Fresh Solutions for Each Experiment purity_ok->prepare_fresh Yes re_evaluate_storage Re-evaluate Solution Storage Conditions (Temp, Light, Duration) prepare_fresh->re_evaluate_storage end_bad Issue Persists: Investigate Experimental Design prepare_fresh->end_bad aliquot_solution Aliquot Stock Solutions Avoid Freeze-Thaw re_evaluate_storage->aliquot_solution end_good Consistent Results aliquot_solution->end_good

Caption: Troubleshooting workflow for stability-related issues.

ForcedDegradationWorkflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid & Base) stress_conditions->hydrolysis oxidation Oxidation (H2O2) stress_conditions->oxidation thermal Thermal (Solid State) stress_conditions->thermal photolytic Photolytic (UV/Vis) stress_conditions->photolytic analysis Analyze by Stability-Indicating HPLC hydrolysis->analysis oxidation->analysis thermal->analysis photolytic->analysis data_evaluation Evaluate Data: - Purity - Degradation Products - Mass Balance analysis->data_evaluation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: 3-Oxoisoindoline-5-carbonitrile Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Oxoisoindoline-5-carbonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Disclaimer: Specific degradation pathways for this compound have not been extensively published. The pathways described below are proposed based on the known reactivity of its functional groups (isoindolinone and aromatic nitrile) and metabolic data from structurally related compounds. Experimental validation is required to confirm these potential pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic degradation pathways for this compound?

Based on its structure, two primary metabolic pathways are anticipated: hydrolysis of the nitrile group and oxidation of the isoindolinone ring system.

  • Nitrile Group Metabolism: The aromatic nitrile group can be metabolized via two main enzymatic routes. The first involves a direct hydrolysis to a carboxylic acid, catalyzed by nitrilase enzymes. The second is a two-step pathway involving nitrile hydratase to form an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid by an amidase.

  • Isoindolinone Ring Oxidation: The aromatic ring of the isoindolinone core is susceptible to oxidation, primarily by Cytochrome P450 (CYP) enzymes. This can lead to the formation of various hydroxylated metabolites.

Q2: What are the expected major metabolites of this compound?

The expected major metabolites include:

  • 3-Oxoisoindoline-5-carboxylic acid: Formed through the hydrolysis of the nitrile group.

  • 3-Oxoisoindoline-5-carboxamide: An intermediate in the nitrile hydrolysis pathway.

  • Hydroxylated derivatives: Various mono- or di-hydroxylated forms of the parent compound, its carboxylic acid, or amide metabolites on the aromatic ring.

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its metabolites?

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used technique for this purpose.[1][2] Its high sensitivity and specificity allow for the detection and structural elucidation of metabolites in complex biological matrices.[1][2] High-Resolution Mass Spectrometry (HRMS) is particularly useful for identifying unknown metabolites by providing accurate mass measurements.[2]

Q4: What are forced degradation studies and why are they important?

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[3] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Assessing the intrinsic stability of the molecule.

  • Developing and validating stability-indicating analytical methods that can separate the drug from its degradation products.[4]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild.2. The compound is highly stable.1. Increase the concentration of the stressor, duration of exposure, or temperature.2. If the compound is inherently stable, document the conditions tested.
Complete degradation of the compound. 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, duration of exposure, or temperature to achieve a target degradation of 5-20%.[5]
Poor mass balance in analytical results. 1. Some degradation products are not being detected (e.g., volatile, lack a chromophore).2. Degradation products are not eluting from the chromatography column.1. Use a universal detection method like mass spectrometry (MS).2. Modify the mobile phase or gradient to ensure all components are eluted.
Inconsistent or irreproducible degradation profiles. 1. Variability in experimental conditions (e.g., temperature, light exposure).2. Impurities in the starting material or reagents.1. Tightly control all experimental parameters.2. Use high-purity reagents and a well-characterized starting material.
Difficulty in identifying a metabolite structure. 1. Insufficient fragmentation in MS/MS.2. Isomeric metabolites are not being separated chromatographically.1. Optimize collision energy in the mass spectrometer.2. Modify the chromatographic method (e.g., change column, mobile phase, or gradient) to improve separation.3. Consider Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation of isolated metabolites.[2]

Proposed Degradation Pathways and Experimental Workflow

Below are diagrams illustrating the potential degradation pathways of this compound and a general workflow for its degradation studies.

Degradation_Pathways_of_this compound cluster_main Proposed Degradation Pathways cluster_nitrile Nitrile Hydrolysis cluster_oxidation Oxidative Metabolism Parent This compound Amide 3-Oxoisoindoline-5-carboxamide Parent->Amide Nitrile Hydratase Acid 3-Oxoisoindoline-5-carboxylic acid Parent->Acid Nitrilase Hydroxylated_Parent Hydroxylated This compound Parent->Hydroxylated_Parent CYP450 Amide->Acid Amidase Hydroxylated_Acid Hydroxylated 3-Oxoisoindoline-5-carboxylic acid Acid->Hydroxylated_Acid CYP450

Proposed metabolic pathways of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for Degradation Studies Start Start with pure This compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation In_Vitro_Metabolism In Vitro Metabolism Assays (Microsomes, S9 Fractions, Hepatocytes) Start->In_Vitro_Metabolism Analysis LC-MS/MS Analysis Forced_Degradation->Analysis In_Vitro_Metabolism->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing Structure_Elucidation Structure Elucidation of Significant Degradants/Metabolites Data_Processing->Structure_Elucidation Pathway_Proposal Propose Degradation Pathways Structure_Elucidation->Pathway_Proposal End End Pathway_Proposal->End

A general experimental workflow for degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), Water (HPLC grade)

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute with mobile phase, and analyze by a validated stability-indicating LC-MS/MS method.

Protocol 2: In Vitro Metabolism in Human Liver Microsomes (HLM)

Objective: To identify metabolites of this compound formed by phase I enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold) for quenching

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following mixture on ice:

    • Phosphate buffer (pH 7.4)

    • HLM (final concentration e.g., 0.5 mg/mL)

    • This compound (final concentration e.g., 1 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).

  • Quench Reaction: Stop the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis: Collect the supernatant and analyze by LC-MS/MS to identify metabolites. Include control incubations without NADPH and without the test compound.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data from stability and metabolism studies. Actual data needs to be generated experimentally.

Study TypeConditionTime PointParent Compound Remaining (%)Major Metabolite 1 (%)Major Metabolite 2 (%)
Forced Degradation 0.1 M HCl, 60°C24 he.g., 85.2e.g., 10.5 (Acid)e.g., 2.1 (Amide)
0.1 M NaOH, 60°C24 he.g., 70.4e.g., 25.1 (Acid)e.g., 1.5 (Amide)
3% H₂O₂, RT24 he.g., 92.1e.g., 4.3 (Hydroxylated Parent)e.g., 1.2 (Other)
In Vitro Metabolism HLM + NADPH60 mine.g., 65.7e.g., 15.8 (Hydroxylated Parent)e.g., 8.9 (Amide)
HLM - NADPH60 mine.g., 98.5e.g., <1.0e.g., <1.0

References

Technical Support Center: HPLC Purity Analysis of 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of 3-Oxoisoindoline-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide a starting point for method development and to offer solutions for common issues encountered during the analysis.

Experimental Protocol: Proposed HPLC Method

This section provides a recommended starting method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and sample characteristics.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-30 min, 10-95% B; 30-40 min, 95% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

HPLC Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve & Filter Sample Injection Inject Sample SamplePrep->Injection MobilePhasePrep Prepare & Degas Mobile Phases MobilePhasePrep->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Generate Report Integration->Report

Figure 1: HPLC experimental workflow for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting column and mobile phase for the analysis of this compound?

A reversed-phase C18 column is a good starting point due to the aromatic nature of the compound. A mobile phase consisting of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) is recommended to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[1][2]

Q2: How should I prepare my sample for analysis?

It is crucial to dissolve the sample in a solvent that is compatible with the mobile phase. A mixture of the aqueous and organic components of your mobile phase is often a good choice. To prevent column blockage, all samples should be filtered through a 0.45 µm syringe filter before injection.[3]

Q3: What is a typical detection wavelength for this compound?

Given the aromatic structure of this compound, a UV detector set to 254 nm is a common and effective choice for detection.[4][5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your analysis.

Problem 1: Peak Tailing

Table 2: Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Secondary Silanol Interactions Add a mobile phase additive like triethylamine (TEA) at a low concentration (e.g., 0.1%) or ensure the mobile phase pH is low (e.g., by using 0.1% TFA).[2] Using a high-purity, end-capped column can also minimize these interactions.[1]
Column Overload Reduce the sample concentration or the injection volume.[1][2]
Extra-column Dead Volume Ensure all tubing and connections between the injector, column, and detector are as short as possible and properly fitted.[2]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Problem 2: Poor Resolution Between Peaks

Table 3: Troubleshooting Poor Resolution

Potential CauseRecommended Solution
Inappropriate Mobile Phase Strength Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Suboptimal Mobile Phase Composition Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.
Low Column Efficiency Ensure the column is properly packed and has not degraded. Operating at a slightly lower flow rate can sometimes improve efficiency.[6]

Problem 3: Ghost Peaks Appearing in the Chromatogram

Table 4: Troubleshooting Ghost Peaks

Potential CauseRecommended Solution
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phases. Water is a common source of contamination.[6]
Carryover from Previous Injection Implement a needle wash step in your injection sequence and/or run a blank injection after a high-concentration sample.
Late Elution from a Previous Run Extend the run time of your gradient to ensure all components from the previous sample have eluted.[1]

Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting common HPLC issues.

Troubleshooting_Flowchart start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Split/Fronting ghost_peaks Ghost Peaks? resolution->ghost_peaks No sol_resolution Adjust Gradient Change Mobile Phase Check Column Efficiency resolution->sol_resolution Yes sol_ghost Use Fresh Mobile Phase Run Blank Injection Extend Run Time ghost_peaks->sol_ghost Yes end Problem Resolved ghost_peaks->end No sol_tailing Check Mobile Phase pH Add Additive (TFA/TEA) Reduce Sample Concentration tailing->sol_tailing sol_fronting Check Sample Solvent Reduce Sample Concentration fronting->sol_fronting sol_tailing->end sol_fronting->end sol_resolution->end sol_ghost->end

Figure 2: A troubleshooting flowchart for common HPLC issues.

References

Improving the regioselectivity of 3-Oxoisoindoline-5-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective synthesis of 3-Oxoisoindoline-5-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenge is controlling the regioselectivity. During the synthesis, particularly when introducing substituents to the benzene ring of the isoindolinone core, a mixture of isomers (e.g., 3-oxo-isoindoline-6-carbonitrile or -4-carbonitrile) can be formed. Separating these isomers can be difficult due to their similar physical properties. Other challenges include incomplete reactions, low yields, and potential side reactions depending on the chosen synthetic route.

Q2: Which synthetic strategies offer the best regioselectivity for the 5-carbonitrile isomer?

A2: Strategies that introduce the nitrile group at the desired position early in the synthesis, using a starting material with the correct substitution pattern, generally provide the best regioselectivity. For instance, starting with 4-cyano-2-methylbenzoic acid or a related compound where the precursors to the lactam ring are correctly positioned relative to the cyano group can prevent the formation of other regioisomers. Palladium-catalyzed cyanation of a 5-bromo-3-oxoisoindoline precursor is another viable method, though it may require careful optimization to ensure high regioselectivity and yield.

Q3: How can I confirm the identity and regiochemistry of my product?

A3: A combination of analytical techniques is recommended. 1H and 13C NMR spectroscopy are powerful tools for determining the substitution pattern on the aromatic ring. The coupling patterns and chemical shifts of the aromatic protons can help distinguish between the 5-carbonitrile isomer and other possibilities. Additionally, techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, and 2D NMR experiments (like COSY, HSQC, and HMBC) can provide definitive structural elucidation.

Q4: Are there any known biological activities or signaling pathways associated with this compound?

A4: The isoindolinone scaffold is present in a variety of biologically active molecules with a wide range of activities, including antitumor, anti-inflammatory, and antimicrobial properties. Some isoindolinone derivatives have been investigated as inhibitors of carbonic anhydrase. While the specific biological targets and signaling pathways for this compound are not extensively documented in publicly available literature, its structural similarity to other bioactive isoindolinones suggests potential applications in medicinal chemistry and drug discovery.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: (In palladium-catalyzed reactions) The palladium catalyst may be oxidized or otherwise deactivated. 2. Poor Quality Reagents: Starting materials or reagents may be impure or degraded. 3. Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal for the specific transformation.1. Catalyst Handling: Ensure the palladium catalyst is handled under an inert atmosphere (e.g., argon or nitrogen). Use of pre-catalysts can sometimes give more reliable results.[1] 2. Reagent Purification: Purify starting materials and ensure solvents are anhydrous where necessary. 3. Optimization of Conditions: Systematically screen reaction parameters such as temperature, concentration, and solvent. For instance, in Buchwald-Hartwig aminations, toluene and dioxane are common solvents, with temperatures typically ranging from 80-100°C.[2]
Formation of Regioisomers 1. Non-selective Bromination: In routes starting from 2-methylbenzoic acid, the initial bromination can yield a mixture of 3-bromo and 5-bromo isomers. 2. Lack of Directing Group Control: In C-H activation/functionalization reactions, the directing group may not provide sufficient control over the position of substitution.1. Use of Regiopure Starting Materials: Begin the synthesis with a starting material that already has the desired substitution pattern, such as 4-cyano-2-methylbenzoic acid. 2. Optimize Bromination: Carefully control the conditions of the bromination reaction (temperature, catalyst, reaction time) to favor the formation of the 5-bromo isomer. Separation of the bromo-isomers prior to subsequent steps is crucial. 3. Ligand Screening: In palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. A screening of different phosphine ligands is recommended.
Incomplete Cyanation 1. Inefficient Cyanide Source: The chosen cyanide source (e.g., Zn(CN)₂, CuCN) may not be reactive enough under the reaction conditions. 2. Catalyst Poisoning: The catalyst can be poisoned by impurities or side products.1. Vary Cyanide Reagent and Additives: Experiment with different cyanide sources and consider the use of additives that can enhance their reactivity. 2. Ensure Inert Atmosphere: Strictly maintain an inert atmosphere to prevent catalyst deactivation.
Difficulty in Product Purification 1. Similar Polarity of Isomers: Regioisomers of 3-oxoisoindoline-carbonitrile often have very similar polarities, making chromatographic separation challenging. 2. Presence of Persistent Impurities: Side products from the reaction may co-elute with the desired product.1. Recrystallization: Attempt purification by recrystallization using a variety of solvent systems. 2. Advanced Chromatography: If column chromatography is not effective, consider preparative HPLC or supercritical fluid chromatography (SFC). 3. Derivatization: In some cases, it may be possible to selectively derivatize the desired isomer or an impurity to facilitate separation.

Experimental Protocols

Synthesis of this compound via Multi-step Synthesis

This protocol is based on a synthetic route for the analogous 3-oxoisoindoline-5-carboxamide and adapted for the synthesis of the 5-carbonitrile.

Step 1: Bromination of 2-Methylbenzoic Acid

  • To a round-bottom flask cooled to 0°C, add 2-methylbenzoic acid (10 g, 0.0734 mol), iron powder (600 mg), and bromine (8 mL, 0.1595 mol).

  • Allow the mixture to warm to room temperature and stir overnight.

  • Carefully add water to the reaction mixture. The resulting solid is a mixture of 3-bromo and 5-bromo-2-methylbenzoic acid.

  • Purification is necessary to isolate the 5-bromo isomer. This can be achieved by fractional crystallization or chromatography. One reported method involves dissolving the mixture in methanol and then adding aqueous HCl to selectively precipitate the 5-bromo isomer.

Step 2: Oxidation to 5-Bromo-2,3-dihydro-1H-isoindolin-1-one

This step would typically involve the oxidation of the methyl group to a carboxylic acid, followed by conversion to a phthalide, and then reaction with an amine source. A more direct route may be possible but requires specific literature procedures.

Step 3: Cyanation of 5-Bromo-3-oxoisoindoline

  • In a microwave-safe vessel, combine 5-bromo-3-oxoisoindoline, zinc cyanide (Zn(CN)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and zinc dust in DMF.

  • Seal the vessel and heat in a microwave reactor. Reaction conditions (temperature, time) will need to be optimized.

  • After completion, the reaction mixture is worked up by partitioning between an organic solvent and water.

  • The crude product is then purified by column chromatography or recrystallization to yield this compound.

Note: The yields for each step will depend on the successful optimization of the reaction conditions and purification procedures.

Data Presentation

The following table summarizes hypothetical data for the optimization of the cyanation reaction, illustrating the type of data that should be collected to improve regioselectivity and yield.

Entry Palladium Catalyst Ligand Base Solvent Temperature (°C) Yield of 5-cyano isomer (%) Ratio of 5-cyano to other isomers
1Pd₂(dba)₃XPhosK₂CO₃Toluene1106590:10
2Pd(OAc)₂SPhosCs₂CO₃Dioxane1007895:5
3Pd(PPh₃)₄-Na₂CO₃DMF1205585:15
4PdCl₂(dppf)-K₃PO₄NMP1307292:8

Visualizations

Experimental Workflow for Optimizing Regioselectivity

G cluster_0 Synthesis Planning cluster_1 Reaction Optimization cluster_2 Analysis and Purification cluster_3 Troubleshooting start Select Starting Material sm1 2-Methylbenzoic Acid start->sm1 Route A sm2 4-Substituted Phthalic Anhydride start->sm2 Route B sm3 Pre-functionalized Benzene Derivative start->sm3 Route C bromination Bromination of 2-Methylbenzoic Acid sm1->bromination cyclization Lactam Ring Formation sm2->cyclization Direct Cyclization sm3->cyclization Final Cyclization bromination->cyclization cyanation Palladium-Catalyzed Cyanation analysis Analyze Regioisomer Ratio (NMR, LC-MS) cyanation->analysis cyclization->cyanation Final Step cyclization->analysis purification Purify 5-Cyano Isomer analysis->purification troubleshoot Low Regioselectivity? analysis->troubleshoot end end purification->end Final Product: this compound troubleshoot->purification No optimize Optimize Reaction Conditions (Ligand, Solvent, Temp) troubleshoot->optimize Yes cluster_1 cluster_1 optimize->cluster_1 Re-run Synthesis

Caption: Workflow for optimizing the regioselective synthesis of this compound.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Drug Action receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cell_proliferation Cell Proliferation transcription_factor->cell_proliferation isoindolinone This compound Derivative isoindolinone->raf Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

References

Technical Support Center: Palladium Catalyst Removal from 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 3-Oxoisoindoline-5-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the removal of residual palladium from this compound, offering step-by-step solutions to achieve the desired product purity.

Issue 1: High Levels of Residual Palladium Detected After Initial Purification

Possible Causes:

  • Inefficient Primary Purification: Standard purification methods like crystallization or flash chromatography may not be sufficient to remove all palladium species, especially if the palladium is complexed with the product or other organic molecules.[1][2][3]

  • Presence of Multiple Palladium Species: The reaction mixture may contain palladium in various oxidation states (e.g., Pd(0), Pd(II)), which can have different solubilities and affinities for purification media.[4]

  • Strong Coordination of Palladium to the Product: The nitrogen and carbonyl groups in this compound can act as ligands, forming stable complexes with palladium that are difficult to break.

Recommended Solutions:

  • Employ a Scavenging Step: After the initial purification, introduce a dedicated palladium scavenging step.[1][2] This is a highly effective method for reducing palladium to very low levels.

  • Select an Appropriate Scavenger: The choice of scavenger is critical and depends on the nature of the palladium species and the solvent system. Thiol-based, amine-based (e.g., Trisamine), and triazine-based (TMT) scavengers are commonly used for palladium removal.[4][5]

  • Optimize Scavenging Conditions: Systematically optimize the scavenger amount, temperature, and treatment time to maximize palladium removal while minimizing product loss.

Issue 2: Product Loss During the Palladium Removal Process

Possible Causes:

  • Non-specific Adsorption: The chosen scavenger or purification medium (e.g., activated carbon, silica) may non-specifically adsorb the this compound product.

  • Product Instability: The conditions used for palladium removal (e.g., temperature, pH) might lead to product degradation.

  • Co-precipitation: During crystallization or precipitation steps aimed at removing the catalyst, the product may co-precipitate.

Recommended Solutions:

  • Screen a Panel of Scavengers: Test different types of scavengers to find one with high selectivity for palladium over your product.

  • Use Solid-Supported Scavengers: These are generally preferred as they can be easily removed by filtration, minimizing the risk of introducing new soluble impurities.[6]

  • Perform Small-Scale Optimization Studies: Before committing the entire batch, conduct small-scale experiments to determine the optimal conditions that balance palladium removal with product recovery.

  • Consider Alternative Purification Methods: If scavenging leads to significant product loss, explore other techniques like liquid-liquid extraction with a solution that can selectively chelate the palladium.[7]

Issue 3: Inconsistent Results in Palladium Removal

Possible Causes:

  • Variability in the Reaction Mixture: The speciation of palladium can vary from batch to batch, affecting the efficiency of the removal process.

  • Incomplete Reaction: Residual starting materials or by-products can interfere with the palladium removal process.

  • Inadequate Mixing: In slurry-based scavenging methods, inefficient mixing can lead to incomplete contact between the scavenger and the palladium species.

Recommended Solutions:

  • Ensure Consistent Reaction Work-up: Standardize the work-up procedure to ensure the composition of the crude product is as consistent as possible before palladium removal.

  • Characterize the Palladium Species: If possible, try to identify the dominant palladium species in your reaction mixture to select the most effective scavenger.

  • Optimize Agitation: For slurry-based methods, ensure vigorous and consistent stirring to maximize the interaction between the scavenger and the solution.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing palladium from this compound?

A1: While traditional methods like chromatography and crystallization can reduce palladium levels, the most effective and widely adopted approach in the pharmaceutical industry is the use of palladium scavengers.[8][9] These are materials that selectively bind to palladium, allowing for its removal by filtration. Common types of scavengers include functionalized silica gels and resins.[5][6]

Q2: How do I choose the right palladium scavenger for my specific reaction?

A2: The choice of scavenger depends on several factors, including the form of the palladium catalyst used, the solvent system, and the functional groups present in your target molecule. For a molecule like this compound, which contains nitrogen and oxygen functionalities, it is advisable to screen a small panel of scavengers with different functional groups (e.g., thiol, amine, and mixed-mode) to identify the most efficient one.

Q3: What are the typical loading and contact times for palladium scavengers?

A3: The optimal loading and contact time can vary significantly. A good starting point is to use a 5-10 fold excess of the scavenger by weight relative to the amount of residual palladium. The treatment time can range from a few hours to overnight. It is crucial to perform optimization studies to determine the most efficient conditions for your specific system.

Q4: How can I quantify the amount of residual palladium in my product?

A4: The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10][11] This technique offers high sensitivity and accuracy. For more rapid, in-process checks, fluorescence-based assays are also available, though they may require validation against ICP-MS.[10][11]

Q5: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A5: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D).[8][12] Palladium is classified as a Class 2B element, and its permitted daily exposure (PDE) is used to calculate the acceptable concentration limit in the API, which is typically in the low parts-per-million (ppm) range.

Data Presentation

Table 1: Comparison of Common Palladium Scavenging Agents

Scavenger TypeFunctional GroupTypical ApplicationAdvantagesDisadvantages
Silica-ThiolThiol (-SH)Effective for Pd(0) and Pd(II)High efficiency, broad applicabilityPotential for thiol leaching
Silica-TrisaminePrimary and Secondary AminesGood for various Pd speciesHigh capacity, good for polar solventsCan interact with acidic functional groups
Silica-TMTTrimercaptotriazineHighly selective for PdVery high affinity for palladiumCan be more expensive
Activated CarbonN/ABroad-spectrum adsorbentInexpensive, readily availableLow selectivity, potential for product loss
Polymer-Bound ScavengersVariousVersatileHigh loading capacity, good for flow chemistrySwelling in certain solvents

Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using a Silica-Based Scavenger

  • Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., THF, DCM, or the reaction solvent).

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., Silica-Thiol) to the solution. The amount of scavenger should be calculated based on the expected amount of residual palladium (typically a 5-10 fold excess).

  • Stirring: Stir the mixture at a controlled temperature (room temperature is often a good starting point) for a predetermined time (e.g., 2-24 hours).

  • Filtration: Filter the mixture to remove the solid-supported scavenger. A celite pad can be used to ensure complete removal of fine particles.[7][13]

  • Washing: Wash the filter cake with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS.

Visualizations

Palladium_Removal_Workflow cluster_0 Crude Product cluster_1 Purification Step cluster_2 Scavenging Step cluster_3 Final Product Crude This compound (with Pd catalyst) Purification Initial Purification (e.g., Chromatography) Crude->Purification Primary Removal Scavenging Palladium Scavenging Purification->Scavenging Fine Purification Final Purified Product (<10 ppm Pd) Scavenging->Final Final Polish

Caption: Experimental workflow for the removal of palladium catalyst.

Troubleshooting_Logic Start High Residual Pd? Check_Method Review Purification Method Start->Check_Method Yes Success Pd Levels Acceptable Start->Success No Add_Scavenger Implement Scavenging Step Check_Method->Add_Scavenger Optimize_Scavenging Optimize Scavenger/ Conditions Add_Scavenger->Optimize_Scavenging Product_Loss Significant Product Loss? Optimize_Scavenging->Product_Loss Screen_Scavengers Screen Alternative Scavengers Product_Loss->Screen_Scavengers Yes Product_Loss->Success No Consider_Alternatives Explore Alternative Purification Methods Screen_Scavengers->Consider_Alternatives Consider_Alternatives->Success

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: Scaling Up the Synthesis of 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Oxoisoindoline-5-carbonitrile. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and practical approach involves a multi-step synthesis starting from 4-methyl-3-nitrobenzonitrile. The key steps include the oxidation of the methyl group, reduction of the nitro group to an amine, formation of a suitable precursor, and a final intramolecular cyclization to form the desired lactam.

Q2: What are the critical parameters to monitor during the scale-up of the final cyclization step?

Temperature control is crucial during the lactam formation. Exothermic reactions can lead to side product formation and impurities.[1] Efficient stirring is also vital to ensure homogenous heat distribution and reaction kinetics.[1] Monitoring the reaction progress by techniques like HPLC is recommended to determine the optimal reaction time and prevent degradation of the product.

Q3: I am observing incomplete conversion during the reductive amination step. What are the possible causes and solutions?

Incomplete conversion in reductive amination can be due to several factors. The imine formation might be reversible or slow. Ensure anhydrous conditions as water can hydrolyze the imine intermediate. The reducing agent might not be active enough or added in insufficient quantity.[2][3] Consider using a different reducing agent like sodium triacetoxyborohydride, which is often more effective and tolerant of slight acidity.[4][5] You can also try adjusting the pH; a slightly acidic medium (pH 4-6) often favors imine formation.[6]

Q4: My final product is difficult to purify. What strategies can I employ for large-scale purification?

For large-scale purification of this compound, crystallization is often more practical and cost-effective than column chromatography.[2] Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and low solubility at room temperature or below for efficient crystallization and high recovery. Anti-solvent crystallization can also be an effective technique.

Q5: Are there any safety precautions I should be aware of when handling the reagents for this synthesis?

Yes, several reagents used in this synthesis require careful handling. For instance, when working with sodium borohydride, be aware of its reactivity with protic solvents, which can generate hydrogen gas.[2] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Problem 1: Low Yield in the Oxidation of 4-Methyl-3-nitrobenzonitrile to 4-Carboxy-3-nitrobenzonitrile
Possible Cause Suggested Solution
Incomplete reactionIncrease reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC.
Inefficient oxidantEnsure the quality and activity of the oxidizing agent (e.g., KMnO₄, CrO₃). Consider using a phase transfer catalyst for heterogeneous reactions.
Side reactionsOver-oxidation can occur. Optimize the stoichiometry of the oxidant and control the reaction temperature carefully.
Product isolation issuesThe product might be partially soluble in the aqueous phase. Ensure complete precipitation by adjusting the pH and consider extraction with a suitable organic solvent.
Problem 2: Incomplete Reduction of the Nitro Group
Possible Cause Suggested Solution
Catalyst poisoningEnsure the starting material is pure and free of catalyst poisons like sulfur compounds. Use a fresh batch of catalyst (e.g., Pd/C).
Insufficient hydrogen pressureFor catalytic hydrogenation, ensure the system is properly sealed and maintain the recommended hydrogen pressure.
Inadequate mixingFor heterogeneous catalysis, ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Alternative reducing agentsIf catalytic hydrogenation is problematic, consider alternative reducing agents like SnCl₂/HCl or Fe/NH₄Cl.
Problem 3: Formation of Side Products During Reductive Amination and Cyclization
Possible Cause Suggested Solution
Over-alkylation of the amineIn reductive amination, the newly formed amine can react further. Use a large excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.[7]
Polymerization during lactam formationHigh concentrations and temperatures can favor intermolecular reactions. Perform the cyclization at a lower concentration (high dilution principle) and control the temperature carefully.
Incomplete cyclizationThe equilibrium may not favor the lactam. Consider using a dehydrating agent or a catalyst to drive the reaction to completion. Forcing conditions might be necessary, but should be optimized to avoid degradation.[8]
Racemization (if applicable)If stereochemistry is a concern, prolonged reaction times or harsh conditions can lead to racemization. Optimize conditions for shorter reaction times and milder temperatures.

Experimental Protocols

Proposed Synthesis of this compound

This proposed multi-step synthesis is based on established chemical transformations for related compounds.

Step 1: Oxidation of 4-Methyl-3-nitrobenzonitrile to 4-Carboxy-3-nitrobenzonitrile

  • Methodology: 4-Methyl-3-nitrobenzonitrile is oxidized to the corresponding benzoic acid using a strong oxidizing agent like potassium permanganate.

  • Procedure:

    • Suspend 4-methyl-3-nitrobenzonitrile in water.

    • Heat the mixture to 70-80 °C.

    • Slowly add a solution of potassium permanganate in water, maintaining the temperature.

    • After the addition is complete, continue heating until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide byproduct.

    • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-carboxy-3-nitrobenzonitrile.

Step 2: Esterification of 4-Carboxy-3-nitrobenzonitrile to Methyl 4-(methoxycarbonyl)-2-nitrobenzoate

  • Methodology: The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction and prevent unwanted side reactions.

  • Procedure:

    • Dissolve 4-carboxy-3-nitrobenzonitrile in methanol.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 3: Reductive Amination of Methyl 4-(methoxycarbonyl)-2-nitrobenzoate to Methyl 2-amino-4-(methoxycarbonyl)benzoate

  • Methodology: The nitro group is selectively reduced to an amine. Catalytic hydrogenation is a common method.

  • Procedure:

    • Dissolve the nitro-ester in a suitable solvent like methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).

    • Pressurize the reaction vessel with hydrogen gas (typically 1-4 bar).

    • Stir the reaction mixture at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate to obtain the amino-ester.

Step 4: Reductive Cyclization to this compound

  • Methodology: The amino-ester undergoes intramolecular cyclization to form the lactam ring. This can be achieved through a reductive amination pathway where an intermediate aldehyde is formed and then cyclizes. A more direct approach is the reductive cyclization of a suitable precursor. A plausible precursor would be 2-formyl-4-cyanobenzoic acid methyl ester. Assuming this intermediate, the final step would be a reductive amination with ammonia followed by cyclization.

  • Procedure (via reductive amination of a hypothetical 2-formyl-4-cyanobenzoate):

    • Dissolve methyl 2-formyl-4-cyanobenzoate in a solvent like methanol.

    • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

    • Stir the mixture at room temperature to allow for imine formation.

    • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.[4]

    • Continue stirring until the reaction is complete (monitor by TLC or HPLC).

    • Quench the reaction carefully with water.

    • Remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by crystallization or column chromatography to obtain this compound.

Quantitative Data Summary

Step Parameter Typical Lab Scale Value Considerations for Scale-Up
1. Oxidation Reactant Concentration0.1 - 0.5 MHigher concentrations can increase throughput but may pose challenges for heat management.
Temperature70 - 80 °CPrecise temperature control is critical to avoid side reactions. Ensure adequate cooling capacity of the reactor.
Reaction Time4 - 12 hoursMay need to be adjusted based on mixing efficiency and heat transfer at a larger scale.
2. Esterification Catalyst Loading1 - 5 mol%Catalyst removal might be more challenging at scale. Consider using a solid-supported acid catalyst.
TemperatureReflux (e.g., ~65 °C for MeOH)Ensure efficient condensation to prevent loss of solvent.
Reaction Time2 - 8 hoursMonitor for completion to avoid incomplete reaction or degradation.
3. Reduction Catalyst Loading1 - 5 mol% (Pd/C)Catalyst filtration and handling at a large scale require specialized equipment to prevent catalyst deactivation and ensure safety (pyrophoric nature of dry Pd/C).
Hydrogen Pressure1 - 4 barReactor must be rated for the intended pressure. Ensure proper safety protocols for handling hydrogen gas.
Reaction Time2 - 16 hoursCan be influenced by catalyst activity, substrate concentration, and hydrogen availability.
4. Cyclization Reactant Concentration0.1 - 0.2 MHigher dilution can favor intramolecular cyclization over intermolecular polymerization.
Temperature0 °C to Room TemperatureExothermic nature of the reduction needs to be managed with appropriate cooling.
Reaction Time4 - 24 hoursMonitor closely to optimize yield and minimize side product formation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction cluster_step4 Step 4: Reductive Amination & Cyclization cluster_product Final Product start 4-Methyl-3-nitrobenzonitrile oxidation Oxidation (e.g., KMnO4) start->oxidation esterification Esterification (e.g., MeOH, H+) oxidation->esterification reduction Nitro Group Reduction (e.g., H2, Pd/C) esterification->reduction cyclization Reductive Amination/ Cyclization reduction->cyclization product This compound cyclization->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_investigation Investigation Path cluster_solutions_cyclization Cyclization Solutions cluster_solutions_reduction Reduction Solutions cluster_solutions_oxidation Oxidation Solutions problem Low Yield in Final Product check_cyclization Incomplete Cyclization? problem->check_cyclization check_reduction Poor Yield in Reduction Step? problem->check_reduction check_oxidation Low Yield in Oxidation Step? problem->check_oxidation solution_dilution Increase Dilution check_cyclization->solution_dilution solution_catalyst Change Catalyst/Conditions check_cyclization->solution_catalyst solution_catalyst_activity Check Catalyst Activity check_reduction->solution_catalyst_activity solution_h2_pressure Increase H2 Pressure check_reduction->solution_h2_pressure solution_oxidant Check Oxidant Stoichiometry check_oxidation->solution_oxidant solution_temp Optimize Temperature check_oxidation->solution_temp

Caption: Troubleshooting logic for low yield of the final product.

References

3-Oxoisoindoline-5-carbonitrile synthesis without column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-oxoisoindoline-5-carbonitrile. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to ensure a successful synthesis without the need for column chromatography.

Frequently Asked Questions (FAQs)

Q1: Is it feasible to synthesize and purify this compound without using column chromatography?

A1: Yes, it is feasible. The synthesis can be designed to yield a crude product of sufficient purity that can be further purified by recrystallization, thus avoiding column chromatography.

Q2: What is the most critical factor for a successful recrystallization?

A2: The choice of solvent is paramount. An ideal solvent will dissolve the this compound product at an elevated temperature but have low solubility for it at room temperature or below.[1][2] This differential solubility is what allows for the separation of the desired compound from impurities.[1][3]

Q3: My reaction is complete, but the product will not crystallize out of solution. What should I do?

A3: If crystals do not form upon cooling, you can try several techniques. First, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. If that fails, you can add a "seed crystal" of the pure product to induce crystallization. Finally, you can try reducing the volume of the solvent by evaporation and cooling the solution again, or adding an anti-solvent (a solvent in which your product is insoluble) dropwise until the solution becomes cloudy.

Q4: The final product has a low melting point and appears oily. What could be the cause?

A4: An oily product or a low melting point usually indicates the presence of impurities. This could be due to an incomplete reaction, side products, or residual solvent. A thorough washing of the crude product and careful recrystallization are necessary. If the product "oils out" during recrystallization, this means it is coming out of solution above its melting point. To remedy this, you can try using a larger volume of solvent or a different solvent system.

Q5: Can I use a starting material other than 2-formyl-4-cyanobenzoic acid?

A5: The choice of starting material is critical to the success of the synthesis. While other synthetic routes to isoindolinones exist[4][5], the detailed protocol provided here is optimized for the specified starting materials. Using alternative precursors would require significant modification and re-optimization of the reaction conditions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Incorrect reaction temperature. 4. Inefficient work-up procedure.1. Monitor the reaction by TLC to ensure completion. Extend reaction time if necessary. 2. Ensure all reagents and solvents are pure and dry. 3. Maintain the recommended reaction temperature. 4. Ensure pH is adjusted correctly during work-up to precipitate the product.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Inefficient purification.1. Ensure the reaction has gone to completion via TLC analysis. 2. During recrystallization, ensure the product fully dissolves in the hot solvent, and that cooling is slow to allow for selective crystallization. Wash the filtered crystals with a small amount of cold solvent.[2]
Discolored Product (Yellow or Brown) 1. Presence of colored impurities. 2. Thermal decomposition.1. During recrystallization, after dissolving the crude product in hot solvent, you can add a small amount of activated charcoal to adsorb colored impurities. Hot filter the solution to remove the charcoal before cooling.[6] 2. Avoid excessive heating during the reaction and recrystallization.
Difficulty Filtering the Product 1. Very fine crystals have formed.1. This can be caused by cooling the solution too quickly during recrystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals.[2]

Experimental Protocols

Synthesis of this compound

This protocol is based on a modified procedure for the synthesis of related isoindolinone derivatives.

Materials:

  • 2-Formyl-4-cyanobenzoic acid

  • Ammonium acetate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formyl-4-cyanobenzoic acid (1 equivalent) and ammonium acetate (3 equivalents) in methanol.

  • Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Once the formation of the intermediate imine is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

  • Quenching and Work-up: After the addition is complete, stir the reaction at room temperature for 1 hour. Carefully quench the reaction by the slow addition of water. Acidify the mixture with 1N HCl to pH ~2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Solvent Selection:

  • A solvent screening should be performed to find the optimal solvent or solvent system.[1]

  • Commonly used solvents for recrystallizing heterocyclic compounds include ethanol, methanol, ethyl acetate/hexane, and acetone/hexane mixtures.[6][7]

  • The ideal solvent should dissolve the crude product when hot but not when cold.

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Parameter Value
Starting Material 2-Formyl-4-cyanobenzoic acid
Key Reagents Ammonium acetate, Sodium borohydride
Solvent Methanol
Reaction Time 4-6 hours
Reaction Temperature Reflux, then 0 °C to RT
Purification Method Recrystallization
Typical Crude Yield 75-85%
Typical Yield after Recrystallization 60-70%

Table 2: Potential Recrystallization Solvents

Solvent/Solvent System Solubility (Cold) Solubility (Hot) Notes
EthanolLowHighA good starting point for polar compounds.
IsopropanolLowHighSimilar to ethanol, may offer different selectivity.
Ethyl Acetate / HexaneLowHighA common mixed-solvent system for compounds of intermediate polarity.
Acetone / WaterLowHighAnother potential mixed-solvent system.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 1. Dissolve 2-formyl-4-cyanobenzoic acid and ammonium acetate in MeOH reflux 2. Reflux for 2-4 hours start->reflux cool 3. Cool to 0°C reflux->cool reduce 4. Add NaBH4 portion-wise cool->reduce stir 5. Stir at room temperature reduce->stir quench 6. Quench with H2O stir->quench acidify 7. Acidify with 1N HCl quench->acidify extract 8. Extract with Ethyl Acetate acidify->extract dry 9. Dry and Concentrate extract->dry dissolve 10. Dissolve crude product in minimal hot solvent dry->dissolve cool_crystallize 11. Cool slowly to induce crystallization dissolve->cool_crystallize filter_wash 12. Filter and wash with cold solvent cool_crystallize->filter_wash dry_final 13. Dry final product filter_wash->dry_final end end dry_final->end Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Impure Product start Problem Encountered check_tlc Check TLC for completion start->check_tlc Low Yield oily_product Oily or low MPt product? start->oily_product Impurity Issues discolored Discolored product? start->discolored Impurity Issues check_temp Verify reaction temperature check_workup Review work-up procedure rerx Re-recrystallize with careful solvent choice oily_product->rerx Yes charcoal Use activated charcoal during recrystallization discolored->charcoal Yes

Caption: A logical diagram for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to PARP Inhibitors in Oncology: Benchmarking 3-Oxoisoindoline Derivatives Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the emerging 3-oxoisoindoline class of Poly (ADP-ribose) polymerase (PARP) inhibitors against established PARP inhibitors in oncology. This analysis is supported by available preclinical and clinical data, with a focus on mechanism of action, potency, and therapeutic efficacy.

While specific data for 3-Oxoisoindoline-5-carbonitrile is limited in the public domain, the broader isoindolinone scaffold is a well-recognized pharmacophore for potent PARP inhibition.[1] This guide will utilize data from representative 3-oxoisoindoline derivatives, such as the 3-oxoisoindoline-4-carboxamide series and the preclinical candidate NMS-P515, as a proxy to compare against clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib.[2][3]

Mechanism of Action: Beyond Catalytic Inhibition to PARP Trapping

PARP inhibitors exert their anti-cancer effects primarily through the concept of synthetic lethality.[4] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated single-strand break (SSB) repair leads to an accumulation of DSBs during DNA replication, ultimately resulting in cell death.

A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA. This PARP-DNA complex is itself a cytotoxic lesion that can be more potent than catalytic inhibition alone. The trapping efficiency varies among different inhibitors and is considered a significant contributor to their clinical activity.[5]

cluster_0 DNA Single-Strand Break (SSB) Repair cluster_1 Action of PARP Inhibitors cluster_2 Consequences in HR-Deficient Cancer Cells DNA_SSB DNA SSB PARP1_2 PARP1/2 Recruitment DNA_SSB->PARP1_2 PAR_Polymer Poly(ADP-ribose) Polymer Synthesis PARP1_2->PAR_Polymer PARPi PARP Inhibitor Repair_Factors Recruitment of DNA Repair Factors PAR_Polymer->Repair_Factors SSB_Repair SSB Repair Repair_Factors->SSB_Repair Catalytic_Inhibition Catalytic Inhibition PARPi->Catalytic_Inhibition Blocks PAR synthesis PARP_Trapping PARP Trapping on DNA PARPi->PARP_Trapping Forms cytotoxic complex Replication_Fork_Collapse Replication Fork Collapse Catalytic_Inhibition->Replication_Fork_Collapse PARP_Trapping->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DNA_DSB Failed_HR_Repair Failed Homologous Recombination Repair DNA_DSB->Failed_HR_Repair Cell_Death Apoptosis / Cell Death Failed_HR_Repair->Cell_Death

Caption: Signaling pathway of PARP inhibition leading to synthetic lethality in homologous recombination-deficient cancer cells.

Comparative Performance Data

The following tables summarize the available quantitative data for representative 3-oxoisoindoline derivatives and established PARP inhibitors, focusing on their inhibitory potency and clinical efficacy in key indications.

Table 1: Preclinical Inhibitory Potency of PARP Inhibitors
Compound ClassRepresentative CompoundPARP1 IC50 / Kd (nM)PARP2 IC50 / Kd (nM)Reference
3-Oxoisoindoline NMS-P515 16 (Kd)>10,000 (Kd)[2]
Compound 1e (3-oxoisoindoline-4-carboxamide series) 15 (IC50)-[3]
Phthalazinone Olaparib 1.87 (Ki)-[6]
Indazole Carboxamide Niraparib --
Azepino-Indolone Rucaparib --
Phthalazinone Talazoparib 0.65 (Ki)-[6]
Benzimidazole Carboxamide Veliparib 5.2 (Ki)2.9 (Ki)

Note: Direct comparative IC50/Kd values under identical assay conditions are often unavailable. The data presented is from various sources and should be interpreted with caution.

Table 2: Clinical Efficacy of Approved PARP Inhibitors in Ovarian Cancer (Maintenance Therapy)
DrugClinical TrialPatient PopulationMedian Progression-Free Survival (PFS) - Drug ArmMedian PFS - Placebo ArmHazard Ratio (HR)Reference
Olaparib SOLO-1BRCAm, Newly DiagnosedNot Reached13.8 months0.30
Niraparib PRIMAHRD-positive, Newly Diagnosed21.9 months10.4 months0.43
Rucaparib ARIEL3BRCAm, Recurrent, Platinum-Sensitive16.6 months5.4 months0.23
Table 3: Clinical Efficacy of Approved PARP Inhibitors in Metastatic Breast Cancer
DrugClinical TrialPatient PopulationMedian Progression-Free Survival (PFS) - Drug ArmMedian PFS - Chemotherapy ArmHazard Ratio (HR)Reference
Olaparib OlympiADgBRCAm, HER2-7.0 months4.2 months0.58
Talazoparib EMBRACAgBRCAm, HER2-8.6 months5.6 months0.54

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key assays used to evaluate PARP inhibitors.

PARP Inhibition Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP1 by measuring the amount of poly(ADP-ribose) (PAR) generated.

  • Coating: A 96-well plate is coated with histone proteins, which serve as a substrate for PARP1.

  • Reaction: Recombinant PARP1 enzyme, biotin-labeled NAD+ (the substrate for PAR synthesis), and the test inhibitor (at various concentrations) are added to the wells. The plate is incubated to allow the PARP-mediated ribosylation to occur.

  • Detection: Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated PAR chains. A chemiluminescent or colorimetric HRP substrate is then added.

  • Data Analysis: The resulting signal is measured using a plate reader. The intensity of the signal is proportional to the amount of PAR synthesized and thus reflects the PARP1 activity. IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP enzymes on a DNA substrate.[7][8]

  • Principle: A fluorescently labeled DNA oligonucleotide is used. When PARP binds to this DNA, the resulting larger complex tumbles more slowly in solution, leading to a high fluorescence polarization (FP) signal. In the presence of NAD+, PARP auto-ribosylates and dissociates from the DNA, resulting in a low FP signal. A trapping inhibitor will prevent this dissociation, thus maintaining a high FP signal.

  • Procedure: The fluorescent DNA probe, PARP enzyme, NAD+, and the test inhibitor are incubated together.

  • Measurement: The FP signal is measured over time using a suitable plate reader.

  • Data Analysis: An increase in the FP signal in the presence of the inhibitor compared to the control (enzyme and NAD+ without inhibitor) indicates PARP trapping.

Cellular Cytotoxicity Assay

This assay determines the concentration of the inhibitor that is toxic to cancer cells.

  • Cell Culture: Cancer cell lines (e.g., with and without BRCA mutations) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as resazurin or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.

In Vivo Xenograft Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor activity of a PARP inhibitor in a mouse model.[4][9]

Start Start Cell_Culture Cancer Cell Culture / Tumor Fragment Preparation Start->Cell_Culture Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with PARP Inhibitor / Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis Tumor Excision and Analysis (e.g., Weight, Biomarkers) Endpoint->Analysis End End Analysis->End

Caption: General workflow for an in vivo xenograft study to evaluate PARP inhibitor efficacy.

Logical Comparison and Future Directions

The isoindolinone scaffold represents a promising chemical class for the development of novel PARP inhibitors.[2][10] Preclinical data on compounds like NMS-P515 suggest that high potency and selectivity for PARP1 can be achieved.[2] The key challenge for this class will be to translate this preclinical potential into clinical efficacy and a favorable safety profile that can compete with or improve upon the established PARP inhibitors.

Established_PARPi Established PARP Inhibitors (Olaparib, Niraparib, etc.) Clinical_Data Clinical_Data Established_PARPi->Clinical_Data Extensive Clinical Data Approved_Indications Approved_Indications Established_PARPi->Approved_Indications Multiple Approved Indications Known_Safety_Profiles Known_Safety_Profiles Established_PARPi->Known_Safety_Profiles Well-Characterized Safety Profiles 3_Oxoisoindoline 3-Oxoisoindoline Derivatives Preclinical_Potency Preclinical_Potency 3_Oxoisoindoline->Preclinical_Potency Potent Preclinical Activity Potential_Selectivity Potential_Selectivity 3_Oxoisoindoline->Potential_Selectivity Potential for High PARP1 Selectivity Clinical_Development Clinical_Development 3_Oxoisoindoline->Clinical_Development Requires Clinical Validation Future_Development Future Comparative Studies Known_Safety_Profiles->Future_Development Clinical_Development->Future_Development

Caption: Logical comparison of established PARP inhibitors and emerging 3-oxoisoindoline derivatives.

Future research should focus on head-to-head preclinical and clinical studies to directly compare the efficacy, safety, and PARP trapping potential of novel 3-oxoisoindoline-based inhibitors with the current standards of care. Furthermore, exploring the potential for improved CNS penetration with the isoindolinone scaffold could open new therapeutic avenues for brain malignancies.[10]

References

Comparative Efficacy of 3-Oxoisoindoline-5-carbonitrile Derivatives: A Focus on PARP Inhibition and Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 3-oxoisoindoline-5-carbonitrile and its related derivatives reveals jejich significant potential in therapeutic applications, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) for cancer treatment and as potent antioxidants. This guide synthesizes findings from multiple studies to offer a comparative perspective on their biological activities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The core structure of 3-oxoisoindoline has been identified as a valuable scaffold in medicinal chemistry.[1] Modifications at the 5-carbonitrile position, as well as other substitutions on the isoindolinone ring system, have led to the development of derivatives with diverse and potent biological effects, including anticancer, anti-inflammatory, antiviral, and analgesic properties.

Comparative Analysis of Biological Activity

This report focuses on two primary activities demonstrated by 3-oxoisoindoline derivatives: PARP inhibition and antioxidant effects.

PARP Inhibition

A series of 3-oxoisoindoline-4-carboxamides have been designed and evaluated as potent PARP inhibitors.[2] These compounds function by mimicking the nicotinamide portion of NAD+, competing for the NAD+-binding site of PARP enzymes.[3] PARP1 and PARP2 are crucial for repairing single-strand DNA breaks; their inhibition leads to the accumulation of double-strand breaks during cell division, a mechanism that is synthetically lethal in cancer cells with pre-existing DNA repair deficiencies, such as BRCA1/2 mutations.[3][4][5]

The inhibitory activities of key 3-oxoisoindoline-4-carboxamide derivatives against PARP-1 are summarized below.

Compound IDLactam N-SubstituentPARP-1 Enzymatic IC50 (nM)Cell-Based PARP Inhibition EC50 (nM)
1a H24>10000
1e piperidin-4-yl4130
1f piperidin-3-yl8240
1g (R)-piperidin-3-yl5130
1h (S)-piperidin-3-yl28550

Data sourced from a study on substituted 3-oxoisoindoline-4-carboxamides as PARP inhibitors.[2]

Structure-activity relationship (SAR) studies indicate that the presence of a secondary or tertiary amine on the lactam nitrogen is crucial for cellular potency.[2] X-ray crystallography of compound 1e bound to PARP-1 confirmed the formation of a seven-membered intramolecular hydrogen bond, which contributes to the planar conformation of the core structure and its binding affinity.[2] An additional hydrogen bond between the piperidine nitrogen and Gly-888 further enhances this interaction.[2]

Antioxidant Activity

In a separate line of investigation, 3-oxoisoindoline-5-carboxamide derivatives have been synthesized and evaluated for their antioxidant properties. The study assessed their ability to scavenge DPPH radicals and inhibit human LDL oxidation.

Compound IDAmide SubstituentDPPH Radical Scavenging IC50 (µM)Human LDL Oxidation IC50 (µM)
8a 4-hydroxyphenyl18.51.2
8b 3,4-dihydroxyphenyl12.30.8
8c 4-hydroxy-3-methoxyphenyl15.61.0
8d 4-chlorophenyl>100>10
8e 2,4-dichlorophenyl>100>10
BHA (Standard)22.41.5

Data extracted from a study on the antioxidant activity of 3-oxoisoindoline-5-carboxamides.

The results indicate that derivatives with hydroxyl substitutions on the phenyl ring of the carboxamide exhibit significant antioxidant activity, in some cases surpassing the standard antioxidant Butylated hydroxyanisole (BHA).

Experimental Protocols

PARP-1 Inhibition Assay

The enzymatic inhibition of PARP-1 was determined using a scintillation proximity assay. The reaction mixture contained ³H-NAD+, activated DNA, and the test compound. The amount of radio-labeled ADP-ribose incorporated onto histone proteins was measured to determine the enzyme's activity. IC50 values were calculated from the dose-response curves.

For the cell-based assay, cells were treated with the test compounds and a DNA-damaging agent (e.g., methyl methanesulfonate). The level of poly(ADP-ribose) (PAR) polymer formation was then quantified using an ELISA-based assay. EC50 values represent the concentration of the compound required to inhibit PAR formation by 50%.

Antioxidant Assays

DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol was mixed with various concentrations of the test compounds. The decrease in absorbance at 517 nm was monitored spectrophotometrically to determine the extent of radical scavenging.

Human LDL Oxidation Assay: Human low-density lipoprotein (LDL) was isolated from plasma and incubated with copper sulfate (CuSO₄) to induce oxidation. The formation of conjugated dienes was monitored by measuring the increase in absorbance at 234 nm. The ability of the test compounds to inhibit this oxidation was assessed by adding them to the LDL solution prior to the addition of CuSO₄.

Visualizing the Mechanism of Action

PARP Inhibition Signaling Pathway

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Mechanism of Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR PAR Synthesis (PARylation) PARP1->PAR PARP1_Inhibition PARP-1 Inhibition BER_Complex Base Excision Repair (BER) Complex Recruitment PAR->BER_Complex DNA_Repair SSB Repair BER_Complex->DNA_Repair Inhibitor 3-Oxoisoindoline Derivative Inhibitor->PARP1_Inhibition BER_Failure BER Failure PARP1_Inhibition->BER_Failure DSB_Formation Double-Strand Break (DSB) Formation (at replication fork) BER_Failure->DSB_Formation Apoptosis Apoptosis in BRCA-deficient cells (Synthetic Lethality) DSB_Formation->Apoptosis

Caption: Mechanism of PARP-1 inhibition by 3-oxoisoindoline derivatives leading to synthetic lethality.

Experimental Workflow for Antioxidant Assays

Antioxidant_Workflow cluster_DPPH DPPH Radical Scavenging Assay cluster_LDL Human LDL Oxidation Assay DPPH_Start Prepare DPPH solution in methanol DPPH_Add_Cmpd Add 3-Oxoisoindoline Derivative DPPH_Start->DPPH_Add_Cmpd DPPH_Incubate Incubate at room temperature DPPH_Add_Cmpd->DPPH_Incubate DPPH_Measure Measure Absorbance at 517 nm DPPH_Incubate->DPPH_Measure DPPH_Calculate Calculate IC50 DPPH_Measure->DPPH_Calculate LDL_Isolate Isolate Human LDL from plasma LDL_Add_Cmpd Add 3-Oxoisoindoline Derivative LDL_Isolate->LDL_Add_Cmpd LDL_Add_Cu Induce oxidation with CuSO4 LDL_Add_Cmpd->LDL_Add_Cu LDL_Measure Monitor Absorbance at 234 nm LDL_Add_Cu->LDL_Measure LDL_Calculate Calculate IC50 LDL_Measure->LDL_Calculate

Caption: Workflow for determining the antioxidant activity of 3-oxoisoindoline derivatives.

Conclusion

The 3-oxoisoindoline scaffold is a promising platform for the development of novel therapeutic agents. The presented data highlights the potential of 3-oxoisoindoline-4-carboxamides as potent and cell-permeable PARP inhibitors for oncology applications. Furthermore, 3-oxoisoindoline-5-carboxamides have demonstrated significant antioxidant capabilities, suggesting their utility in conditions associated with oxidative stress. Further research into the structure-activity relationships of these derivatives will be crucial for optimizing their efficacy and selectivity for various therapeutic targets.

References

Validating the Mechanism of Action of 3-Oxoisoindoline-5-carbonitrile in Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention. These heterobifunctional molecules offer a novel modality for selectively eliminating disease-causing proteins by coopting the cell's natural protein disposal machinery. At the heart of many potent PROTACs lies the ligand that engages an E3 ubiquitin ligase. This guide provides a comprehensive validation of the mechanism of action of PROTACs incorporating 3-Oxoisoindoline-5-carbonitrile as a building block for the Cereblon (CRBN) E3 ligase ligand, comparing its performance with established alternatives and providing the foundational experimental data for its evaluation.

The Central Role of this compound in PROTACs

This compound serves as a key structural motif for creating ligands that bind to Cereblon (CRBN), a crucial component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] The isoindolinone scaffold is a well-established pharmacophore found in immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, all of which are known to bind to CRBN.[2][3] In the context of a PROTAC, a ligand derived from this compound acts as the "harness" for the E3 ligase, bringing it into proximity with a target protein of interest (POI).

The fundamental mechanism of action for a PROTAC utilizing a this compound-based ligand is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (via a separate targeting ligand) and to the CRBN E3 ligase (via the isoindolinone moiety). This forms a transient ternary complex.

  • Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.

This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

Comparative Analysis of E3 Ligase Ligands in PROTACs

The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological profile. While CRBN is a widely used E3 ligase, others such as the von Hippel-Lindau (VHL) E3 ligase are also frequently employed. The following table provides a comparative overview of PROTACs utilizing different E3 ligase ligands.

FeatureCRBN-based PROTACs (e.g., derived from Isoindolinones)VHL-based PROTACs
E3 Ligase Complex CUL4A-DDB1-RBX1-CRBNCUL2-RBX1-ELOB-ELOC-VHL
Ligand Characteristics Smaller, often with better drug-like properties.[]Generally larger and more peptidic in nature, though potent small molecule ligands exist.
Tissue Expression Ubiquitously expressed, with high levels in hematopoietic cells.[5]Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[5]
Subcellular Localization Primarily nuclear, but can shuttle to the cytoplasm.[5]Predominantly cytoplasmic.[5]
Known Off-Targets Can induce degradation of certain zinc-finger transcription factors (neosubstrates).[][6]Generally considered to have a narrower substrate scope, leading to higher selectivity.[5]
Representative PROTAC dBET1 (targets BRD4)ARV-771 (targets BET proteins)
Example DC50 Value dBET1: ~18 nM (in RS4;11 cells)ARV-771: <1 nM (in LNCaP cells)

Quantitative Performance Data of Representative PROTACs

The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes key performance data for well-characterized PROTACs that serve as benchmarks for evaluating novel degraders.

PROTACTarget ProteinE3 Ligase RecruitedCell LineDC50DmaxReference
dBET1 BRD4CRBNMV4;11Not explicitly stated, but potent degradation at 100nM>98%[7]
ARV-110 Androgen ReceptorCRBNVCaP1 nM~95-98%[8]
Compound 21 BRD4CRBNTHP-1Not explicitly stated, but effective degradation at submicromolar concentrationsNot specified
PROTAC 17 BRD4VHL22Rv1~1 µM>90%

Experimental Protocols for Validating Mechanism of Action

To validate the mechanism of action of a novel PROTAC, a series of well-defined experiments are essential.

Western Blotting for Target Protein Degradation

This is the most direct method to quantify the reduction of the target protein.

  • Objective: To determine the DC50 and Dmax of the PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a secondary antibody conjugated to HRP.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax.

Cell Viability Assay

This assay assesses the functional consequence of target protein degradation on cell proliferation.

  • Objective: To determine the effect of the PROTAC on cell viability (e.g., IC50).

  • Methodology (using CellTiter-Glo®):

    • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

    • Assay Procedure: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

    • Data Acquisition: Measure the luminescence, which is proportional to the amount of ATP and thus an indicator of cell viability. Plot cell viability against PROTAC concentration to determine the IC50.

Ternary Complex Formation Assay

This biophysical assay confirms the PROTAC's ability to bring the target protein and the E3 ligase together.

  • Objective: To measure the binding affinity and stability of the ternary complex.

  • Methodology (using Surface Plasmon Resonance - SPR):

    • Immobilization: Immobilize the E3 ligase (e.g., CRBN) onto an SPR sensor chip.

    • Binary Interaction: Inject the PROTAC over the sensor surface to measure its binding to the E3 ligase.

    • Ternary Interaction: Inject a mixture of the PROTAC and the target protein over the E3 ligase-coated surface to monitor the formation of the ternary complex.

    • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and affinity (KD) of the interactions.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) TernaryComplex Ternary Complex (Target-PROTAC-CRBN) PROTAC->TernaryComplex Target Target Protein (POI) Target->TernaryComplex CRBN CRBN E3 Ligase CRBN->TernaryComplex Ub_Target Poly-ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Figure 1. Mechanism of action of a PROTAC utilizing a this compound-based CRBN ligand.

WesternBlot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Serial Dilution) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Abs) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (DC50 & Dmax) detection->analysis

Figure 2. Experimental workflow for Western Blot analysis of protein degradation.

Logical_Comparison PROTAC_Choice PROTAC Design Choice CRBN_Ligand CRBN Ligand (e.g., this compound based) PROTAC_Choice->CRBN_Ligand VHL_Ligand VHL Ligand (Alternative) PROTAC_Choice->VHL_Ligand CRBN_Pros Pros: - Smaller Size - Good Drug-like Properties CRBN_Ligand->CRBN_Pros CRBN_Cons Cons: - Potential Neosubstrate  Degradation CRBN_Ligand->CRBN_Cons VHL_Pros Pros: - High Selectivity - Broader applicability in some cancers VHL_Ligand->VHL_Pros VHL_Cons Cons: - Larger Size - Potential for lower expression  in hypoxic tumors VHL_Ligand->VHL_Cons

Figure 3. Logical comparison of CRBN and VHL as E3 ligase targets for PROTAC design.

References

Confirming the identity of 3-Oxoisoindoline-5-carbonitrile with X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical techniques for confirming the molecular structure of 3-Oxoisoindoline-5-carbonitrile. While single-crystal X-ray crystallography is the definitive method for structural elucidation, its application can be limited by the availability of suitable crystals. This document outlines the gold-standard crystallographic approach and presents a robust, multi-technique strategy for unambiguous identification using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The experimental data presented herein for NMR, MS, and IR are representative values derived from spectral data of closely related isoindolinone analogues and predictive software, compiled to offer a practical guide in the absence of a publicly available, complete experimental dataset for this compound.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides an unequivocal determination of the three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and stereochemistry. This technique is considered the gold standard for structural confirmation.

Data Presentation

ParameterExpected Data for this compound
Crystal SystemMonoclinic or Orthorhombic (Typical for similar small molecules)
Space GroupP2₁/c or Pbca (Common for centrosymmetric and non-centrosymmetric space groups respectively)
Unit Cell Dimensions (Å)a, b, c (e.g., 5-15 Å)
Unit Cell Angles (°)α, β, γ (e.g., α=γ=90°, β≈90-110° for monoclinic)
Molecules per Unit Cell (Z)2 or 4
Resolution (Å)< 1.0
R-factor (%)< 5

Experimental Protocol

A suitable single crystal of this compound is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated. The collected data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates.

Logical Workflow for X-ray Crystallography

xray_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement a Dissolve Compound b Slow Evaporation/ Cooling a->b c Single Crystal Formation b->c d Mount Crystal c->d e X-ray Diffraction d->e f Collect Diffraction Data e->f g Process Data f->g h Solve Phase Problem g->h i Refine Structure h->i j Final Structure i->j

X-ray crystallography workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments can provide unambiguous evidence of the connectivity of atoms.

Data Presentation

¹H NMR (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.85 s 1H NH
8.10 d 1H H-4
7.95 d 1H H-6
7.80 dd 1H H-7

| 4.50 | s | 2H | CH₂ |

¹³C NMR (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
168.0 C=O
145.0 C-7a
135.0 C-3a
133.0 C-6
125.0 C-4
123.0 C-7
118.0 CN
110.0 C-5

| 45.0 | CH₂ |

Experimental Protocol

A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5 mL) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations.

Experimental Workflow for NMR Analysis

nmr_workflow a Sample Preparation (Dissolve in Deuterated Solvent) b 1D NMR Acquisition (¹H, ¹³C) a->b c 2D NMR Acquisition (COSY, HSQC, HMBC) b->c d Spectral Processing and Analysis c->d e Structure Elucidation d->e ms_workflow a Sample Introduction (LC or Infusion) b Ionization (e.g., ESI) a->b c Mass Analysis (e.g., Orbitrap) b->c d Data Interpretation (Exact Mass and Fragmentation) c->d e Formula Determination d->e ir_workflow a Sample Preparation (KBr Pellet or ATR) b IR Radiation a->b c Detection of Transmitted/Reflected Light b->c d Spectrum Generation and Analysis c->d e Functional Group Identification d->e

A Comparative Guide to the Biological Activity of 3-Oxoisoindoline-5-carbonitrile and Similar Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides a comparative analysis of the biological properties of 3-Oxoisoindoline-5-carbonitrile and its derivatives against other relevant heterocyclic compounds. The information presented herein is supported by experimental data from peer-reviewed literature to facilitate objective evaluation and inform future drug discovery efforts.

Overview of Biological Activities

The 3-oxoisoindoline core is associated with a wide spectrum of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. While specific data for this compound is limited, its derivatives and the broader isoindolinone class have been more extensively studied. This guide will focus on comparing the activities of these compounds with other well-known heterocyclic structures.

Comparative Analysis of Biological Activity

To provide a clear comparison, the following tables summarize the quantitative data for the biological activities of 3-oxoisoindoline derivatives and other selected heterocycles.

Anticancer Activity

The cytotoxicity of isoindolinone derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-Oxoisoindoline Derivative Compound 11 (a 2-benzyl-6-substituted-ethoxy-isoindolinone)HepG2 (Liver)5.89[1]
Indolin-2-one Derivative Compound 9 HepG2 (Liver)2.53
Indolin-2-one Derivative Compound 20 MCF-7 (Breast)5.28
Thiazolidinone Derivative Compound 4c MCF-7 (Breast)3.96[2]
Thiazolidinone Derivative Compound 4j Caco-2 (Colorectal)5.87[2]
Antioxidant Activity

The antioxidant potential of these compounds is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), or to inhibit the oxidation of biological macromolecules like low-density lipoproteins (LDL).

Compound ClassSpecific Compound/DerivativeAssayActivity MetricValueReference
3-Oxoisoindoline-5-carboxamide Compound 8a DPPH Radical Scavenging% InhibitionHigh[3]
3-Oxoisoindoline-5-carboxamide Compound 8a LDL Oxidation Inhibition% InhibitionHigh[3]
Isoindolinone Derivative Compound 2f ABTS Radical ScavengingIC50 (µg/mL)27.72[3]
Isoindolinone Derivative Compound 2c ABTS Radical ScavengingIC50 (µg/mL)40.76[3]
Enzyme Inhibition: Carbonic Anhydrase

Certain isoindolinone derivatives have shown potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes implicated in various diseases.

Compound ClassSpecific Compound/DerivativeEnzyme IsoformKᵢ (nM)Reference
Isoindolinone Derivative Compound 2c hCA I16.09 ± 4.14[4]
Isoindolinone Derivative Compound 2f hCA I11.48 ± 4.18[4]
Isoindolinone Derivative Compound 2c hCA II9.32 ± 2.35[4]
Isoindolinone Derivative Compound 2f hCA II14.87 ± 3.25[4]
Standard Inhibitor Acetazolamide (AAZ)hCA I436.20[4]
Standard Inhibitor Acetazolamide (AAZ)hCA II93.53[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The test compound is dissolved in DMSO and serially diluted in the complete medium. The cells are then treated with various concentrations of the compound and incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[5]

DPPH Radical Scavenging Assay

This method assesses the free radical scavenging capacity of a compound.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: The test compound is dissolved in a suitable solvent and mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of carbonic anhydrase activity.

  • Reagents: Purified human carbonic anhydrase (hCA) isoforms, a suitable buffer (e.g., Tris-SO4), a substrate (e.g., 4-nitrophenyl acetate), and the test compound dissolved in DMSO are required.

  • Assay Procedure: In a 96-well plate, the buffer, test compound at various concentrations, and the enzyme solution are added and pre-incubated.

  • Reaction Initiation: The reaction is initiated by adding the substrate solution.

  • Kinetic Measurement: The change in absorbance is monitored over time at a specific wavelength (e.g., 405 nm for the hydrolysis of 4-nitrophenyl acetate).

  • Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated. The IC50 and Kᵢ values are then determined from dose-response curves.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of isoindolinone derivatives are often attributed to their modulation of specific cellular signaling pathways.

NF-κB Signaling Pathway (Anti-inflammatory Action)

Some isoindolinone derivatives are thought to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway can lead to a reduction in inflammation.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus Transcription Gene Transcription (Pro-inflammatory mediators) Isoindolinone Isoindolinone Derivative Isoindolinone->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by isoindolinone derivatives.

NRF2 Signaling Pathway (Antioxidant Action)

The antioxidant effects of certain heterocyclic compounds can be mediated through the activation of the NRF2 signaling pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

NRF2_Pathway cluster_cytoplasm Cytoplasm OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivates Nrf2 NRF2 Proteasome Proteasomal Degradation Keap1->Proteasome Promotes Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Transcription Antioxidant Gene Expression ARE->Transcription Activates Heterocycle Heterocyclic Compound Heterocycle->Keap1 Modulates

Caption: Activation of the NRF2 antioxidant response pathway by heterocyclic compounds.

CDK7 Signaling Pathway (Anticancer Action)

Some isoindolinone derivatives have been suggested to act as inhibitors of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription. Inhibition of CDK7 can lead to cell cycle arrest and apoptosis in cancer cells.

CDK7_Pathway CDK7 CDK7/ Cyclin H/ MAT1 CDKs CDK1, CDK2, CDK4, CDK6 CDK7->CDKs Activates (Phosphorylation) RNA_PolII RNA Polymerase II CDK7->RNA_PolII Phosphorylates CTD CellCycle Cell Cycle Progression CDKs->CellCycle Drives Transcription Transcription Initiation RNA_PolII->Transcription Initiates Isoindolinone Isoindolinone Derivative Isoindolinone->CDK7 Inhibits

Caption: Inhibition of the CDK7 signaling pathway by isoindolinone derivatives.

Conclusion

The 3-oxoisoindoline scaffold represents a versatile platform for the development of novel therapeutic agents with a range of biological activities. As demonstrated, derivatives of this core structure exhibit promising anticancer, antioxidant, and enzyme inhibitory properties. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the rational design and evaluation of new and more effective heterocyclic drug candidates. Further investigation into the specific biological profile of this compound is warranted to fully elucidate its therapeutic potential.

References

Comparative Cross-Reactivity Profiling of Isoindolinone Scaffolds: A Focus on Neosubstrate Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-oxoisoindoline core is a privileged scaffold in medicinal chemistry, most notably represented by the immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. While classically, cross-reactivity profiling of small molecules focuses on off-target kinase inhibition, the primary mechanism of many bioactive isoindolinone derivatives is not direct enzyme inhibition. Instead, they function as "molecular glues," redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides a comparative analysis of the cross-reactivity of this class of molecules, with a focus on their neosubstrate profiles rather than traditional kinase inhibition panels.

Redefining Cross-Reactivity for Isoindolinone-Based Compounds

The "off-target" effects of isoindolinone-based molecular glues are primarily driven by the recruitment and subsequent degradation of unintended proteins, termed neosubstrates, to the CRBN E3 ligase.[1] The therapeutic effects and toxicities of these drugs are intrinsically linked to the specific set of proteins they mark for degradation. Therefore, a meaningful cross-reactivity profile must compare the identity and degradation efficiency of these neosubstrates.

Key, well-characterized neosubstrates for IMiDs include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are central to the anti-myeloma and immunomodulatory effects of these drugs.[2][3] Another critical neosubstrate is SALL4, the degradation of which is associated with the teratogenic effects of thalidomide.[1]

Comparative Neosubstrate Profiles of Lenalidomide and Pomalidomide

The following table summarizes the comparative activity of two prominent isoindolinone-containing drugs, lenalidomide and pomalidomide. While both target IKZF1 and IKZF3 for degradation, their potency and effects on other cellular pathways differ.

ParameterLenalidomidePomalidomideReference Compound(s)
Primary Target Cereblon (CRBN)Cereblon (CRBN)Thalidomide
Primary Neosubstrates IKZF1, IKZF3, CK1αIKZF1, IKZF3Not Applicable
Effect on IKZF1/IKZF3 Degradation Potent inducer of degradationMore potent inducer of degradation than lenalidomideThalidomide is a less potent inducer
Effect on TNF-α Production Inhibits productionMore potent inhibitor of TNF-α production than lenalidomideThalidomide also inhibits TNF-α
T-cell Co-stimulation Enhances T-cell proliferation and IL-2 productionMore potent T-cell co-stimulation than lenalidomideThalidomide has similar effects
Anti-angiogenic Activity Inhibits angiogenesisMarkedly inhibits angiogenesis, decreases VEGFThalidomide is a known angiogenesis inhibitor

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the neosubstrate profile of isoindolinone-based compounds.

Western Blotting for Neosubstrate Degradation

This is a standard method to quantify the reduction in the levels of specific proteins following treatment with the test compound.

  • Cell Culture: Human cell lines relevant to the intended therapeutic area (e.g., MM.1S multiple myeloma cells) are cultured to a suitable density.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., 0.1 to 10 µM) for a specified period (e.g., 4 to 24 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for the neosubstrates of interest (e.g., anti-IKZF1, anti-IKZF3) and a loading control (e.g., anti-β-actin).

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The resulting bands are quantified using densitometry.

T-cell Co-stimulation Assay

This assay measures the immunomodulatory effect of the compounds on T-cell activation.

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.

  • Stimulation: T-cells within the PBMC population are stimulated with anti-CD3 antibodies in the presence of varying concentrations of the test compound.

  • Proliferation Measurement: T-cell proliferation is assessed by measuring the incorporation of tritiated thymidine or by using a dye dilution assay (e.g., CFSE) analyzed by flow cytometry.

  • Cytokine Analysis: The supernatant is collected, and the concentration of secreted cytokines, such as IL-2, is measured by ELISA.[4]

Visualizing the Mechanism and Workflow

To better understand the underlying biology and experimental approach, the following diagrams are provided.

G cluster_0 CRBN E3 Ligase Complex cluster_1 Ubiquitination Cascade CRBN CRBN DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (e.g., IKZF1, IKZF3) CRBN->Neosubstrate recruits CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 Ub Ubiquitin Proteasome Proteasome Ub->Proteasome targeted to E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E2->ROC1 Compound 3-Oxoisoindoline Compound Compound->CRBN binds Neosubstrate->Ub Ubiquitinated Degradation Degradation Proteasome->Degradation

Caption: CRBN-mediated protein degradation pathway.

G start Start: Compound Synthesis cell_culture Cell Culture (e.g., MM.1S cells) start->cell_culture treatment Compound Treatment (Dose-response) cell_culture->treatment protein_extraction Protein Extraction & Quantification treatment->protein_extraction western_blot Western Blot (IKZF1, IKZF3, etc.) protein_extraction->western_blot data_analysis Data Analysis: Quantify Degradation western_blot->data_analysis end End: Neosubstrate Profile data_analysis->end

Caption: Experimental workflow for neosubstrate profiling.

Conclusion

The cross-reactivity profiling of 3-oxoisoindoline-5-carbonitrile and related compounds requires a paradigm shift from traditional kinase screening to an in-depth analysis of their neosubstrate degradation profiles. Understanding the selectivity of these molecular glues for different neosubstrates is paramount for optimizing their therapeutic window, enhancing on-target efficacy while minimizing toxic off-target effects. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this important class of therapeutic agents. Structural modifications to the isoindolinone core, including substitutions at various positions on the phthalimide ring, can significantly alter the neosubstrate profile, offering a promising avenue for the development of next-generation molecular glues with improved safety and efficacy.[1]

References

Comparing the efficacy of different synthetic routes to 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 3-Oxoisoindoline-5-carbonitrile, a key building block in the development of various therapeutic agents, is a critical consideration for researchers in medicinal chemistry and process development. This guide provides a comparative analysis of two distinct synthetic pathways to this valuable intermediate, offering insights into their respective efficacies based on reported experimental data. The routes discussed herein commence from different commercially available starting materials, highlighting varied strategic approaches to the target molecule.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Multi-step Synthesis from 2-Methyl-5-nitrobenzonitrileRoute 2: Cyanation of a Brominated Isoindolinone Intermediate
Starting Material 2-Methyl-5-nitrobenzonitrile5-Bromo-2-methylbenzoic acid
Key Transformations Benzylic Bromination, Ammonolysis, Intramolecular CyclizationBromination, Ammonolysis, Palladium-Catalyzed Cyanation
Overall Yield ~60% (calculated over 3 steps)Not explicitly reported for the final cyanation step
Reaction Conditions Benzylic bromination at reflux; Ammonolysis at room temperature; Cyclization at high temperature (140 °C)Bromination at room temperature; Ammonolysis in a sealed tube at 65°C; Cyanation via microwave irradiation
Reagents of Note N-Bromosuccinimide (NBS), Ammonium hydroxide, Acetic AcidBromine, Iron, Ammonia, Zinc Cyanide, Palladium Catalyst
Advantages Readily available starting material, well-defined reaction steps.Potentially shorter route if the brominated intermediate is available.
Disadvantages Use of a lachrymatory intermediate (2-(bromomethyl)-5-nitrobenzonitrile), high-temperature cyclization.Yield for the critical cyanation step is not provided, reliance on microwave technology.

Route 1: A Three-Step Approach from 2-Methyl-5-nitrobenzonitrile

This synthetic pathway builds the isoindolinone core through a sequence of benzylic bromination, ammonolysis, and subsequent intramolecular cyclization.

Experimental Protocol

Step 1: Synthesis of 2-(bromomethyl)-5-nitrobenzonitrile

A solution of 2-methyl-5-nitrobenzonitrile (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide in a suitable solvent such as carbon tetrachloride is refluxed for several hours. The reaction mixture is then cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization.

Step 2: Synthesis of 2-(aminomethyl)-5-nitrobenzonitrile

The benzylic bromide from the previous step is dissolved in a solvent like dichloromethane and treated with an excess of aqueous ammonium hydroxide. The reaction is stirred vigorously at room temperature. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the aminomethyl intermediate.

Step 3: Synthesis of this compound

The 2-(aminomethyl)-5-nitrobenzonitrile is heated in a high-boiling point solvent such as acetic acid at 140 °C. The intramolecular cyclization proceeds to form the desired this compound. The product can be isolated upon cooling and purified by recrystallization.

Workflow Diagram

Route_1_Workflow A 2-Methyl-5-nitrobenzonitrile B 2-(Bromomethyl)-5-nitrobenzonitrile A->B NBS, Benzoyl Peroxide, Reflux C 2-(Aminomethyl)-5-nitrobenzonitrile B->C NH4OH, Room Temp. D This compound C->D Acetic Acid, 140 °C

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis via Cyanation of a Brominated Precursor

This route introduces the nitrile functionality in the final step via a palladium-catalyzed cyanation of a pre-formed bromo-isoindolinone.

Experimental Protocol

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid

To a cooled (0 °C) mixture of 2-methylbenzoic acid and iron powder, bromine is added dropwise. The reaction is then stirred at room temperature overnight. The reaction is carefully quenched with water, and the resulting solid is filtered and dried to yield a mixture of bromo-isomers. The desired 5-bromo isomer is purified by recrystallization from methanol.

Step 2: Synthesis of 6-Bromoisoindolin-1-one

The purified 5-bromo-2-methylbenzoic acid is first converted to its corresponding methyl ester. The ester is then subjected to benzylic bromination using N-bromosuccinimide. The resulting benzylic bromide is then treated with a solution of ammonia in a sealed tube at 65 °C to effect both ammonolysis and cyclization to yield 6-bromoisoindolin-1-one with a reported yield of 92%.

Step 3: Synthesis of this compound

The 6-bromoisoindolin-1-one is subjected to a microwave-assisted cyanation reaction. A mixture of the bromo-isoindolinone, zinc cyanide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and zinc dust in a solvent such as DMF is irradiated in a microwave reactor to afford the target this compound.

Note: While the reference describes this transformation, a specific yield for this cyanation step is not provided.

Workflow Diagram

Route_2_Workflow A 2-Methylbenzoic Acid B 5-Bromo-2-methylbenzoic acid A->B Br2, Fe, Room Temp. C 6-Bromoisoindolin-1-one B->C 1. Esterification 2. NBS 3. NH3, 65 °C D This compound C->D Zn(CN)2, Pd Catalyst, Microwave

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes offer viable pathways to this compound. Route 1 is a more traditional, linear synthesis with well-defined steps, although it involves a lachrymatory intermediate and a high-temperature final step. Route 2 employs a modern microwave-assisted cyanation, which can often lead to shorter reaction times. However, the lack of a reported yield for the final, crucial step makes a direct efficacy comparison challenging.

The choice of synthetic route will ultimately depend on the specific requirements of the research setting, including the availability of starting materials, access to specialized equipment such as microwave reactors, and the desired scale of the synthesis. Further optimization of the final cyanation step in Route 2 would be necessary to fully assess its competitiveness with the more established multi-step approach of Route 1. Researchers are encouraged to consider these factors when selecting a synthetic strategy for the preparation of this compound.

A Comparative Guide to Orthogonal Methods for Validating the Purity of 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of orthogonal analytical methods for the validation of 3-Oxoisoindoline-5-carbonitrile purity. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. The use of multiple, independent (orthogonal) methods provides a comprehensive purity profile, increasing confidence in the quality of the material. This document details the experimental protocols for key analytical techniques, presents comparative data in structured tables, and includes visualizations of experimental workflows.

Introduction to Orthogonal Purity Validation

The purity of a drug substance is a critical quality attribute that can impact its safety and efficacy. A single analytical method may not be sufficient to detect all potential impurities, which can include process-related impurities, degradation products, and residual solvents. Therefore, employing a suite of orthogonal methods, which rely on different chemical and physical principles, is essential for a comprehensive purity assessment. For this compound, a key intermediate in the synthesis of various therapeutic agents, a combination of chromatographic, spectroscopic, and thermal analysis techniques is recommended.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis, adept at separating and quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is typically the primary technique for determining the purity of the main component and quantifying related substances.

Experimental Protocol: RP-HPLC for this compound

Objective: To separate this compound from its potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for method development[1].

  • Mobile Phase: A gradient elution is typically employed to resolve impurities with a wide range of polarities. An example mobile phase could be a mixture of an aqueous buffer (e.g., 0.01 M phosphate buffer, pH 2) and a polar organic solvent like acetonitrile[1].

  • Gradient Program: A typical gradient might start with a low percentage of the organic solvent, which is gradually increased to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 239 nm)[1].

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

Method Validation: The HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness[2].

Data Presentation: HPLC Purity Analysis
ParameterSpecificationTypical Result for a High-Purity Batch
Purity by Area %≥ 99.5%99.8%
Individual Impurity≤ 0.10%Impurity A: 0.05%
Total Impurities≤ 0.5%0.2%

Spectroscopic Methods: NMR and Mass Spectrometry

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the main component, as well as the identification of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. For purity assessment, quantitative NMR (qNMR) offers a direct measurement of the analyte's purity against a certified reference standard[3][4].

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

Objective: To determine the absolute purity of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: An accurately weighed amount of this compound and a certified internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation of the nuclei.

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration)[5].

  • Data Processing: The spectra are carefully phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are used for purity calculation.

Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

Where: I = Integral value N = Number of protons for the integrated signal MW = Molecular weight W = Weight P = Purity of the standard

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for identifying impurities, especially when coupled with a chromatographic separation technique like LC-MS.

Experimental Protocol: LC-MS for Impurity Identification

Objective: To identify potential impurities in this compound.

  • Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source.

  • LC Method: The HPLC method described previously can be adapted for LC-MS.

  • MS Parameters:

    • Ionization Mode: Positive or negative ESI, depending on the analyte's properties.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range.

    • Fragmentation: Tandem MS (MS/MS) can be used to obtain structural information about the impurities by fragmenting the parent ions[6].

Data Presentation: Spectroscopic Analysis
TechniqueParameterExpected Result for this compound
¹H-NMRChemical Shifts (δ, ppm)Aromatic protons, CH₂ protons, and NH proton signals consistent with the structure.
¹³C-NMRChemical Shifts (δ, ppm)Carbonyl, nitrile, and aromatic carbon signals at characteristic chemical shifts.
Mass Spec (ESI+)[M+H]⁺m/z 159.0556
High-Resolution MSExact MassConsistent with the calculated exact mass of C₉H₇N₂O⁺.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly pure crystalline substances. The method is based on the principle that impurities lower the melting point and broaden the melting range of a substance[7].

Experimental Protocol: DSC for Purity Determination

Objective: To determine the purity of crystalline this compound.

  • Instrumentation: A calibrated DSC instrument.

  • Sample Preparation: A small amount of the sample (1-3 mg) is accurately weighed into an aluminum pan and hermetically sealed.

  • Heating Program: The sample is heated at a slow, constant rate (e.g., 1-2 °C/min) through its melting transition[8].

  • Data Analysis: The van't Hoff equation is applied to the melting endotherm to calculate the mole percent of impurities[7].

Data Presentation: DSC Purity Analysis
ParameterSpecificationTypical Result for a High-Purity Batch
Purity by DSC≥ 99.5 mol%99.9 mol%
Melting Point (Onset)Report~150-155 °C (based on similar structures)[9]

Residual Solvent Analysis: Headspace Gas Chromatography (GC)

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances. Their levels must be controlled within acceptable limits. Headspace gas chromatography (HS-GC) is the standard method for this analysis[10].

Experimental Protocol: HS-GC for Residual Solvents

Objective: To identify and quantify residual solvents in this compound.

  • Instrumentation: A GC system with a flame ionization detector (FID) and a headspace autosampler.

  • Sample Preparation: A known amount of the sample is dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide) in a headspace vial.

  • Headspace Parameters: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.

  • GC Method:

    • Column: A column suitable for separating a wide range of organic solvents (e.g., a 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase).

    • Temperature Program: A temperature gradient is used to separate solvents with different boiling points.

  • Quantification: The amount of each solvent is determined by comparing its peak area to that of a certified reference standard.

Data Presentation: Residual Solvent Analysis
SolventICH Limit (ppm)Result (ppm)
Methanol3000< 50
Acetone5000< 50
Dichloromethane600Not Detected

Visualizations

Experimental Workflow for Purity Validation

G cluster_0 Sample Preparation cluster_1 Orthogonal Analytical Methods cluster_2 Data Analysis & Reporting Sample This compound (Bulk Material) HPLC RP-HPLC (Purity & Impurities) Sample->HPLC qNMR Quantitative NMR (Absolute Purity) Sample->qNMR LC_MS LC-MS (Impurity ID) Sample->LC_MS DSC DSC (Purity of Crystalline Solid) Sample->DSC HS_GC Headspace GC (Residual Solvents) Sample->HS_GC Data_Analysis Data Integration & Comparison HPLC->Data_Analysis qNMR->Data_Analysis LC_MS->Data_Analysis DSC->Data_Analysis HS_GC->Data_Analysis Purity_Report Certificate of Analysis (Comprehensive Purity Profile) Data_Analysis->Purity_Report

Caption: Workflow for the orthogonal purity validation of this compound.

Hypothetical Signaling Pathway Inhibition

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Compound Isoindolinone Derivative Compound->Signaling_Cascade Inhibition

Caption: Hypothetical inhibition of a signaling pathway by an isoindolinone derivative.

Conclusion

The validation of this compound purity requires a multi-faceted approach. By combining the high-resolution separation of HPLC, the definitive structural information and direct quantification of NMR, the sensitive identification capabilities of mass spectrometry, the thermal analysis of DSC, and the specific detection of volatile impurities by headspace GC, a comprehensive and reliable purity profile can be established. This orthogonal approach ensures the quality and consistency of the material, which is paramount for its use in research and drug development.

References

Head-to-Head Comparison: 3-Oxoisoindoline-5-carbonitrile and Olaparib in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways. Olaparib, a potent PARP inhibitor, has seen widespread clinical success. This guide provides a head-to-head comparison of the well-established drug Olaparib with the investigational scaffold of 3-oxoisoindoline, focusing on available data for derivatives of this chemical class, as direct biological data for 3-Oxoisoindoline-5-carbonitrile is not extensively available in the public domain. This comparison aims to offer a data-driven perspective for researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Target

Both Olaparib and investigational compounds based on the 3-oxoisoindoline scaffold target PARP enzymes, primarily PARP1 and PARP2. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, these compounds lead to an accumulation of SSBs, which, during DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with mutations in genes involved in homologous recombination repair (HRR), such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a process known as synthetic lethality.

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cluster_0 DNA Damage Response cluster_1 Action of PARP Inhibitors cluster_2 Cell Fate DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_Damage->PARP BER Base Excision Repair (BER) PARP->BER Recruits repair proteins PARP_Inhibition PARP Inhibition SSB_Repair DNA Integrity Maintained BER->SSB_Repair Repairs SSB PARP_Inhibitor Olaparib or 3-Oxoisoindoline Derivative PARP_Inhibitor->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation DSB_Formation Double-Strand Break (DSB) Formation (during replication) SSB_Accumulation->DSB_Formation HRR_Proficient HRR Proficient Cells (e.g., Normal Cells) DSB_Formation->HRR_Proficient HRR_Deficient HRR Deficient Cells (e.g., BRCA-mutated cancer) DSB_Formation->HRR_Deficient DSB_Repair DSB Repair HRR_Proficient->DSB_Repair Apoptosis Apoptosis / Cell Death HRR_Deficient->Apoptosis Cell_Survival Cell Survival DSB_Repair->Cell_Survival

Figure 1: Mechanism of Action of PARP Inhibitors.

Quantitative Data Presentation

Due to the limited availability of public data for this compound, this section presents data for Olaparib and representative compounds from the broader 3-oxoisoindoline chemical class that have been evaluated as PARP inhibitors.

Table 1: Comparative PARP Inhibition

This table summarizes the in vitro inhibitory activity of Olaparib and representative isoindolinone-based PARP inhibitors against PARP1 and PARP2 enzymes. Lower values indicate higher potency.

CompoundTargetIC50 / Ki / Kd (nM)Notes
Olaparib PARP15Potent inhibitor of both PARP1 and PARP2.[1]
PARP21
NMS-P118 PARP19 (Kd)A highly selective isoindolinone-based PARP1 inhibitor.[1][2][3]
PARP21390 (Kd)Demonstrates over 150-fold selectivity for PARP1 over PARP2.[2][3]
Veliparib (ABT-888) PARP15.2 (Ki)An isoindolinone derivative that inhibits both PARP1 and PARP2.[4][5]
PARP22.9 (Ki)
Compound 1e PARP11 (IC50)A representative from a series of 3-oxoisoindoline-4-carboxamides.

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.

Table 2: Comparative Cytotoxicity in Cancer Cell Lines

This table presents the cytotoxic activity (IC50 values) of Olaparib in various cancer cell lines. Data for a specific this compound is not available, however, general cytotoxicity has been observed for some isoindoline derivatives.

CompoundCell LineCancer TypeBRCA StatusIC50 (µM)
Olaparib MDA-MB-436BreastBRCA1 mutant4.7
PEO1OvarianBRCA2 mutant0.004
Capan-1PancreaticBRCA2 mutant-
HCT116ColorectalNot Specified2.799
HCT15ColorectalNot Specified4.745
SW480ColorectalNot Specified12.42
LNCaPProstateNot Specified4.41 (Olaparib-resistant)
C4-2BProstateNot Specified28.9 (Olaparib-resistant)
DU145ProstateNot Specified3.78 (Olaparib-resistant)
Isoindole-1,3-dione derivative (Compound 7) A549LungNot Specified19.41
HeLaCervicalNot Specified-
C6GliomaNot Specified-

Note: IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

PARP Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against PARP enzymes.

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Start Start Prepare_Reagents Prepare Reagents: - Recombinant PARP enzyme - Histone-coated plates - Biotinylated NAD+ - Test compound dilutions Start->Prepare_Reagents Incubation Incubate PARP enzyme with histones and test compound Prepare_Reagents->Incubation Add_Substrate Add Biotinylated NAD+ to initiate PARylation reaction Incubation->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Detection Add Streptavidin-HRP and chemiluminescent substrate Stop_Reaction->Detection Measure_Signal Measure luminescence Detection->Measure_Signal Data_Analysis Calculate IC50 values Measure_Signal->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a PARP Inhibition Assay.

Protocol Steps:

  • Plate Coating: 96-well plates are coated with histones, which act as the substrate for PARP.

  • Compound Addition: Serial dilutions of the test compound (e.g., Olaparib or an isoindolinone derivative) are added to the wells.

  • Enzyme Addition: A fixed concentration of recombinant human PARP1 or PARP2 enzyme is added to each well.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding a solution containing biotinylated NAD+.

  • Incubation: The plate is incubated to allow for the poly(ADP-ribosyl)ation (PARylation) of histones.

  • Washing: The wells are washed to remove unbound reagents.

  • Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.

  • Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light signal is measured using a microplate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the PARP inhibitory activity of the compound. IC50 values are calculated by plotting the signal against the compound concentration.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

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Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Compound_Treatment Treat cells with serial dilutions of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 72 hours) Compound_Treatment->Incubation Add_MTT Add MTT reagent to each well Incubation->Add_MTT Formazan_Formation Incubate to allow formazan crystal formation Add_MTT->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Measure_Absorbance Measure absorbance at ~570 nm Solubilization->Measure_Absorbance Data_Analysis Calculate IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for a Cell Viability (MTT) Assay.

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound.

  • Incubation: The plate is incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plate is incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting cell viability against compound concentration.

Conclusion

Olaparib is a well-characterized and clinically validated PARP inhibitor with potent activity against both PARP1 and PARP2. While direct comparative data for this compound is not available, the broader class of isoindolinone-based compounds has demonstrated significant potential as PARP inhibitors. Notably, compounds like NMS-P118 exhibit high selectivity for PARP1, which may offer a different therapeutic window compared to dual PARP1/2 inhibitors like Olaparib. The 3-oxoisoindoline scaffold represents a promising area for the development of novel PARP inhibitors. Further preclinical and clinical evaluation of specific derivatives, such as this compound, is necessary to fully elucidate their therapeutic potential in comparison to established drugs like Olaparib.

References

Benchmarking the Antioxidant Potential of 3-Oxoisoindoline-5-carbonitrile Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antioxidant activity of 3-Oxoisoindoline-5-carbonitrile. A comprehensive literature search did not yield specific quantitative antioxidant activity data for this compound. Therefore, this document presents data on structurally related isoindolinone derivatives as a proxy, benchmarked against established antioxidant standards. This information is intended to serve as a valuable resource for researchers designing and interpreting antioxidant assays for this class of compounds.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often evaluated using various assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process or chemical reaction by 50%. A lower IC50 value indicates greater antioxidant potency.

The following table summarizes the available antioxidant activity data for various isoindolinone derivatives and standard antioxidant compounds. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundAssayIC50 (µg/mL)IC50 (µM)Percent InhibitionNotes
Isoindolinone Derivatives
3-Oxoisoindoline-5-carboxamides (8a-8h)DPPH--ActiveAll synthesized compounds possessed antioxidant activity. Compound 8a showed dominant activity.[1]
Ferrocene-substituted isoindolinone (11h)---16.25% at 50 µg/mLExhibited significant antioxidant activity.[2]
Isoindolinone derivatives (2a-f)ABTS--Moderate to LowDemonstrated moderate to low antioxidant activity compared to standard antioxidants BHT, BHA, and α-tocopherol.[3]
Standard Antioxidants
Ascorbic Acid (Vitamin C)DPPH2.5 - 8.0--A widely used water-soluble antioxidant standard.
α-Tocopherol (Vitamin E)DPPH8.0 - 15.0--A potent lipid-soluble antioxidant.
QuercetinABTS-1.89 ± 0.33-A flavonoid antioxidant known for its potent radical scavenging.[4]
QuercetinDPPH-4.60 ± 0.3-A flavonoid antioxidant known for its potent radical scavenging.
TroloxDPPH3.77--A water-soluble analog of vitamin E commonly used as an antioxidant standard.
TroloxABTS2.93--A water-soluble analog of vitamin E commonly used as an antioxidant standard.
Butylated Hydroxytoluene (BHT)ABTS---A common synthetic antioxidant used as a reference. The order of activity was BHA > BHT > α-Tocopherol > isoindolinone derivatives.[3]
Butylated Hydroxyanisole (BHA)ABTS---A common synthetic antioxidant used as a reference. The order of activity was BHA > BHT > α-Tocopherol > isoindolinone derivatives.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are generalized protocols for common in vitro and cell-based antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5]

  • Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.[5] The change in absorbance is measured spectrophotometrically at approximately 517 nm.

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound and standard antioxidant (e.g., Ascorbic Acid, Trolox) solutions at various concentrations

    • Methanol or ethanol as a blank

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • Add a specific volume of the test compound or standard solution to the DPPH solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • Principle: The pre-formed blue-green ABTS•+ chromophore is reduced by an antioxidant to its colorless neutral form. The decrease in absorbance is measured at approximately 734 nm.

  • Reagents:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Phosphate buffered saline (PBS) or ethanol

    • Test compound and standard antioxidant (e.g., Trolox) solutions

  • Procedure:

    • Generate the ABTS•+ radical cation by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add the test compound or standard solution to the diluted ABTS•+ solution.

    • After a specific incubation time, measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

  • Principle: A fluorescent probe (e.g., fluorescein) is oxidized by a peroxyl radical generator (e.g., AAPH), leading to a loss of fluorescence. The presence of an antioxidant inhibits this oxidation, and the protective effect is quantified by measuring the area under the fluorescence decay curve.

  • Reagents:

    • Fluorescein solution

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

    • Phosphate buffer (pH 7.4)

    • Test compound and standard antioxidant (Trolox) solutions

  • Procedure:

    • Pipette the test compound or standard into a microplate well.

    • Add the fluorescein solution to each well and incubate.

    • Initiate the reaction by adding AAPH.

    • Measure the fluorescence kinetically over time using a microplate reader.

    • The ORAC value is calculated from the net area under the fluorescence decay curve and is typically expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.

  • Principle: The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent the formation of DCF by scavenging ROS.

  • Reagents:

    • Cultured cells (e.g., HepG2)

    • DCFH-DA solution

    • Peroxyl radical initiator (e.g., AAPH)

    • Test compound and standard antioxidant (e.g., Quercetin)

  • Procedure:

    • Seed cells in a microplate and grow to confluence.

    • Load the cells with the DCFH-DA probe.

    • Treat the cells with the test compound or standard.

    • Induce oxidative stress by adding the radical initiator.

    • Measure the fluorescence intensity over time using a microplate reader.

    • The CAA value is calculated based on the inhibition of fluorescence compared to control cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the benchmarking process.

G Nrf2 Signaling Pathway in Oxidative Stress Response cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Cul3-Rbx1 Cul3-Rbx1 Nrf2->Cul3-Rbx1 Ubiquitination Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Proteasomal Degradation Proteasomal Degradation Cul3-Rbx1->Proteasomal Degradation Targets for Antioxidant Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Genes

Caption: Nrf2 Signaling Pathway in Oxidative Stress Response.

G Experimental Workflow for Antioxidant Activity Benchmarking cluster_prep Preparation cluster_assays In Vitro Assays cluster_cell_based Cell-Based Assay cluster_analysis Data Analysis Prepare Test Compound Prepare Test Compound DPPH Assay DPPH Assay Prepare Test Compound->DPPH Assay ABTS Assay ABTS Assay Prepare Test Compound->ABTS Assay ORAC Assay ORAC Assay Prepare Test Compound->ORAC Assay CAA Assay CAA Assay Prepare Test Compound->CAA Assay Prepare Standard Antioxidants Prepare Standard Antioxidants Prepare Standard Antioxidants->DPPH Assay Prepare Standard Antioxidants->ABTS Assay Prepare Standard Antioxidants->ORAC Assay Prepare Standard Antioxidants->CAA Assay Prepare Reagents Prepare Reagents Prepare Reagents->DPPH Assay Prepare Reagents->ABTS Assay Prepare Reagents->ORAC Assay Prepare Reagents->CAA Assay Measure Absorbance/Fluorescence Measure Absorbance/Fluorescence DPPH Assay->Measure Absorbance/Fluorescence ABTS Assay->Measure Absorbance/Fluorescence ORAC Assay->Measure Absorbance/Fluorescence CAA Assay->Measure Absorbance/Fluorescence Calculate Percent Inhibition Calculate Percent Inhibition Measure Absorbance/Fluorescence->Calculate Percent Inhibition Determine IC50/TEAC/ORAC Values Determine IC50/TEAC/ORAC Values Calculate Percent Inhibition->Determine IC50/TEAC/ORAC Values Compare with Standards Compare with Standards Determine IC50/TEAC/ORAC Values->Compare with Standards

Caption: Experimental Workflow for Antioxidant Activity Benchmarking.

References

Safety Operating Guide

Proper Disposal of 3-Oxoisoindoline-5-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Waste Disposal Overview

The proper disposal of 3-Oxoisoindoline-5-carbonitrile is critical to ensure laboratory safety and environmental protection. This compound should be treated as hazardous chemical waste. The primary disposal route involves collection in a designated, properly labeled, and sealed container, followed by transfer to a licensed chemical waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure the following PPE is worn:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves. Inspect for tears or holes before use.[3]
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a systematic manner, encompassing waste characterization, segregation, containment, and transfer.

1. Waste Characterization and Segregation:

  • Identify the Waste Stream: Classify this compound as a hazardous organic chemical waste. Due to the presence of a nitrile group, it should be segregated into the non-halogenated organic waste stream , unless it is mixed with halogenated solvents.

  • Do Not Mix: Avoid mixing with incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and strong reducing agents.[5]

  • Aqueous Solutions: If the compound is in an aqueous solution, the entire solution must be treated as hazardous waste and should not be poured down the drain.[4][6]

2. Preparation for Disposal:

  • Select an Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container for non-halogenated organic waste. The container should have a secure screw-top cap.[6]

  • Label the Waste Container: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other components of the waste mixture.

3. Containment and Storage:

  • Solid Waste: If the compound is a solid, carefully transfer it to the designated waste container, minimizing the creation of dust.

  • Liquid Waste: If the compound is in a solution, carefully pour the liquid into the designated waste container, avoiding splashes.

  • Rinsate: Rinse any empty containers that held the compound with a small amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must also be collected and added to the hazardous waste container.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat and ignition sources, pending collection.[7]

4. Professional Disposal:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.[3][6]

  • Follow Regulations: Adhere to all institutional, local, and national regulations for hazardous waste disposal.[3]

Emergency Procedures for Spills

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE: Before cleaning the spill, don the required personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.

  • Collect the Spilled Material: Transfer the absorbed or swept-up material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_contain Containment cluster_storage Storage & Transfer cluster_final Final Disposal A 1. Characterize Waste (Non-Halogenated Organic) B 2. Wear Full PPE A->B C 3. Select & Label Waste Container B->C D 4. Transfer Waste (Solid/Liquid/Rinsate) C->D E 5. Securely Seal Container D->E F 6. Store in Designated Secure Area E->F G 7. Arrange Professional Disposal (EHS) F->G H 8. Licensed Waste Facility G->H

Caption: A step-by-step workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-Oxoisoindoline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Oxoisoindoline-5-carbonitrile, a compound that, while specific data is limited, warrants cautious handling due to its chemical structure. The procedural guidance herein is based on best practices for handling similar nitrile-containing and potentially cytotoxic compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Usage Notes
Hand Protection Nitrile GlovesDouble gloving is recommended. Nitrile gloves offer superior resistance to a wide range of chemicals, including solvents, oils, and hazardous materials.[1][2] Inspect gloves for any tears or holes before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing. For procedures with a higher risk of splashing, a chemically resistant apron or gown is advised.
Eye Protection Safety Goggles/GlassesUse tight-sealing safety goggles to protect against splashes. A face shield may be necessary for procedures with a significant splash risk.
Respiratory Protection Fume Hood/RespiratorAll handling of solid or volatile forms of the compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for safely managing this compound in a laboratory setting. This involves careful procedures for receiving, storing, handling, and disposing of the chemical.

cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receipt Receive and Inspect Package log Log in Chemical Inventory receipt->log storage Store in a Cool, Dry, Well-Ventilated Area log->storage Transfer ppe Don Appropriate PPE storage->ppe Prepare for Use fume_hood Work in a Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment decontaminate_work Decontaminate Work Area experiment->decontaminate_work segregate Segregate Waste decontaminate_work->segregate Waste Collection label_waste Label Hazardous Waste Container segregate->label_waste dispose Dispose via Institutional EHS label_waste->dispose

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.